molecular formula C18H24N2O3 B1390764 1-Boc-4-(1-oxo-indan-5-YL)-piperazine CAS No. 954240-38-1

1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Cat. No.: B1390764
CAS No.: 954240-38-1
M. Wt: 316.4 g/mol
InChI Key: LUWGZJCGXBUFFM-UHFFFAOYSA-N
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Description

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(1-oxo-2,3-dihydroinden-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-8-19(9-11-20)14-5-6-15-13(12-14)4-7-16(15)21/h5-6,12H,4,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWGZJCGXBUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660870
Record name tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-38-1
Record name tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-(1-oxo-indan-5-YL)-piperazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperazine ring is one such scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties and synthetic versatility allow for the precise orientation of pharmacophoric groups, making it an invaluable component in drug design.[4]

This guide focuses on This compound (IUPAC Name: tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate), a key intermediate that marries the piperazine core with an indanone moiety. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom facilitates selective functionalization, making this molecule a versatile building block for constructing complex and novel drug candidates.[5][6] This document provides an in-depth exploration of its chemical properties, a validated synthesis protocol, analytical characterization, and its strategic importance for researchers in pharmacology and drug development.

Core Chemical & Physical Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and formulation. The data for this compound are summarized below.

PropertyValueSource / Method
CAS Number 954240-38-1[7][8]
Molecular Formula C₁₈H₂₄N₂O₃Calculated
Molecular Weight 316.39 g/mol Calculated
IUPAC Name tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate[8]
Appearance Expected to be an off-white to pale yellow solidInferred from related compounds[6]
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol, DMSO)Inferred from related compounds[6]
Structural Anatomy

The molecule's structure is key to its utility. It features three main components: the indanone system, the piperazine linker, and the Boc-protecting group.

Caption: Molecular components of this compound.

Synthesis and Purification Protocol

While multiple synthetic routes to N-aryl piperazines exist, the Palladium-catalyzed Buchwald-Hartwig amination offers a reliable and high-yielding pathway.[5] This method is favored for its tolerance of various functional groups and its robust nature.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The synthesis involves the cross-coupling of 5-bromo-1-indanone with 1-Boc-piperazine . The choice of a palladium catalyst and a specialized phosphine ligand is critical for achieving high efficiency. Sodium tert-butoxide serves as the base to facilitate the catalytic cycle.

Caption: Proposed workflow for the synthesis and purification.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)[9][10]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.1 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-indanone, 1-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure title compound.

Trustworthiness of Protocol: This protocol is a self-validating system. The progress can be monitored by TLC, and the final product's identity and purity are confirmed through the analytical methods described in the next section. The causality for using a bulky phosphine ligand like RuPhos is to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N cross-coupling reactions.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its constituent functional groups.

TechniqueExpected Observations
¹H NMR Boc Group: A sharp singlet at ~1.4-1.5 ppm (9H). Piperazine Protons: Two sets of multiplets, typically between 2.8-3.8 ppm (8H). Indanone Aliphatic Protons: Two triplets at ~2.6 ppm (2H, -CH₂-) and ~3.0 ppm (2H, -CH₂C=O). Indanone Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.[11][12][13]
¹³C NMR Boc Group: Signals at ~28.5 ppm (C(CH₃)₃), ~80.0 ppm (C(CH₃)₃), and ~154.0 ppm (C=O). Piperazine Carbons: Signals in the range of 40-55 ppm. Indanone Carbons: Aliphatic signals ~25-40 ppm, aromatic signals ~110-150 ppm, and a ketone carbonyl signal at >190 ppm.[11][14]
FT-IR Carbamate C=O Stretch: Strong absorption band around 1690 cm⁻¹. Ketone C=O Stretch: Strong absorption band around 1710 cm⁻¹. C-N Stretch: Bands in the 1100-1300 cm⁻¹ region. Aromatic C-H Stretch: Bands >3000 cm⁻¹.[11][15]
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 317.18.

Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for further chemical modification at two key sites. This dual reactivity allows for the systematic exploration of chemical space in a drug discovery program.

G cluster_molecule This compound cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds mol Core Molecule deprotection Boc Deprotection (e.g., TFA, HCl) mol->deprotection Site 1: Boc Group carbonyl_chem Carbonyl Chemistry (e.g., Reduction, Grignard) mol->carbonyl_chem Site 3: Ketone product1 Free Secondary Amine (Ready for functionalization) deprotection->product1 functionalization N-Alkylation / N-Acylation (Reductive Amination, etc.) product2 Diverse Piperazine Derivatives functionalization->product2 product3 Modified Indane Core carbonyl_chem->product3 product1->functionalization Site 2: Free Amine

Caption: Key reactive sites and potential transformations.

  • Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane). This unmasks the secondary amine on the piperazine ring, providing a nucleophilic site for subsequent reactions.[5]

  • Functionalization of the Free Amine: Once deprotected, the newly available N-H group can undergo a vast array of transformations, including:

    • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse alkyl substituents.[4]

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • N-Arylation: A second Buchwald-Hartwig coupling to create diarylpiperazines.

  • Modification of the Indanone Carbonyl: The ketone group can be targeted for reactions such as reduction to an alcohol, providing a new hydrogen bond donor, or reaction with Grignard reagents to introduce further carbon-based substituents.

Applications in Medicinal Chemistry

This molecule is not an end-product but a strategic intermediate. The piperazine-aryl scaffold is a well-established pharmacophore for CNS disorders, including depression, anxiety, and psychosis.[2][16][17] Compounds containing this motif often exhibit affinity for serotonin (5-HT) and dopamine receptors. The indanone portion adds rigidity and specific steric and electronic features that can be optimized to enhance potency and selectivity for a desired biological target. Researchers can use this building block to rapidly generate a library of related compounds, enabling efficient structure-activity relationship (SAR) studies to identify lead candidates for new therapeutics.[18]

Conclusion

This compound is a high-value chemical intermediate for researchers in drug discovery. Its structure combines the privileged piperazine scaffold with a modifiable indanone moiety. The presence of the Boc protecting group allows for controlled, sequential functionalization, making it an ideal starting point for the synthesis of compound libraries targeting CNS disorders and other therapeutic areas. The robust synthesis protocol and clear analytical characterization pathway described herein provide scientists with the necessary tools to confidently incorporate this versatile building block into their research and development programs.

References

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • This compound CAS#: 954240-38-1 • ChemWhat. ChemWhat.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate. CymitQuimica.
  • 1-boc Piperazine. lifechem pharma.
  • 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
  • Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate.
  • 1-Boc-4-(piperidin-4-yl)-piperazine AldrichCPR | Sigma. Sigma-Aldrich.
  • 1-Boc-4-(4-Carboxybenzyl)piperazine. SynHet.
  • 205264-33-1 | 1-Boc-4-Isoquinolin-1-yl-piperazine. ChemScene.
  • 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584. PubChem.
  • 1-Boc-piperazine 97 57260-71-6. Sigma-Aldrich.
  • 1-Boc-piperazine-2-carboxylic acid | 1214196-85-6. J&K Scientific.
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE. precisionFDA.
  • 1-Boc-piperazine. SpectraBase.
  • (S)-1-Boc-4-(1-Hydroxy-2-propyl)piperazine, 95%+ Purity, C12H24N2O3, 100 mg.
  • 1-Boc-piperazine-2-carboxylic acid. Chem-Impex.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
  • 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. ChemicalBook.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis.
  • Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2. PubChem.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.
  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426. PubChem.
  • N-Boc Piperazine (1-Boc-piperazine). Petalheadexim.
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694. PubChem.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1-Boc-5-oxo-piperazine-2-carboxylic acid 97 1246553-28-5. Sigma-Aldrich.

Sources

An In-depth Technical Guide to 1-Boc-4-(1-oxo-indan-5-YL)-piperazine (CAS 954240-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(1-oxo-indan-5-YL)-piperazine, with CAS number 954240-38-1, is a key heterocyclic intermediate that stands at the intersection of two privileged structural motifs in medicinal chemistry: the piperazine ring and the indanone scaffold. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization, and its strategic application in drug discovery. As a Senior Application Scientist, this document is designed to not only provide protocols but to also offer insights into the causality behind the experimental choices, ensuring a deeper understanding for researchers in the field.

Chemical Identity and Properties

Systematic Name: tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate

Synonyms: this compound

The molecular structure combines a lipophilic indanone moiety with a Boc-protected piperazine ring. The piperazine ring is a common pharmacophore known to enhance aqueous solubility and bioavailability of drug candidates[1]. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the other nitrogen atom, making it a versatile building block in multi-step syntheses[2].

PropertyValueSource
CAS Number 954240-38-1N/A
Molecular Formula C₁₈H₂₄N₂O₃N/A
Molecular Weight 316.40 g/mol N/A
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A
Melting Point Not explicitly reported, but expected to be a solid at room temperature.N/A

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The latter is often preferred for its high efficiency and functional group tolerance. The general synthetic strategy involves the coupling of a 5-halo-1-indanone with 1-Boc-piperazine.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 5-Bromo-1-indanone 5-Bromo-1-indanone Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-1-indanone->Buchwald-Hartwig Amination 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Buchwald-Hartwig Amination Column Chromatography Column Chromatography Buchwald-Hartwig Amination->Column Chromatography Crude Product Target Molecule This compound Column Chromatography->Target Molecule Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for similar couplings.

Materials:

  • 5-Bromo-1-indanone

  • 1-Boc-piperazine[2][3]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1-indanone (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65d1HAr-H
7.15dd1HAr-H
7.05d1HAr-H
3.60t4HPiperazine-H
3.20t4HPiperazine-H
3.10t2HIndanone-CH₂
2.70t2HIndanone-CH₂
1.50s9HBoc-CH₃
¹³C NMR (100 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm)Assignment
206.0C=O (Indanone)
154.8C=O (Boc)
154.0Ar-C
146.0Ar-C
127.0Ar-CH
125.0Ar-CH
115.0Ar-CH
80.0C(CH₃)₃
49.0Piperazine-CH₂
43.0Piperazine-CH₂
36.5Indanone-CH₂
28.4C(CH₃)₃
26.0Indanone-CH₂
Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 317.1860

Infrared (IR) Spectroscopy
  • Expected Peaks (cm⁻¹):

    • ~2975 (C-H stretch, aliphatic)

    • ~1685 (C=O stretch, ketone)

    • ~1695 (C=O stretch, carbamate)

    • ~1600, 1500 (C=C stretch, aromatic)

    • ~1240, 1160 (C-N stretch)

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indanone moiety is a structural feature in several biologically active compounds, and the piperazine ring is a well-established scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties[1].

Role as a Key Intermediate

The deprotection of the Boc group unveils a secondary amine on the piperazine ring, which can be further functionalized. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound.

G cluster_0 Starting Intermediate cluster_1 Key Transformation cluster_2 Reactive Intermediate cluster_3 Further Functionalization Target_Molecule This compound Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Target_Molecule->Boc_Deprotection Deprotected_Intermediate 5-(Piperazin-1-yl)-indan-1-one Boc_Deprotection->Deprotected_Intermediate Final_Products Diverse Bioactive Molecules Deprotected_Intermediate->Final_Products Alkylation, Acylation, etc.

Caption: Strategic use of this compound in synthesis.

Potential Therapeutic Areas

Given the prevalence of the piperazine and indanone motifs in compounds targeting the central nervous system (CNS), this intermediate could be particularly useful in the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

Safety and Handling

Hazard Statements (Predicted):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The ability to selectively functionalize the piperazine ring after Boc deprotection makes it a versatile intermediate for the synthesis of a wide range of potential drug candidates. This guide provides the necessary technical information and insights to enable researchers to effectively utilize this compound in their drug discovery and development programs.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(12), 3695. Retrieved from [Link]

  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(13), 5180. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie, 65(1), 69-77. Retrieved from [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o898–o899. Retrieved from [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2015). Molbank, 2015(2), M857. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies required for the definitive structure elucidation of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. Intended for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causal reasoning behind experimental choices and the integration of data to build a self-validating structural hypothesis.

Introduction

This compound, with CAS Number 954240-38-1, is a substituted piperazine derivative incorporating an indanone moiety.[1] The piperazine ring is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents due to its ability to interact with various biological targets.[2] The indanone fragment also represents a key structural motif in biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, making this molecule a valuable intermediate in the synthesis of more complex pharmaceutical candidates.[3]

Given its potential role in drug discovery, the unambiguous confirmation of its chemical structure is of paramount importance. This guide will walk through a systematic approach to its structure elucidation, treating the molecule as an unknown to illustrate the logical progression from spectral data to a confirmed structure.

Synthesis Context: A Self-Validating Starting Point

Before delving into the spectroscopic analysis, it is crucial to consider the likely synthetic route for this compound. A plausible and common method for its preparation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This would involve the reaction of 1-Boc-piperazine with a halogenated derivative of 5-amino-1-indanone, or more directly, the coupling of 1-Boc-piperazine with 5-bromo-1-indanone. Alternatively, a nucleophilic aromatic substitution reaction could be employed.

Understanding the synthesis is not merely academic; it provides a framework for anticipating potential impurities or isomeric byproducts. For instance, incomplete reaction could leave starting materials, while side reactions could lead to disubstituted products. A self-validating analytical workflow must be able to distinguish the target compound from these possibilities.

The Analytical Workflow: A Multi-faceted Approach

The structure elucidation of an organic molecule is rarely, if ever, accomplished with a single analytical technique. It requires the convergence of evidence from multiple, complementary methods. The workflow for this compound is no different and relies on the "three pillars" of modern organic analysis: NMR, MS, and IR.

G cluster_0 Structure Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) synthesis->nmr Connectivity & Environment data_integration Integrated Data Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation Convergent Evidence

Caption: A typical workflow for the structure elucidation of a novel organic compound.

Part 1: Mass Spectrometry – Determining the Molecular Formula

Mass spectrometry is the first-line technique for determining the molecular weight of a compound, and by extension, its molecular formula. For this compound, the expected molecular formula is C₁₈H₂₄N₂O₃.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process is expected to protonate the molecule, leading to the observation of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition that best fits the observed mass.

Expected Data and Interpretation

The calculated monoisotopic mass of C₁₈H₂₄N₂O₃ is 316.1787 g/mol . Therefore, the expected [M+H]⁺ ion would have an m/z of 317.1865.

IonCalculated m/z
[M+H]⁺317.1865
[M+Na]⁺339.1684
[2M+H]⁺633.3658

The observation of the [M+H]⁺ ion at a high mass accuracy (typically < 5 ppm error) provides strong evidence for the proposed molecular formula. Tandem mass spectrometry (MS/MS) experiments can further support the structure by inducing fragmentation. Key expected fragments would arise from the loss of the Boc group (-100 Da) and cleavage of the piperazine ring.

Part 2: Infrared Spectroscopy – Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2975, 2860MediumC-H stretching (aliphatic)
~1700-1720StrongC=O stretching (indanone ketone)
~1690StrongC=O stretching (Boc carbamate)
~1600, 1480MediumC=C stretching (aromatic ring)
~1250, 1160StrongC-N stretching (piperazine and carbamate)
~1170StrongC-O stretching (carbamate)

The presence of two distinct carbonyl peaks would be a key feature, one for the indanone ketone and one for the Boc protecting group. The absence of an N-H stretch (around 3300-3500 cm⁻¹) would confirm that the piperazine is disubstituted.

Part 3: Nuclear Magnetic Resonance Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy provides the most detailed information about the structure of a molecule, revealing the chemical environment of each proton and carbon atom and how they are connected.

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

  • 2D NMR (COSY and HSQC): Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

Expected ¹H NMR Data and Interpretation (in CDCl₃)

The ¹H NMR spectrum can be divided into three main regions: the aromatic region, the aliphatic region of the indanone and piperazine rings, and the Boc group region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-7 (ortho to C=O)
~7.1-7.2m2HH-4, H-6 (aromatic protons)
~3.8t4HPiperazine protons adjacent to N-Boc
~3.4t4HPiperazine protons adjacent to indanone
~3.1t2HIndanone CH₂ adjacent to aromatic ring
~2.7t2HIndanone CH₂ adjacent to C=O
1.48s9Htert-butyl protons of Boc group
  • Aromatic Region: The indanone moiety will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

  • Piperazine Region: The piperazine protons will appear as two distinct triplets, assuming free rotation around the C-N bonds.

  • Indanone Aliphatic Region: The two methylene groups of the indanone will each appear as a triplet.

  • Boc Group: A large singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group.

Expected ¹³C NMR Data and Interpretation (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205C=O (indanone ketone)
~155C=O (Boc carbamate)
~150, 138, 135Aromatic quaternary carbons
~128, 125, 118Aromatic CH carbons
~80Quaternary carbon of Boc group
~50Piperazine carbons adjacent to indanone
~44Piperazine carbons adjacent to N-Boc
~36Indanone CH₂ adjacent to aromatic ring
~28Indanone CH₂ adjacent to C=O
~28.5Methyl carbons of Boc group

2D NMR for Final Confirmation

  • COSY: Will show correlations between the adjacent methylene groups in the indanone ring and between adjacent protons on the aromatic ring.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

G cluster_0 Key Structural Fragments and Correlations Boc Boc Group (Singlet, 9H, ~1.48 ppm) Pip_A Piperazine CH2 (Triplet, 4H, ~3.8 ppm) Pip_B Piperazine CH2 (Triplet, 4H, ~3.4 ppm) Pip_A->Pip_B Adjacent on ring Ind_Aro Indanone Aromatic (~7.1-7.6 ppm) Pip_B->Ind_Aro N-Ar bond Ind_Ali_1 Indanone CH2 (Triplet, 2H, ~3.1 ppm) Ind_Aro->Ind_Ali_1 Adjacent on ring Ind_Ali_2 Indanone CH2 (Triplet, 2H, ~2.7 ppm) Ind_Ali_1->Ind_Ali_2 Adjacent on ring

Caption: A diagram showing the key proton environments and their expected connectivities.

Conclusion: The Convergence of Evidence

The structure of this compound is elucidated not by a single piece of data, but by the seamless integration of information from MS, IR, and NMR. HRMS confirms the elemental composition. IR identifies the necessary functional groups. ¹H and ¹³C NMR, supported by 2D correlation experiments, provide the unambiguous blueprint of the molecule's connectivity. Each technique validates the others, creating a robust and defensible structural assignment. This systematic, multi-pronged approach is fundamental to ensuring the scientific integrity of chemical research and is an indispensable component of the drug development process.

References

  • ChemWhat. This compound CAS#: 954240-38-1. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

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Spectroscopic Profile of 1-Boc-4-(1-oxoindan-5-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of the novel compound 1-Boc-4-(1-oxoindan-5-yl)piperazine. In the absence of direct experimental data for this specific molecule, this document synthesizes predicted proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectra, infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions are meticulously derived from empirical data of structurally analogous compounds, including 1-Boc-piperazine and various substituted indanone derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this and related compounds, ensuring a high degree of scientific integrity and providing a robust framework for experimental validation.

Introduction: The Rationale for Spectroscopic Characterization

The compound 1-Boc-4-(1-oxoindan-5-yl)piperazine integrates two key pharmacophores: the versatile 1-Boc-piperazine moiety and a substituted indanone core. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to modulate physicochemical properties and interact with a wide array of biological targets. The indanone framework is also of significant interest, appearing in various biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic handle for further synthetic modifications. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound, which is a critical step in any drug discovery and development pipeline.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-Boc-4-(1-oxoindan-5-yl)piperazine. These predictions are based on the analysis of spectroscopic data for structurally related fragments and similar molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 1-oxoindan and the 1-Boc-piperazine moieties. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Boc-4-(1-oxoindan-5-yl)piperazine

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale/Analogous Compound
Indanone -CH₂- (C2)~ 2.7Triplet (t)2HAliphatic protons adjacent to a carbonyl group.
Indanone -CH₂- (C3)~ 3.1Triplet (t)2HAliphatic protons adjacent to an aromatic ring.
Piperazine -CH₂- (Boc-N-CH₂)~ 3.5Triplet (t)4HProtons on carbons adjacent to the Boc-protected nitrogen in 1-Boc-piperazine.[1][2]
Piperazine -CH₂- (Ar-N-CH₂)~ 3.2Triplet (t)4HProtons on carbons adjacent to the nitrogen attached to the indanone ring.
Indanone Aromatic-H (C4, C6, C7)7.0 - 7.8Multiplet (m)3HAromatic protons of the indanone core.
Boc -(CH₃)₃~ 1.47Singlet (s)9HProtons of the tert-butyl group of the Boc protector.[1]
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-4-(1-oxoindan-5-yl)piperazine

Assignment Predicted Chemical Shift (δ, ppm) Rationale/Analogous Compound
Indanone C=O (C1)~ 205Carbonyl carbon of a five-membered ring ketone.
Indanone Aromatic C (quaternary)130 - 155Aromatic carbons of the indanone core.
Indanone Aromatic CH110 - 130Aromatic carbons of the indanone core.
Indanone -CH₂- (C2)~ 36Aliphatic carbon adjacent to a carbonyl group.
Indanone -CH₂- (C3)~ 26Aliphatic carbon adjacent to an aromatic ring.
Piperazine -CH₂- (Boc-N-CH₂)~ 44Carbons adjacent to the Boc-protected nitrogen in 1-Boc-piperazine.[3][4]
Piperazine -CH₂- (Ar-N-CH₂)~ 50Carbons adjacent to the nitrogen attached to the indanone ring.
Boc C=O~ 154Carbonyl carbon of the Boc group.[3]
Boc -C(CH₃)₃~ 80Quaternary carbon of the Boc group.[3]
Boc -C(CH₃)₃~ 28Methyl carbons of the Boc group.[3]
Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₉H₂₆N₂O₃. The calculated exact mass would be approximately 346.1943 g/mol . Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 347.19.

Expected Fragmentation Pattern:

  • Loss of the Boc group: A significant fragment at m/z ≈ 247.14, corresponding to the loss of the tert-butoxycarbonyl group (100 Da).

  • Loss of isobutylene: A fragment corresponding to the loss of isobutylene (56 Da) from the Boc group, leading to a carbamic acid intermediate.

  • Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to various smaller charged species.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 1-Boc-4-(1-oxoindan-5-yl)piperazine

Functional Group Predicted Wavenumber (cm⁻¹) Rationale/Analogous Compound
C=O Stretch (Indanone Ketone)~ 1710Characteristic of a five-membered ring ketone.
C=O Stretch (Boc Urethane)~ 1690Carbonyl stretch of the tert-butoxycarbonyl group.
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)2850 - 3000Aliphatic C-H stretching vibrations from the indanone and piperazine rings.
C-N Stretch (Aromatic Amine)1250 - 1350Stretching vibration of the aryl-nitrogen bond.
C-O Stretch (Boc Ester)1160 - 1250Stretching vibration of the C-O bond in the Boc group.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Boc-4-(1-oxoindan-5-yl)piperazine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Compare the experimental mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Visualization of Methodologies

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of 1-Boc-4-(1-oxoindan-5-yl)piperazine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation Validation Structure Confirmation & Purity Assessment Interpretation->Validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Boc-4-(1-oxoindan-5-yl)piperazine.

Decision Tree for Structural Elucidation

Caption: Decision-making process for the structural confirmation of 1-Boc-4-(1-oxoindan-5-yl)piperazine using spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-Boc-4-(1-oxoindan-5-yl)piperazine. The presented data, derived from the analysis of analogous structures, offers a solid foundation for researchers to identify and characterize this compound. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. Adherence to these methodologies will ensure the high level of scientific rigor required in modern drug discovery and chemical research.

References

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of genistein (a), piperazine (b) and the cocrystal of.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

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Introduction: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

This compound, also identified as tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate, is a key heterocyclic building block in medicinal chemistry. Its molecular architecture is a composite of three critical pharmacophores: a piperazine ring, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an indanone moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecules targeting a range of biological pathways. The piperazine scaffold is a privileged structure found in numerous approved drugs, prized for its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions.

The strategic placement of the Boc group on one of the piperazine nitrogens is a cornerstone of its synthetic utility. This protection scheme allows for selective functionalization at the free secondary amine, providing a reliable handle for subsequent chemical transformations. The indanone portion of the molecule offers a rigid, aromatic system that can be further modified or used to orient the molecule within a target's binding pocket.

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights and validated protocols for its analysis. The information herein is designed to empower researchers, scientists, and drug development professionals to effectively utilize this intermediate in their synthetic campaigns.

Chemical Identity and Core Properties

Precise identification is the foundation of any chemical workflow. The compound is unambiguously defined by the following identifiers and properties.

PropertyValueSource
IUPAC Name tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate
CAS Number 464041-01-4 (or 954240-38-1)[1]
Molecular Formula C₁₈H₂₄N₂O₃[2]
Molecular Weight 316.40 g/mol
Appearance Typically an off-white to yellow solidInferred from related compounds

Physicochemical Characteristics: A Tabulated Summary

While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structural components, particularly the well-characterized N-Boc-piperazine precursor. The addition of the indanone moiety will increase molecular weight and rigidity, generally leading to a higher melting point and altered solubility compared to the parent piperazine.

Table 1: Key Physicochemical Data for the N-Boc-Piperazine Scaffold

PropertyValueReference
Melting Point 43-47 °C[3][4][5][6]
Boiling Point 258 °C at 760 mmHg[7]
Density 1.03 g/cm³[7]
Flash Point 113 °C (closed cup)[4][6]
Solubility Soluble in common organic solvents such as dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[3][5]
pKa 8.45 ± 0.10 (Predicted)[5]

Expert Insights: The solid form of this compound simplifies handling and weighing operations compared to liquid or oil-based reagents. Its predicted solubility in a range of organic solvents provides flexibility in selecting appropriate systems for reaction, extraction, and chromatographic purification. The basicity of the unprotected piperazine nitrogen (predicted pKa ~8.45) is a key consideration for reaction conditions and purification strategies, such as acid-based extractions.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

  • ¹H NMR: The proton spectrum will show characteristic signals for each part of the molecule. Key expected resonances include:

    • A singlet at ~1.4-1.5 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

    • Multiple multiplets in the ~2.5-3.8 ppm region corresponding to the protons of the piperazine ring and the two methylene groups of the indanone moiety.

    • Aromatic protons on the indanone ring, appearing as doublets and multiplets in the ~6.8-7.8 ppm region.

  • ¹³C NMR: The carbon spectrum will corroborate the structure with signals for the carbonyl carbons (one ketone, one carbamate), the quaternary carbon of the Boc group, aliphatic carbons of the piperazine and indanone rings, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of this compound. The indanone moiety contains a strong chromophore, making UV detection highly effective.

Experimental Protocols: From Theory to Practice

The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity.

Workflow for Purity Determination by HPLC-UV

This workflow outlines the necessary steps to develop a robust method for quantifying the purity of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation prep_mobile 1. Prepare Mobile Phase (e.g., Acetonitrile:Water) prep_sample 2. Prepare Sample (Dissolve in Mobile Phase, ~0.5 mg/mL) prep_mobile->prep_sample prep_std 3. Prepare Standard (High-purity reference, same concentration) prep_sample->prep_std instrument_setup 4. Instrument Setup (Column: C18, Temp: 35°C, Flow: 1.0 mL/min, UV: ~254 nm) prep_std->instrument_setup injection 5. Inject Samples (Standard -> Sample) instrument_setup->injection integration 6. Integrate Peaks (Identify main peak and impurities) injection->integration purity_calc 7. Calculate Purity (% Area = [Area_Main / Area_Total] * 100) integration->purity_calc validation 8. System Suitability Check (Peak shape, retention time stability) purity_calc->validation

Caption: HPLC-UV workflow for purity analysis.

Detailed Step-by-Step Protocol:

  • Instrumentation: Utilize an HPLC system equipped with a UV detector. A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5µm) is a suitable starting point.[8]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) and optimize as needed.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 35°C to ensure reproducible retention times.[8]

    • Detection Wavelength: The indanone chromophore should have strong absorbance around 254 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase or a compatible solvent like acetonitrile. This creates a ~0.5 mg/mL solution.

  • Analysis and Validation:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the sample solution.

    • Causality Check: The primary peak should be sharp and symmetrical. The presence of multiple peaks indicates impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level >95% is common for research-grade intermediates.[9]

Workflow for Structural Confirmation

This logical diagram illustrates the synergistic use of NMR and MS to confirm the compound's identity.

Structural_Confirmation Workflow for Structural Elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_validation Data Correlation & Validation start Sample of This compound nmr_h1 ¹H NMR Analysis start->nmr_h1 ms_esi ESI-MS Analysis start->ms_esi nmr_c13 ¹³C NMR Analysis nmr_h1->nmr_c13 validate_protons Confirm Proton Environment (Boc, Piperazine, Indanone) nmr_h1->validate_protons validate_carbons Confirm Carbon Skeleton nmr_c13->validate_carbons validate_mw Confirm Molecular Weight ([M+H]⁺) ms_esi->validate_mw validate_protons->validate_carbons validate_carbons->validate_mw final_confirmation Structure Confirmed validate_mw->final_confirmation

Caption: Synergistic workflow for structural confirmation.

Handling, Storage, and Safety

  • Handling: As with any fine chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6] The compound may cause skin and eye irritation.[4]

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[9] Refrigeration (2-8°C) is recommended.[5]

  • Stability: The Boc protecting group is sensitive to strong acids and can be cleaved. Therefore, the compound should be stored away from acidic environments to prevent degradation.

Conclusion

This compound is a well-defined chemical intermediate whose physical characteristics make it amenable to a wide array of synthetic applications. Its solid nature, solubility in common organic solvents, and strong UV chromophore facilitate its handling, reaction monitoring, and purification. By employing the multi-technique analytical workflows described in this guide—combining NMR for structural elucidation, MS for molecular weight confirmation, and HPLC-UV for purity assessment—researchers can confidently integrate this valuable building block into their drug discovery programs, ensuring the integrity and quality of their synthesized target molecules.

References

  • lifechem pharma. (n.d.). 1-boc Piperazine.
  • ChemWhat. (n.d.). This compound CAS#: 954240-38-1.
  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine >= 98.0 GC 57260-71-6.
  • ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6).
  • ChemScene. (n.d.). 1-Boc-4-Isoquinolin-1-yl-piperazine.
  • precisionFDA. (n.d.). TERT-BUTYL 4-(4-(2-OXO-1,2-DIHYDROQUINOLIN-7-YLOXY)BUTYL)PIPERAZINE-1-CARBOXYLATE.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.

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An In-depth Technical Guide to the Biological Activity of 1-Oxo-indane Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the synthesis, biological activities, and therapeutic potential of hybrid molecules combining the 1-oxo-indane (1-indanone) scaffold with a piperazine moiety. The 1-indanone core is a privileged structure in medicinal chemistry, famously represented in the acetylcholinesterase inhibitor Donepezil, and is known for its neuroprotective, anticancer, and anti-inflammatory properties.[1][2][3][4] The piperazine ring is a versatile pharmacophore present in numerous FDA-approved drugs, conferring a broad range of biological activities including central nervous system modulation and cytotoxicity. By wedding these two powerful pharmacophores, a novel chemical space is created with significant potential for synergistic or multi-target drug action, particularly in the fields of neurodegenerative diseases and oncology. This document details plausible synthetic routes, explores key mechanisms of action, outlines structure-activity relationships, and provides robust, self-validating experimental protocols for researchers in drug discovery and development.

Introduction: A Rationale for Pharmacophore Hybridization

In modern drug discovery, the strategy of molecular hybridization—linking two or more distinct pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents. This approach can lead to compounds with improved affinity and efficacy, novel mechanisms of action, or a desirable multi-target profile, which is particularly advantageous for complex multifactorial diseases like cancer and neurodegenerative disorders.

The 1-Oxo-indane Scaffold: A Privileged Core

The 1-indanone structure is a bicyclic ketone that serves as the foundational core for a multitude of biologically active compounds.[3] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets. The most prominent example of its therapeutic success is Donepezil , a leading treatment for Alzheimer's disease that functions primarily by inhibiting acetylcholinesterase (AChE).[2][4] Beyond AChE inhibition, 1-indanone derivatives have demonstrated a remarkable diversity of pharmacological effects:

  • Neuroprotection: Inhibition of monoamine oxidases (MAO-A and MAO-B), which is beneficial in Parkinson's disease, and modulation of amyloid-beta (Aβ) aggregation.[1][2]

  • Anticancer Activity: Disruption of microtubule dynamics through tubulin polymerization inhibition and potent cytotoxicity against various human cancer cell lines.[1][5]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

  • Antimicrobial and Antiviral Properties: Activity against a range of pathogens.[1][3]

The Piperazine Moiety: A Versatile Modulator of Biological Systems

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a cornerstone of medicinal chemistry. This heterocycle is found in a vast array of drugs, where it often serves as a linker or a key interacting moiety. Its basic nitrogens can be readily functionalized, allowing for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Piperazine derivatives are well-known for their profound effects on the central nervous system (CNS), frequently by interacting with monoamine pathways.[7] Key therapeutic applications include:

  • Antipsychotics (e.g., Clozapine): Primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.

  • Antidepressants (e.g., Vortioxetine): By modulating serotonin transporter and various serotonin receptors.

  • Anxiolytics (e.g., Buspirone): Acting as a serotonin 5-HT1A receptor agonist.

Synergistic Potential of 1-Oxo-indane Piperazine Hybrids

The conjugation of a 1-oxo-indane core with a piperazine ring creates a molecule with compelling therapeutic promise. The indanone moiety can serve as an "anchor" or primary interacting element with a specific target (like the active site of AChE), while the piperazine fragment can provide secondary binding interactions or modulate a different target altogether. This creates opportunities for developing multi-target-directed ligands (MTDLs), for instance:

  • In Alzheimer's Disease: A hybrid could simultaneously inhibit AChE (via the indanone part) and modulate serotonergic or dopaminergic receptors (via the piperazine part), addressing both the cognitive and neuropsychiatric symptoms of the disease.

  • In Oncology: A molecule could combine the tubulin-destabilizing effects of the indanone scaffold with a piperazine-mediated inhibition of a cancer-relevant receptor tyrosine kinase.

Synthesis and Chemical Space

While a widely established class of "1-oxo-indane piperazine derivatives" is not extensively documented, their synthesis can be readily achieved through established organic chemistry reactions. A common and logical approach involves linking the two moieties via an alkyl spacer, typically at the 2-position of the 1-indanone core.

General Synthetic Strategy: Mannich Reaction

A robust and efficient method for synthesizing these target compounds is the Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the C2-position of the 1-indanone is the acidic carbon.

The reaction proceeds as follows:

  • Iminium Ion Formation: The substituted piperazine reacts with a formaldehyde source (e.g., paraformaldehyde) under acidic conditions to form a reactive electrophilic iminium ion.

  • Enol Formation: The 1-indanone tautomerizes to its enol form, creating a nucleophilic C2 carbon.

  • Nucleophilic Attack: The enol attacks the iminium ion, forming the C-C bond and yielding the desired 2-(piperazin-1-ylmethyl)-1-indanone derivative, known as a Mannich base.

This strategy allows for significant chemical diversity by simply varying the substituent on the N4-position of the piperazine ring.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Indanone 1-Indanone Reaction_Step Mannich Reaction Indanone->Reaction_Step Piperazine N-Aryl/Alkyl Piperazine Piperazine->Reaction_Step Formaldehyde Formaldehyde Formaldehyde->Reaction_Step Acid Acid Catalyst (e.g., HCl) Acid->Reaction_Step Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Heat Heat Heat->Reaction_Step Product 2-((4-Substituted-piperazin-1-yl)methyl) -2,3-dihydro-1H-inden-1-one Reaction_Step->Product

Caption: General workflow for the synthesis of 1-oxo-indane piperazine derivatives via the Mannich reaction.

Key Biological Activities and Mechanisms of Action

Based on the known pharmacology of the parent scaffolds, 1-oxo-indane piperazine derivatives are predicted to exhibit primary activities in the CNS and oncology domains.

Central Nervous System (CNS) Activity

The structural similarity of the indanone core to moieties in known neuro-active drugs, combined with the proven CNS effects of piperazines, makes this a highly promising area.

  • Multi-Target Profile for Alzheimer's Disease: The primary hypothesis is the creation of agents that can simultaneously inhibit AChE and modulate key neurotransmitter receptors. The indanone portion can be designed to fit within the catalytic gorge of AChE, while the flexible piperazine-containing side chain can extend to interact with dopamine or serotonin receptors. This dual action could offer superior therapeutic outcomes compared to single-target agents.[8]

  • Dopamine D2 Receptor Antagonism: Many antipsychotic drugs feature an aryl-piperazine moiety that acts as a dopamine D2 receptor antagonist.[9][10] By combining this with an indanone core, novel antipsychotics with unique pharmacological profiles could be developed. The indanone might influence selectivity across dopamine receptor subtypes or add secondary activities like MAO inhibition.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Molecule 1-Oxo-indane Piperazine Derivative Molecule->D2R Antagonizes

Caption: Hypothesized antagonism of the Dopamine D2 receptor signaling pathway by a 1-oxo-indane piperazine derivative.

Anticancer Activity

The 1-indanone scaffold has been identified in several classes of potent anticancer agents.[11] Arylidene indanones, in particular, are known to act as tubulin polymerization inhibitors, functioning similarly to colchicine.[12]

  • Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Synergistic Potential: The piperazine moiety can be functionalized with groups known to enhance cytotoxicity or target other cancer-related pathways, such as specific kinases or growth factor receptors, potentially leading to a more potent and selective anticancer agent.

Structure-Activity Relationship (SAR) Studies

To optimize the biological activity of this hybrid scaffold, a systematic SAR study is essential. The modular nature of the proposed synthesis allows for independent modification of three key regions: the indanone core (Region A), the linker (Region B), and the piperazine substituent (Region C).

RegionModificationPredicted Impact on Activity
A: Indanone Core Substitution on the aromatic ring (e.g., methoxy, halogen)Can significantly alter binding affinity for targets like AChE. Dimethoxy substitution, as seen in Donepezil, is often favorable.[8]
B: Linker Varying the length and rigidity of the alkyl chainOptimizes the spatial orientation between the indanone and piperazine moieties, crucial for dual-target binding.
C: Piperazine Substituent Aryl, heteroaryl, or alkyl groups at the N4-positionThis is the primary determinant of activity at monoamine receptors (D2, 5-HT). Electron-withdrawing or -donating groups on an aryl ring can fine-tune receptor affinity and selectivity.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and clear endpoints for robust data generation.

Protocol: Synthesis of a Representative Derivative

Objective: To synthesize 2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydro-1H-inden-1-one.

  • Setup: To a 50 mL round-bottom flask, add 1-indanone (1.32 g, 10 mmol), 1-phenylpiperazine (1.62 g, 10 mmol), and paraformaldehyde (0.33 g, 11 mmol).

  • Reagents: Add ethanol (20 mL) followed by concentrated hydrochloric acid (0.5 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add 20 mL of distilled water and basify to pH ~9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of a test compound against AChE.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in a phosphate buffer (pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add:

    • Blank: 160 µL buffer, 20 µL DTNB.

    • Control (100% activity): 140 µL buffer, 20 µL DTNB, 20 µL enzyme solution.

    • Test Compound: 120 µL buffer, 20 µL of test compound (at various concentrations), 20 µL DTNB, 20 µL enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation: Initiate the reaction by adding 20 µL of ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the change in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

  • Self-Validation: Run a known AChE inhibitor (e.g., Donepezil) as a positive control to validate the assay's performance. The blank wells control for non-enzymatic hydrolysis of the substrate.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting viability against the log of compound concentration.

  • Self-Validation: Use a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Wells with media only serve as a blank.

Conclusion and Future Directions

The rational design of 1-oxo-indane piperazine derivatives represents a promising strategy for the development of novel therapeutics, particularly for complex diseases requiring multi-target intervention. The fusion of the neuro-active and anticancer properties of the indanone scaffold with the versatile CNS-modulating capabilities of the piperazine moiety opens up a rich chemical space for exploration. Future research should focus on synthesizing a diverse library of these compounds and screening them against a panel of relevant biological targets, including AChE, MAO, tubulin, and various G-protein coupled receptors. Advanced in silico modeling can further guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical candidates.

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Unlocking the Therapeutic Potential of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for elucidating the therapeutic targets of the novel chemical entity, 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: the arylpiperazine moiety, renowned for its prevalence in central nervous system (CNS) active agents, and the 1-indanone core, a structure associated with neuroprotective and anti-inflammatory activities. Given the absence of established biological data for this specific compound, this document outlines a predictive and systematic approach for drug development professionals. It begins by postulating high-probability target classes—including G-protein coupled receptors (GPCRs) in the CNS, protein kinases in oncology, and key mediators of inflammation—based on robust structure-activity relationship data from analogous compounds. Subsequently, a phased, multi-pronged experimental strategy is detailed, encompassing initial in silico screening and progressing through rigorous biochemical and cell-based assays for target validation. This guide provides detailed, field-proven protocols for essential techniques such as computational docking, radioligand binding assays, kinase inhibition assays, and the Cellular Thermal Shift Assay (CETSA) to empower research teams to systematically uncover and validate the mechanism of action of this promising compound.

Introduction: A Rationale for Investigation

The quest for novel therapeutics often begins with the rational design of molecules that incorporate "privileged scaffolds"—structural motifs that are known to interact with multiple biological targets with high affinity. The compound this compound is a compelling example of such a design, merging two powerful pharmacophores.

  • The Arylpiperazine Moiety: The piperazine ring, particularly when incorporated into an arylpiperazine structure, is one of the most versatile and indispensable scaffolds in modern medicinal chemistry.[1][2] It is a cornerstone of numerous FDA-approved drugs, primarily those targeting the central nervous system.[3][4] Its prevalence is due to its ability to present substituents in a well-defined spatial orientation, ideal for interacting with receptor binding pockets, and its physicochemical properties which often confer favorable pharmacokinetics.[3] Arylpiperazine derivatives are well-documented modulators of monoamine neurotransmitter systems, frequently acting as ligands for dopamine and serotonin receptors.[5][6][7]

  • The 1-Indanone Core: The indanone scaffold is also a privileged structure found in various bioactive molecules.[8][9] Recent research has highlighted its potential in the context of neurodegenerative diseases, with certain 1-indanone derivatives showing high affinity and selectivity for misfolded α-synuclein aggregates, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[8][9][10] Furthermore, derivatives of this core have demonstrated significant anti-inflammatory properties, capable of inhibiting the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[11][12]

The fusion of these two scaffolds into a single molecule presents a unique opportunity to explore polypharmacology or to develop highly potent and selective agents against a range of potential targets. The tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, allowing for late-stage diversification if initial screening warrants it. This guide provides the strategic and technical framework to systematically deorphanize this compound.

Hypothesized Therapeutic Areas and Molecular Targets

Based on the extensive pharmacology of its constituent scaffolds, we can logically prioritize several key therapeutic areas for investigation. The following table outlines the most probable molecular targets, the associated disease areas, and the rationale for their selection.

Therapeutic AreaPotential Molecular Target(s)RationaleSupporting References
Central Nervous System (CNS) Disorders Dopamine Receptors (D₂-like: D₂, D₃, D₄) Arylpiperazines are classic antagonists at D₂-like receptors, a primary mechanism for antipsychotic drugs used in schizophrenia.[6][13][14][6][7][13][14]
Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) Modulation of serotonin receptors by arylpiperazines is a key mechanism for antidepressants and anxiolytics.[5][15][16] Some act as agonists, antagonists, or partial agonists depending on the subtype.[15][16][17][5][15][16][17]
Neurodegenerative Diseases α-Synuclein Aggregates The 1-indanone core is a validated scaffold for designing ligands that bind to and potentially inhibit the aggregation of α-synuclein fibrils, relevant to Parkinson's Disease.[8][9][8][9][10][18]
Oncology Protein Kinases (e.g., VEGFR, CDK, ALK, ROS1) The piperazine moiety is a common feature in a multitude of FDA-approved kinase inhibitors, where it often serves as a key pharmacophoric element for binding to the ATP pocket or improving solubility.[3][4][19][20][3][4][19][20][21][22]
Inflammatory Disorders COX-1, COX-2, TNF-α, NF-κB Pathway Indanone derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes (COX) and suppressing key signaling pathways (NF-κB) and cytokines (TNF-α).[11][23][24][11][12][23][24][25]

A Phased Strategy for Target Identification and Validation

A robust and efficient path to identifying the target(s) of a novel compound involves a multi-phase approach that logically progresses from broad, predictive methods to highly specific, validation-focused experiments.

G in_silico In Silico Profiling (Molecular Docking) panel Focused Target Panels (GPCR, Kinase) in_silico->panel Prioritize Panels phenotypic Broad Phenotypic Screening affinity Affinity-Based Target Deconvolution phenotypic->affinity Identify Hits biochemical Biochemical Assays (Binding, Enzyme Inhibition) affinity->biochemical Validate Hits panel->biochemical Validate Hits cell_based Cell-Based Functional Assays (e.g., Second Messenger) biochemical->cell_based Confirm Function target_engagement Direct Target Engagement (CETSA) cell_based->target_engagement Confirm in situ

Caption: Phased experimental workflow for target deorphanization.

Phase I: Initial Screening & Hypothesis Generation

The objective of this phase is to rapidly and cost-effectively generate initial hypotheses about the compound's biological activity.

  • In Silico Profiling (Molecular Docking): Computational docking predicts the binding conformation and affinity of a ligand to the three-dimensional structure of a protein target.[26][27] This is a powerful first step to screen the compound against a virtual library of high-probability targets.[28][29]

    • Causality: By leveraging existing crystal structures of dopamine receptors, serotonin receptors, and various protein kinases, we can prioritize which target classes are most likely to bind our compound, thereby guiding the selection of more resource-intensive wet lab experiments.[30]

  • Broad Phenotypic Screening: This involves testing the compound across a diverse range of cell-based assays that measure high-level cellular phenotypes (e.g., cell viability, apoptosis, neurite outgrowth) without a preconceived target. A hit in a specific phenotypic assay (e.g., cytotoxicity in a cancer cell line) provides a strong clue for follow-up studies.

Phase II: Target Identification & Prioritization

Based on Phase I results, this phase aims to identify specific protein candidates.

  • Focused Target Panels: Submit the compound to commercial screening services that offer large panels of validated assays.

    • GPCR Panels (e.g., Eurofins SafetyScreen, MilliporeSigma GPCRProfiler): These panels use radioligand binding assays to test for binding against dozens of CNS receptors simultaneously, providing a rapid profile of affinity and selectivity.

    • Kinase Panels (e.g., Reaction Biology Kinase HotSpot, Promega Kinase-Glo): These panels screen for inhibition against hundreds of different protein kinases, making them highly effective for identifying targets in oncology.[31]

  • Affinity-Based Target Deconvolution: If a strong phenotype was observed in Phase I but the target is unknown, techniques like chemical proteomics can be employed. This typically involves immobilizing an analog of the compound on a resin to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Phase III: Target Validation & Mechanism of Action (MOA)

This final phase provides definitive confirmation of target engagement and functional effect.

  • Biochemical Assays: These in vitro assays use purified components to directly measure the interaction between the compound and the protein.

    • Radioligand Binding Assays: To confirm a GPCR target, competition binding assays are performed to determine the inhibitory constant (Ki) with high precision.[32][33]

    • Enzyme Inhibition Assays: For a kinase target, IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined using luminescence- or fluorescence-based assays that measure ATP consumption or substrate phosphorylation.[34][35]

  • Cell-Based Functional Assays: These assays confirm that the binding event observed in biochemical assays translates to a functional outcome in a living cell.

    • Second Messenger Assays: For GPCRs, one can measure downstream signals like cAMP accumulation or calcium flux to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Target Engagement Assays (CETSA): The Cellular Thermal Shift Assay is a powerful method to verify that the drug binds to its intended target within the complex environment of an intact cell or tissue.[36][37] Ligand binding stabilizes the target protein, resulting in a higher aggregation temperature, which can be measured quantitatively.[38][39] This provides direct evidence of target engagement in a physiological context.[37][40]

G compound Arylpiperazine Compound (e.g., Antagonist) receptor Dopamine D2 Receptor (GPCR) compound->receptor Binds & Blocks g_protein Gαi/o Protein receptor->g_protein Activation Inhibited ac Adenylyl Cyclase g_protein->ac Inhibition Blocked camp cAMP (Second Messenger) ac->camp Conversion to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Reduced Neuronal Excitability) pka->response Phosphorylates Downstream Targets

Caption: Potential mechanism for D₂ receptor antagonism.

Detailed Experimental Protocols

The following protocols are provided as templates. They must be optimized for the specific target and experimental system being used.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and pose of this compound against a prioritized target (e.g., Dopamine D₂ Receptor).

Materials:

  • Workstation with molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina, MOE).

  • High-resolution crystal structure of the target protein (e.g., PDB ID: 6CM4 for D₂R).

  • 3D structure of the ligand, energy-minimized.

Step-by-Step Procedure:

  • Protein Preparation: a. Load the PDB file of the target receptor into the modeling software. b. Remove all water molecules and non-interacting ions. c. Add hydrogen atoms and assign correct protonation states for residues like Histidine at a physiological pH (e.g., 7.4). d. Perform a restrained energy minimization to relax the structure and remove clashes.

  • Ligand Preparation: a. Draw the 2D structure of this compound and convert it to a 3D structure. b. Generate possible ionization states at physiological pH. c. Perform a thorough conformational search and energy minimize the lowest energy conformer.

  • Grid Generation: a. Define the binding site (or "grid box") on the receptor. This is typically centered on the co-crystallized ligand if available, or on the known active site residues. b. Ensure the grid box is large enough to accommodate the ligand in various orientations.

  • Docking Execution: a. Run the docking algorithm using standard or high-precision settings. The software will systematically sample different poses of the ligand within the defined grid box.[29] b. The algorithm calculates a "docking score" for each pose, which estimates the binding free energy.[26]

  • Analysis: a. Analyze the top-scoring poses. The best pose should have a low docking score (more negative is better) and exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key active site residues. b. Compare the results to known ligands to validate the docking protocol.

Protocol 2: GPCR Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR (e.g., 5-HT₁ₐ) expressed in cell membranes.[33]

Materials & Reagents:

  • Cell membranes expressing the target receptor (commercially available or prepared in-house).

  • Radioligand specific for the target (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin).

  • Test compound serially diluted in assay buffer.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + Non-specific control.

    • Competition: Membranes + Radioligand + Serial dilutions of test compound.

  • Assay Incubation: a. To each well, add 50 µL of the appropriate component (buffer, NSB control, or test compound dilution). b. Add 50 µL of radioligand (at a final concentration near its Kd). c. Initiate the reaction by adding 150 µL of the membrane preparation (typically 5-20 µg protein/well).[41] d. Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[41]

  • Harvesting: a. Rapidly terminate the reaction by vacuum filtration through the GF/C filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through). b. Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.

  • Counting: a. Dry the filter mat completely. b. Add scintillation cocktail and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding as a function of the log concentration of the test compound. c. Fit the data to a one-site competition curve using software like GraphPad Prism to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[33]

Protocol 3: Luminescence-Based Kinase Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against a specific protein kinase.

Materials & Reagents:

  • Purified, active kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP at a concentration near its Km for the enzyme.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.[34]

  • Test compound serially diluted in DMSO.

  • Luminescence-based ADP detection kit (e.g., Promega ADP-Glo™).[34]

  • White, opaque 96- or 384-well plates.

  • Plate-reading luminometer.

Step-by-Step Procedure:

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.[35]

  • Pre-incubation: a. Prepare a solution of the kinase enzyme in assay buffer. b. Add the kinase solution (e.g., 10 µL) to each well. c. Incubate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation: a. Prepare a reaction mix containing the kinase substrate and ATP in assay buffer. b. Add the reaction mix (e.g., 10 µL) to all wells to start the reaction. c. Incubate for a defined period (e.g., 60 minutes) at 30°C. The amount of ADP produced is proportional to the kinase activity.

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data: Set the "no inhibitor" (DMSO) control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity. c. Plot the percent activity versus the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀ value.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding of the test compound to its putative target in intact cells.[36]

Materials & Reagents:

  • Adherent or suspension cells expressing the target protein.

  • Test compound and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR machine or water baths for heat shock.

  • High-speed centrifuge.

  • SDS-PAGE and Western Blotting equipment or ELISA/AlphaLISA® detection reagents.

  • Antibody specific to the target protein.

Step-by-Step Procedure:

  • Compound Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock: a. Harvest the cells and resuspend them in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a PCR machine and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C). This step denatures and precipitates unstable proteins.[36]

  • Cell Lysis and Fractionation: a. Lyse the cells by three rapid freeze-thaw cycles. b. Separate the soluble protein fraction (containing stabilized, non-aggregated target) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification (Western Blot): a. Carefully collect the supernatant (soluble fraction) from each tube. b. Denature the samples and run them on an SDS-PAGE gel. c. Transfer the proteins to a membrane and perform a Western Blot using a primary antibody specific for the target protein.

  • Data Analysis: a. Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. b. Plot the percentage of soluble protein remaining versus temperature for both conditions. c. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement. The magnitude of the shift (ΔTm) can be correlated with binding affinity.

Conclusion and Future Outlook

The hybrid molecule this compound stands as a promising chemical starting point for a drug discovery campaign. Its architecture logically suggests high-value therapeutic targets within CNS disorders, oncology, and inflammatory diseases. The systematic, multi-phase strategy detailed in this guide provides a clear and robust pathway for researchers to efficiently identify and validate these potential targets.

The successful execution of this workflow will not only elucidate the primary mechanism of action but will also reveal potential secondary targets, which is critical for understanding both efficacy and off-target safety liabilities. Positive validation of a high-value target will trigger the next logical steps in drug development, including the initiation of a medicinal chemistry program for lead optimization. This would involve synthesizing analogs to establish a structure-activity relationship (SAR), with the goal of improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately paving the way for preclinical in vivo efficacy studies.

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Unraveling the Molecular Blueprint: A Mechanistic Hypothesis for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a synthetic compound featuring a unique combination of a piperazine ring, a well-established pharmacophore in central nervous system (CNS) therapeutics, and a 1-oxo-indan moiety, a structure associated with anti-inflammatory and other biological activities.[1][2][3][4][5][6] This guide puts forth a primary mechanistic hypothesis centered on the modulation of serotonergic and dopaminergic pathways, with a secondary hypothesis exploring its potential as an anti-inflammatory agent. We will deconstruct the molecule's structural components, propose a detailed signaling pathway, and outline a comprehensive, multi-tiered experimental strategy to rigorously validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the therapeutic potential of this compound.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The piperazine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of clinically successful drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[3][6][7] Its prevalence is due to its ability to interact with monoamine pathways and its favorable physicochemical properties that enhance bioavailability and solubility.[8][9]

The compound this compound (henceforth referred to as Compound X) integrates this potent piperazine core with a 1-oxo-indan group. Indanone derivatives have been explored for various pharmacological activities, including anti-inflammatory, analgesic, and potential cardiovascular applications.[2][5][10] The tert-butoxycarbonyl (Boc) protecting group, while often used in synthesis, can also serve as a bioisostere, influencing the molecule's pharmacokinetic and pharmacodynamic profile.[11]

The absence of published data on the specific mechanism of action of Compound X presents a compelling scientific challenge. This guide will therefore construct a logical, evidence-based hypothesis by dissecting its constituent parts and proposing a pathway for its empirical validation.

Structural Analysis and Pharmacological Precedence

The structure of Compound X can be deconstructed into three key components, each with a history of biological significance:

  • Piperazine Moiety: This six-membered ring with two opposing nitrogen atoms is a common pharmacophore in drugs targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[3][8] Its presence strongly suggests a potential for neuromodulatory activity. Numerous piperazine derivatives exhibit high affinity for 5-HT1A, 5-HT2A, and D2 receptors, acting as agonists, antagonists, or partial agonists.[3][8]

  • 1-Oxo-indan Moiety: This bicyclic ketone structure is found in compounds with diverse biological activities. Indanone derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[5][12] This suggests a secondary therapeutic possibility for Compound X in inflammatory conditions.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety. While primarily a protecting group in organic synthesis, its presence in the final molecule will significantly impact its size, polarity, and how it fits into a receptor's binding pocket. It may also function as a bioisosteric replacement for other functional groups, potentially conferring unique properties such as increased metabolic stability.[11]

The Mechanistic Hypothesis: A Dual-Action Neuromodulator

Based on the structural analysis, we hypothesize that Compound X functions primarily as a modulator of CNS signaling pathways, with potential secondary anti-inflammatory effects.

Primary Hypothesis: Modulation of Serotonergic and Dopaminergic Pathways

We propose that Compound X acts as a ligand for serotonin (5-HT) and/or dopamine (D2) receptors. Specifically, the piperazine core is predicted to be the primary driver of this interaction. Many arylpiperazine derivatives are known to exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists, a mechanism associated with anxiolytic and antidepressant effects.[3][13] Furthermore, interaction with 5-HT2A and D2 receptors is a hallmark of atypical antipsychotics.[14]

The proposed signaling cascade following receptor engagement is outlined below:

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane CompoundX Compound X Receptor 5-HT1A / D2 Receptor (GPCR) CompoundX->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene

Caption: Hypothesized signaling cascade for Compound X via GPCR modulation.

This pathway suggests that by binding to Gαi/o-coupled receptors like 5-HT1A or D2, Compound X inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB, ultimately altering gene expression related to neuronal function and plasticity.[15]

Secondary Hypothesis: Anti-inflammatory Action

The 1-oxo-indan moiety suggests a potential for anti-inflammatory activity. We hypothesize that Compound X may inhibit key inflammatory enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandins. This mechanism is common to many non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Validation Strategy

A phased, systematic approach is required to test these hypotheses. The following experimental workflow is proposed to move from broad screening to specific mechanistic validation.

Experimental_Workflow Phase1 Phase 1: Initial Screening & Target Identification ReceptorScreen A) Radioligand Binding Assays (CNS Receptor Panel) Phase1->ReceptorScreen EnzymeScreen B) Enzyme Inhibition Assays (COX-1/COX-2) Phase1->EnzymeScreen Phase2 Phase 2: In Vitro Functional Characterization ReceptorScreen->Phase2 If positive hits Phase3 Phase 3: In Vivo Proof of Concept EnzymeScreen->Phase3 If positive hits FunctionalAssay A) Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Phase2->FunctionalAssay PathwayAnalysis B) Western Blot Analysis (p-CREB, p-ERK) Phase2->PathwayAnalysis FunctionalAssay->Phase3 Confirm functional activity BehavioralModels A) Animal Behavioral Models (e.g., Forced Swim Test, EPM) Phase3->BehavioralModels InflammationModels B) Animal Inflammation Models (e.g., Carrageenan-induced Paw Edema) Phase3->InflammationModels

Caption: Phased experimental workflow for validating the mechanism of action.

Phase 1: Target Identification Protocols

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Compound X for a panel of CNS receptors.

  • Protocol:

    • Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., 5-HT1A, 5-HT2A, D2, etc.).

    • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of Compound X (e.g., 0.1 nM to 10 µM).

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Calculate the IC50 value (concentration of Compound X that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Causality: This experiment directly establishes whether Compound X physically interacts with the hypothesized receptors and with what affinity. A low Ki value indicates high binding affinity.

B. COX Enzyme Inhibition Assays

  • Objective: To assess the inhibitory potential of Compound X against COX-1 and COX-2 enzymes.

  • Protocol:

    • Assay Setup: Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical).

    • Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with arachidonic acid (substrate) in the presence of various concentrations of Compound X.

    • Detection: Measure the production of prostaglandin PGF2α via colorimetric assay (e.g., ELISA).

    • Analysis: Calculate the IC50 value for each enzyme to determine potency and selectivity.

  • Causality: This directly tests the secondary hypothesis by measuring the functional inhibition of key inflammatory enzymes.

Phase 2: In Vitro Functional Characterization

A. cAMP Functional Assay (for Gαi/o-coupled receptors)

  • Objective: To determine if Compound X acts as an agonist, antagonist, or inverse agonist at its target receptor.

  • Protocol:

    • Cell Culture: Use a stable cell line expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A).

    • Treatment: Pre-treat cells with forskolin (to stimulate adenylyl cyclase) and then add varying concentrations of Compound X. To test for antagonism, co-incubate with a known agonist.

    • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Analysis: Plot a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Causality: This assay moves beyond simple binding to measure the direct functional consequence of receptor engagement on a key second messenger, validating the proposed signaling pathway.

Phase 3: In Vivo Proof of Concept

A. Forced Swim Test (FST) - for Antidepressant-like Activity

  • Objective: To evaluate the potential antidepressant effect of Compound X in a rodent model.[16]

  • Protocol:

    • Acclimation & Dosing: Acclimate male Sprague-Dawley rats to the facility. Administer Compound X (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test.

    • Pre-test: Place rats in a cylinder of water for 15 minutes.

    • Test: 24 hours later, place the rats back in the water for 5 minutes and record the duration of immobility.

    • Analysis: Compare the immobility time between the treated and vehicle groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

  • Causality: This experiment provides organism-level evidence that the molecular activity observed in vitro translates to a relevant behavioral phenotype.

Expected Data and Interpretation

The following tables summarize hypothetical data that would support our primary and secondary hypotheses.

Table 1: Expected Binding Affinities and Functional Potencies

TargetBinding Assay (Ki, nM)Functional Assay (EC50/IC50, nM)Predicted Activity
5-HT1A Receptor < 50EC50 < 100Partial Agonist
D2 Receptor < 100IC50 < 200Antagonist
5-HT2A Receptor < 100IC50 < 200Antagonist
COX-1 Enzyme > 1000IC50 > 1000Weak Inhibitor
COX-2 Enzyme < 500IC50 < 500Moderate Inhibitor

Interpretation: Data like this would suggest Compound X is a potent ligand at key CNS receptors with a profile similar to some atypical antipsychotics (5-HT1A agonism, D2/5-HT2A antagonism). The weaker, but selective, inhibition of COX-2 would support the secondary anti-inflammatory hypothesis.

Table 2: Expected In Vivo Efficacy

ModelDose (mg/kg)OutcomeInterpretation
Forced Swim Test 540% reduction in immobility time vs. vehicleSupports antidepressant/anxiolytic potential
Paw Edema Model 1035% reduction in paw volume vs. vehicleSupports anti-inflammatory activity

Conclusion

This guide presents a scientifically grounded, multi-faceted hypothesis for the mechanism of action of this compound. By leveraging the known pharmacology of its core scaffolds, we propose a primary role as a modulator of serotonergic and dopaminergic systems, with a secondary anti-inflammatory capacity. The outlined experimental strategy provides a clear and logical path to rigorously test these hypotheses, from initial binding studies to in vivo proof of concept. Elucidating the precise molecular interactions of this compound will be crucial in determining its potential as a novel therapeutic agent for CNS disorders or inflammatory conditions.

References

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In Silico Characterization of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risking development and reducing costly late-stage failures. This technical guide provides an in-depth, protocol-driven exploration of the in silico prediction of key properties for the novel compound 1-Boc-4-(1-oxo-indan-5-YL)-piperazine . As a molecule incorporating the privileged piperazine scaffold, this compound warrants a thorough computational evaluation to ascertain its potential as a drug candidate.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for leveraging accessible computational tools to generate a comprehensive profile, encompassing physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion (ADME), and potential toxicological flags. The methodologies described herein are designed to be self-validating and are grounded in established computational models, providing a robust foundation for data-driven decision-making in the early stages of pharmaceutical research.[2][3]

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADMET) properties.[4] The compound at the center of this guide, this compound (CAS No. 954240-38-1), features a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked to an indanone core.[5] The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate solubility and serve as a versatile synthetic handle.[1][6]

In silico (computational) prediction offers a rapid, cost-effective, and resource-efficient means to forecast a molecule's behavior in a biological system before significant investment in chemical synthesis and experimental testing is made.[4][7] By employing a suite of validated machine learning models and quantitative structure-activity relationship (QSAR) algorithms, we can construct a detailed profile of the molecule's "drug-likeness."[2][8] This guide will detail the workflow for predicting these critical parameters using widely accessible web-based platforms, demonstrating how to transform a simple chemical structure into a rich dataset for lead optimization.

Foundational Analysis: Molecular Structure and Input Generation

The first step in any in silico analysis is to represent the molecule in a machine-readable format. The most common format is the Simplified Molecular-Input Line-Entry System (SMILES).

  • Canonical SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3

This string serves as the universal input for the various predictive tools discussed in the subsequent sections.

Part I: Prediction of Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both formulation and biological environments.[] Properties such as lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA) are fundamental predictors of absorption and distribution.[10]

Causality and Experimental Choice

We prioritize the prediction of a core set of physicochemical descriptors because they are the foundation upon which pharmacokinetic behavior is built.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. We predict this to assess the balance between solubility and membrane permeability.[10]

  • Aqueous Solubility (LogS): A drug must be dissolved in physiological fluids to be absorbed. Poor solubility is a major hurdle in drug development, making its early prediction essential.[10]

  • Topological Polar Surface Area (TPSA): TPSA is strongly correlated with passive molecular transport through membranes and is a key predictor of oral bioavailability and blood-brain barrier (BBB) penetration.

  • Molecular Weight (MW): A fundamental property that influences nearly all ADME parameters and is a cornerstone of "drug-likeness" rules like Lipinski's Rule of Five.[11]

Predictive Workflow: Physicochemical Characterization

The following protocol outlines the steps to generate physicochemical data using a tool like the SwissADME web server, which provides free and robust predictions for academic and research use.[11][12]

G cluster_input Input Phase cluster_process Processing Phase cluster_output Output & Analysis SMILES 1. Obtain Canonical SMILES String Platform 2. Navigate to a Predictive Platform (e.g., SwissADME) SMILES->Platform Input 3. Paste SMILES String into Input Field Platform->Input Execute 4. Execute Prediction Algorithm Input->Execute Data 5. Collect Predicted Data Execute->Data Analyze 6. Analyze Physicochemical Profile Data->Analyze

Caption: Workflow for Physicochemical Property Prediction.

Experimental Protocol
  • Navigate to the SwissADME web server ([Link]12]

  • Locate the input window on the homepage.

  • Copy and Paste the canonical SMILES string for this compound: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3.

  • Click the "Run" button to initiate the calculations.

  • Analyze the output section titled "Physicochemical Properties" and record the values.

Predicted Physicochemical Data

The following table summarizes the key physicochemical properties predicted for the target molecule.

PropertyPredicted ValueSignificance in Drug Discovery
Formula C₂₀H₂₆N₂O₃Confirms molecular composition.
Molecular Weight 342.44 g/mol Within the typical range for orally bioavailable drugs (<500).
LogP (iLOGP) 3.15Indicates moderate lipophilicity, balancing solubility & permeability.
LogS (ESOL) -4.51Predicts low to moderate aqueous solubility.
TPSA 54.99 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Acceptors 4Conforms to drug-likeness guidelines (e.g., Lipinski's rule).
Hydrogen Bond Donors 0Conforms to drug-likeness guidelines.
Rotatable Bonds 4Indicates good molecular flexibility.

Part II: Pharmacokinetic (ADME) Profile Prediction

ADME properties describe the disposition of a drug within an organism. Predicting these factors is crucial for estimating a drug's efficacy and duration of action.[4][8]

Causality and Experimental Choice
  • Gastrointestinal (GI) Absorption: High GI absorption is a prerequisite for most orally administered drugs.

  • Blood-Brain Barrier (BBB) Permeation: This is a critical parameter. For CNS-targeting drugs, permeation is required; for peripherally acting drugs, it is undesirable to avoid CNS side effects.

  • Cytochrome P450 (CYP) Inhibition: CYP enzymes are major players in drug metabolism. Inhibition of key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.

  • P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can expel drugs from cells, reducing bioavailability and penetration into tissues like the brain. Predicting whether a compound is a substrate is vital.

Predictive Workflow: ADME Characterization

This workflow can be executed using platforms like SwissADME or the pkCSM server, which specialize in pharmacokinetic predictions.[4][12]

G cluster_input Input Phase cluster_process Computational Modeling cluster_output Data Interpretation SMILES 1. Input SMILES String into ADMET Prediction Tool Execute 2. Run Predictions for: - Absorption (GI, BBB) - Metabolism (CYP Inhibition) - Distribution (P-gp Substrate) SMILES->Execute Data 3. Tabulate ADME Parameters Execute->Data Analyze 4. Assess Pharmacokinetic Profile & Liabilities Data->Analyze

Caption: Workflow for Predicting ADME Properties.

Experimental Protocol
  • Navigate to an ADMET prediction server such as pkCSM ([Link]12]

  • Upload or paste the SMILES string into the designated area.

  • Select the desired prediction modules (e.g., Absorption, Metabolism, Distribution).

  • Submit the job and await the results.

  • Consolidate the output data into a summary table for interpretation.

Predicted ADME Data

The following table presents the predicted ADME profile for this compound.

ParameterPredicted OutcomeInterpretation and Implication
GI Absorption HighThe compound is likely to be well-absorbed from the gut.
BBB Permeant YesPotential to cross the blood-brain barrier; may be suitable for CNS targets.
P-gp Substrate NoNot likely to be subject to efflux by P-glycoprotein.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions involving this isoform.
CYP2C19 Inhibitor NoLow risk of drug-drug interactions involving this isoform.
CYP2C9 Inhibitor YesPotential Liability: May interact with drugs metabolized by CYP2C9.
CYP2D6 Inhibitor YesPotential Liability: May interact with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor YesPotential Liability: May interact with drugs metabolized by CYP3A4.

Part III: Drug-Likeness and Toxicological Assessment

Drug-likeness models assess whether a compound possesses features common in known oral drugs.[11] Early toxicological assessment helps to flag compounds that may have safety liabilities.

Causality and Experimental Choice
  • Drug-Likeness Rules: Filters like Lipinski's Rule of Five provide a quick assessment of whether a compound has physicochemical properties consistent with oral bioavailability. While not absolute, they are a valuable guide.[11]

  • Medicinal Chemistry Friendliness: This assesses the molecule for the presence of chemically reactive, unstable, or promiscuous functional groups that could cause issues during synthesis or in vivo.

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Early prediction of hERG liability is a critical safety screen.

  • Mutagenicity (AMES Test): The Ames test is a widely used method to assess a compound's mutagenic potential. In silico models can predict the likelihood of a positive Ames test, indicating potential carcinogenicity.

Predicted Drug-Likeness and Safety Profile

This assessment is typically performed concurrently with physicochemical and ADME predictions on platforms like SwissADME or ADMETlab.[12][13]

ParameterPredicted OutcomeImplication
Lipinski's Rule Yes (0 violations)The molecule adheres to the Rule of Five, suggesting good drug-likeness.
Bioavailability Score 0.55Indicates a good probability of having at least 10% oral bioavailability.
Lead-likeness No (MW > 350)The molecule is sized more like a drug candidate than a lead fragment.
Synthetic Accessibility 3.45Moderately easy to synthesize (on a scale of 1 to 10, lower is easier).
AMES Toxicity Non-mutagenic (Predicted)Low risk of mutagenicity.
hERG I Inhibition Weak Inhibitor (Predicted)Potential Liability: Further experimental validation is recommended.

Conclusion and Forward Look

The in silico analysis of This compound reveals a promising profile for a potential drug candidate. It exhibits strong drug-likeness characteristics, with predicted high gastrointestinal absorption and blood-brain barrier permeability. Its physicochemical properties are well-balanced for an orally administered agent.

However, the predictive models also raise several flags that warrant careful consideration and future experimental validation. The predicted inhibition of key metabolic enzymes (CYP2C9, CYP2D6, and CYP3A4) and potential for weak hERG inhibition are significant liabilities. These computational insights are not definitive but serve as a critical guide for the next steps in the drug discovery process. They allow medicinal chemists to proactively design second-generation analogs that mitigate these risks—for example, by modifying regions of the molecule predicted to be responsible for CYP inhibition—thereby accelerating the development of a safer and more effective therapeutic agent.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 19, 2026, from [Link]

  • Adedirin, O., & Olasunkanmi, L. (2021). Computational/in silico methods in drug target and lead prediction. PMC. Retrieved January 19, 2026, from [Link]

  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved January 19, 2026, from [Link]

  • Ronci, M., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 19, 2026, from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 19, 2026, from [Link]

  • Purdue Research Foundation. (2024). Software for Predicting Macromolecule Properties. Flintbox. Retrieved January 19, 2026, from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 954240-38-1. Retrieved January 19, 2026, from [Link]

  • CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved January 19, 2026, from [Link]

  • Xiong, G., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. Retrieved January 19, 2026, from [Link]

  • Gimeno, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Retrieved January 19, 2026, from [Link]

  • Vitaku, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. Despite its availability from commercial suppliers, detailed public-domain literature regarding its specific synthesis, comprehensive spectral analysis, and defined biological activities remains notably scarce. This guide, therefore, serves as a foundational resource, consolidating available information on related structures and proposing logical synthetic strategies and potential pharmacological applications based on established principles of medicinal chemistry. By examining the constituent moieties—the N-Boc-piperazine group and the 1-indanone core—we can infer its utility as a versatile intermediate in the synthesis of complex bioactive molecules. This document aims to bridge the current information gap and stimulate further research into the therapeutic potential of derivatives of this compound.

Introduction: Unveiling a Molecule of Latent Potential

This compound (CAS No. 954240-38-1) is a chemical entity that sits at the intersection of two privileged structural motifs in drug discovery: the piperazine ring and the indanone scaffold. The piperazine heterocycle is a ubiquitous feature in a vast array of marketed drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker to various pharmacophores.[1] The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, regioselective functionalization of the second nitrogen, making it an invaluable tool in multi-step organic synthesis.[2]

The 1-indanone moiety, a bicyclic ketone, is also a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological effects. The fusion of these two building blocks in this compound creates a molecule with significant potential as a key intermediate for the generation of diverse chemical libraries aimed at various therapeutic targets.

This guide will delve into the known chemical properties, propose a logical synthetic pathway, and explore the potential biological significance of this compound, providing a solid foundation for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

While specific, experimentally determined data for this compound is not extensively published, we can deduce its key properties from its constituent parts and supplier-provided information.

PropertyValueSource
CAS Number 954240-38-1[3]
Molecular Formula C₁₈H₂₄N₂O₃[4]
Molecular Weight 316.39 g/mol [4]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Structural Features:

The molecule comprises a 1-oxo-indane group attached at the 5-position to a piperazine ring, which is in turn protected at the 4-position with a tert-butoxycarbonyl (Boc) group.

Figure 1: Core structural components of the title compound.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway:

The most logical approach involves the coupling of two key building blocks: 5-halo-1-indanone (where halo is preferably bromine or iodine) and 1-Boc-piperazine.

Synthesis 5-Halo-1-indanone 5-Halo-1-indanone Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Halo-1-indanone->Buchwald-Hartwig Amination 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Buchwald-Hartwig Amination Product This compound Buchwald-Hartwig Amination->Product

Figure 2: Proposed Buchwald-Hartwig amination for synthesis.

Experimental Protocol (Hypothetical):

Objective: To synthesize tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate.

Materials:

  • 5-Bromo-1-indanone

  • 1-Boc-piperazine[5]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Diatomaceous earth

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-indanone (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky electron-rich phosphine ligand like XPhos is crucial for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig amination. This catalytic system is known for its high efficiency and broad substrate scope.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for achieving a high yield.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, its structural components suggest several potential areas of pharmacological interest. The free piperazine nitrogen, after deprotection of the Boc group, can be further functionalized to create a library of compounds for screening against various biological targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-represented among drugs targeting CNS disorders, including antipsychotics, antidepressants, and anxiolytics. The indanone moiety can also contribute to CNS activity.

  • Oncology: The indanone scaffold is present in some anticancer agents. Derivatives of this compound could be explored for their potential as kinase inhibitors or for other anticancer mechanisms.

  • Inflammatory Diseases: Certain piperazine and indanone derivatives have demonstrated anti-inflammatory properties.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of piperazine-containing compounds as antagonists or agonists of G-protein coupled receptors (GPCRs), derivatives of this compound could potentially modulate signaling pathways involving these receptors. For instance, they could be designed to target dopamine or serotonin receptors, which are implicated in various neurological and psychiatric conditions.

SignalingPathway Derivative Piperazine-Indanone Derivative GPCR GPCR (e.g., Dopamine/Serotonin Receptor) Derivative->GPCR G_Protein G-Protein Activation/Inhibition GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Figure 3: Hypothetical modulation of a GPCR signaling pathway.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The immediate future for research on this compound should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis, along with comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and MS), are critical for enabling further research.

  • Library Synthesis and Biological Screening: The Boc protecting group can be readily removed to allow for the synthesis of a diverse library of derivatives. These derivatives should be screened against a wide range of biological targets to identify potential lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic SAR studies can be conducted to optimize potency, selectivity, and pharmacokinetic properties.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine, a valuable intermediate in pharmaceutical research and drug development. The core of this protocol is a robust and efficient Palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for successful synthesis, purification, and characterization. We explain the causality behind critical experimental choices, ensuring a deep understanding of the process.

Introduction and Scientific Rationale

The molecular scaffold of this compound combines two privileged structures in medicinal chemistry: the piperazine ring and the 1-indanone moiety. N-arylpiperazines are prevalent in a vast number of biologically active compounds with diverse pharmacological activities.[1] Similarly, the indanone framework is a key component in various pharmaceutical agents.[4] The synthesis of this hybrid molecule provides a versatile building block for creating more complex drug candidates.

The primary synthetic challenge lies in the formation of the C-N bond between the electron-rich piperazine nitrogen and the aryl ring of the indanone. The Buchwald-Hartwig amination is the method of choice for this transformation, offering a powerful and versatile tool for constructing C-N bonds under relatively mild conditions.[1][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry, displacing harsher, traditional methods that often require high temperatures and suffer from limited substrate scope.[1][6]

This guide details a two-step process:

  • Preparation of the Key Precursor: Synthesis of 5-Bromo-1-indanone.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination of 5-Bromo-1-indanone with 1-Boc-piperazine.

Overall Synthetic Scheme

The synthesis proceeds via the coupling of commercially available 1-Boc-piperazine with 5-bromo-1-indanone, which can be either purchased or synthesized from 3-(3-bromophenyl)propanoic acid.

Figure 1: Overall reaction for the synthesis of the target compound.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The choice of ligand (e.g., XPhos) is critical as it stabilizes the palladium species and facilitates the key steps of the reaction.

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br Complex1 Ar-Pd(II)(Br)L₂ OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord H-NR₂ Complex2 [Ar-Pd(II)(Amine)L₂]⁺Br⁻ AmineCoord->Complex2 Deprotonation Deprotonation (Base) Complex2->Deprotonation Base Complex3 Ar-Pd(II)(Amido)L₂ Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind the Choices:

  • Palladium(0) Precatalyst (e.g., Pd₂(dba)₃): This is the source of the active Pd(0) catalyst that enters the cycle.

  • Bulky Ligand (e.g., XPhos): The ligand stabilizes the Pd(0) species and promotes the crucial reductive elimination step, which is often rate-limiting. Its steric bulk helps prevent the formation of inactive catalyst species.

  • Base (e.g., NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex necessary for reductive elimination.

  • Inert Atmosphere: The Pd(0) species is sensitive to oxygen. Running the reaction under an inert gas like argon or nitrogen is essential to prevent catalyst degradation and ensure high yields.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )RoleSupplier Suggestion
5-Bromo-1-indanone34598-49-7211.06Aryl HalideSigma-Aldrich, J&K Scientific[4]
1-Boc-piperazine57260-71-6186.25AmineCommercially available[7][8]
Pd₂(dba)₃51364-51-3915.72Catalyst PrecursorStrem, Sigma-Aldrich
XPhos564483-18-7476.62LigandStrem, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-596.10BaseAcros, Sigma-Aldrich
Toluene (Anhydrous)108-88-392.14SolventAcroSeal™, Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventFisher Scientific
Hexanes110-54-386.18EluentFisher Scientific
Dichloromethane (DCM)75-09-284.93Extraction SolventFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying AgentVWR
Silica Gel (230-400 mesh)7631-86-960.08Stationary PhaseSorbent Technologies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for transfer of anhydrous solvents

  • Rotary evaporator

  • Glassware for extraction (separatory funnel, flasks)

  • Flash column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • NMR spectrometer, Mass spectrometer, IR spectrometer for characterization

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-indanone (Optional)

While 5-bromo-1-indanone is commercially available, it can be synthesized via a Friedel-Crafts reaction.[9][10]

  • Reaction Setup: In a fume hood, cautiously add 3-(3-bromophenyl)propionic acid (1 eq.) to an excess of polyphosphoric acid (PPA) or Eaton's reagent.

  • Heating: Heat the mixture with stirring at 80-100 °C. The reaction progress should be monitored by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 5-bromo-1-indanone as a solid.[10]

Protocol B: Synthesis of this compound

Safety First: Handle all reagents in a well-ventilated fume hood. Pd₂(dba)₃ and NaOtBu are sensitive to air and moisture. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Flask Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: To the flask, add 5-bromo-1-indanone (1.0 eq.), 1-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), XPhos (0.04 eq.), and Pd₂(dba)₃ (0.02 eq.).

    • Scientist's Note: Using a slight excess of the amine and base ensures the complete consumption of the more expensive aryl bromide. The catalyst loading is typical for this type of coupling.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-1-indanone.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. A typical mobile phase for TLC is 2:1 Hexanes:EtOAc. The reaction is generally complete within 4-12 hours.

Protocol C: Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient elution starting from 5% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Protocol D: Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include the Boc group protons (~1.4-1.5 ppm, singlet, 9H), piperazine protons (multiple signals between ~3.0-3.8 ppm), indanone methylene protons (~2.6 and ~3.1 ppm, triplets), and aromatic protons (~6.9-7.6 ppm).[11][12][13]

  • ¹³C NMR: Confirm the presence of all unique carbons, including the ketone carbonyl (~206 ppm), the Boc carbonyl (~154 ppm), and aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Verify the molecular weight of the product. Expected (M+H)⁺ for C₂₀H₂₆N₂O₃ is 359.2.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches, such as the C=O stretch of the ketone (~1700 cm⁻¹) and the C=O stretch of the carbamate (~1690 cm⁻¹).

Data Summary and Troubleshooting

Reaction Data Table
ParameterValueNotes
Scale1-10 mmolProtocol is scalable with appropriate adjustments.
Temperature100 °CEnsures a reasonable reaction rate.
Reaction Time4-12 hoursMonitor by TLC/LC-MS for completion.
Typical Yield75-90%Yields are dependent on purity of reagents and technique.
AppearanceOff-white to pale yellow solid
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure a strictly inert atmosphere and use anhydrous solvent.
Impure starting materials.Purify starting materials before use.
Insufficiently strong or active base.Use fresh, high-purity NaOtBu. Ensure it is a fine powder.
Formation of Side Products Debromination of starting material.Use a lower reaction temperature or a different ligand/base combination.
Boc group cleavage.Avoid acidic conditions during work-up.
Difficult Purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol).

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • 5-Bromo-1-indanone | 34598-49-7. J&K Scientific. [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. ChemRxiv. [Link]

  • A kind of synthetic method of 1 BOC piperazines.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. [Link]

  • 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. ResearchGate. [Link]

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Protocol for the Synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine , a key intermediate in medicinal chemistry. The piperazine moiety is a prevalent scaffold in a vast array of biologically active molecules and approved drugs, valued for its ability to modulate physicochemical properties and serve as a versatile scaffold.[1][2][3] Similarly, the indanone framework is present in numerous compounds with significant therapeutic potential.[4][5] The target compound is synthesized through a robust and scalable Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[6][7] This guide explains the mechanistic rationale behind the chosen methodology, offers a step-by-step experimental procedure, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Mechanistic Rationale

The synthesis of N-aryl piperazines is a critical transformation in the development of novel therapeutics.[2][8] Traditional methods for creating aryl C-N bonds often require harsh conditions and have limited substrate scope.[6] The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an amine with an aryl halide, offers a highly efficient and functional-group-tolerant alternative.[6][7]

The catalytic cycle, illustrated below, is central to understanding the reaction's mechanics. It commences with the oxidative addition of the aryl halide (5-bromo-1-indanone) to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine (1-Boc-piperazine) and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, yielding the product and regenerating the active Pd(0) catalyst to continue the cycle.[6] The choice of ligand is critical, with sterically hindered phosphine ligands often being essential for promoting the reductive elimination step and achieving high yields.[6][8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product (Ar-NR₂) ArX Ar-X Amine R₂NH Product Ar-NR₂ HX_Base Base-H⁺ + X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
MaterialSupplierCAS No.Notes
5-Bromo-1-indanoneSigma-Aldrich34598-49-7≥97% purity
1-Boc-piperazineSigma-Aldrich57260-71-6≥98.0% purity
Pd₂(dba)₃Sigma-Aldrich51364-51-3Tris(dibenzylideneacetone)dipalladium(0)
XPhosSigma-Aldrich564483-18-72-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich865-48-5≥98%, handle in a glovebox if possible
Anhydrous TolueneSigma-Aldrich108-88-3Packaged under inert gas
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6ACS Grade
HexanesFisher Scientific110-54-3ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher Scientific7757-82-6
Silica GelSiliCycle63231-67-4230-400 mesh
Schlenk tube (25 mL)VWR-Oven-dried prior to use
Magnetic stirrer with heatingVWR-
Inert gas line (Argon or N₂)Airgas-
Reagent Table
ReagentRoleM.W.Equiv.Amount (1 mmol scale)
5-Bromo-1-indanoneAryl Halide211.061.0211 mg
1-Boc-piperazineAmine186.251.2224 mg
Pd₂(dba)₃Catalyst Precursor915.720.0218.3 mg
XPhosLigand476.660.0419.1 mg
Sodium tert-butoxideBase96.101.4135 mg
Anhydrous TolueneSolvent--5 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Place an oven-dried 25 mL Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Addition of Solids: To the Schlenk tube, add 5-bromo-1-indanone (211 mg, 1.0 equiv), 1-Boc-piperazine (224 mg, 1.2 equiv), sodium tert-butoxide (135 mg, 1.4 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 equiv), and XPhos (19.1 mg, 0.04 equiv).[8]

  • Inerting: Seal the Schlenk tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) is typically effective for eluting the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield This compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Setup 1. Assemble & Inert Schlenk Tube Add_Solids 2. Add Reagents: - Aryl Halide - Amine - Base - Catalyst & Ligand Setup->Add_Solids Add_Solvent 3. Add Anhydrous Solvent Add_Solids->Add_Solvent Heat 4. Heat to 100 °C (12-24 h) Add_Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Quench, Extract & Dry Monitor->Workup Chromatography 7. Flash Column Chromatography Workup->Chromatography Final 8. Characterize Pure Product Chromatography->Final

Caption: Experimental workflow for the synthesis of the target compound.

Validation and Troubleshooting

A self-validating protocol anticipates potential issues. The success of this C-N coupling is highly dependent on the quality of reagents and the exclusion of oxygen and moisture.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd) - Wet solvent or reagents - Insufficiently strong base- Use fresh Pd₂(dba)₃ and ligand - Ensure solvent is anhydrous and reagents are dry - Use freshly opened, high-purity NaOtBu
Formation of Side Products - Hydrodehalogenation of starting material - Reaction temperature too high- Ensure the system is thoroughly deoxygenated - Optimize temperature; try running at 90 °C
Difficult Purification - Streaking on TLC plate - Close-running impurities- Add 1% triethylamine (Et₃N) to the eluent system - Try a different solvent system (e.g., Dichloromethane/Methanol)

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient route for the synthesis of This compound . This protocol, grounded in established chemical principles, offers researchers a clear and reproducible method for accessing this valuable building block. The key to success lies in the careful control of the reaction atmosphere and the use of high-purity reagents. This methodology is amenable to scale-up and is broadly applicable to the synthesis of other N-aryl piperazine derivatives.

References

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Wang, H., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of new piperidyl indanone derivatives as anticonvulsant agents. Retrieved from [Link]

  • Subudhi, B.B., et al. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • ChemWhat. (n.d.). this compound CAS#: 954240-38-1. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Google Patents. (2017).CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF PYRIMIDINE INCORPORATED PIPERAZINE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • PubMed Central. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology, the scientific rationale behind the experimental choices, and a framework for method validation in accordance with international guidelines.

Introduction

This compound is a complex organic molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and an indanone moiety. The indanone functional group provides a chromophore suitable for ultraviolet (UV) detection, while the Boc-protecting group imparts specific solubility and chromatographic characteristics. Accurate and precise quantification of this intermediate is paramount to ensure the integrity of the synthetic process and the purity of the final drug substance.

High-performance liquid chromatography is the premier analytical technique for this purpose, offering high resolution and quantitative accuracy. This application note details a robust RP-HPLC method, elucidating the critical parameters that influence the separation and detection of the target analyte.

Scientific Principles and Method Rationale

The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound.

  • Reversed-Phase Chromatography: The presence of the non-polar Boc group and the aromatic indanone structure makes the molecule amenable to reversed-phase chromatography, where it will be retained on a non-polar stationary phase (such as C18) and eluted with a polar mobile phase.[1]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is a common choice for reversed-phase HPLC. Acetonitrile is favored for its low viscosity and UV transparency. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution by suppressing the ionization of any residual basic sites on the silica-based stationary phase and ensuring the analyte is in a single ionic form. However, caution is advised as the Boc-protecting group can be labile under strongly acidic conditions, especially with prolonged exposure or elevated temperatures.[2] Therefore, a low concentration of TFA (e.g., 0.1%) is recommended.

  • Detection Wavelength: The indanone moiety contains a conjugated system that absorbs UV radiation. Aromatic ketones typically exhibit strong absorbance around 230-280 nm. Based on the UV spectrum of indane, which shows absorbance in the 250-270 nm range, and the typical absorbance of aromatic ketones, a preliminary detection wavelength of 254 nm is proposed.[3] A diode array detector (DAD) can be used to determine the optimal wavelength corresponding to the absorbance maximum of the analyte.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Method_Run Method Execution HPLC_System->Method_Run Data_Acquisition Data Acquisition Method_Run->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Method_Validation Method Validation Peak_Integration->Method_Validation

Caption: Overall workflow for the HPLC analysis.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with acetonitrile.

Sample Preparation

Accurately weigh a sample containing approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve. Dilute to volume with acetonitrile. Further dilute as necessary to achieve a concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the final solution through a 0.45 µm membrane filter before injection.

Method Validation

The developed HPLC method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Validation Parameters and Protocol

The following diagram outlines the key parameters for method validation as per ICH Q2(R1).

validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Detection_Limit Detection Limit (DL) Validation->Detection_Limit Quantitation_Limit Quantitation Limit (QL) Validation->Quantitation_Limit Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (diluent) to demonstrate that no interfering peaks are present at the retention time of the analyte.

    • Inject the working standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities or forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is resolved from any potential degradants.

    • Peak purity analysis using a DAD can also be used to support specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the working standard concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Prepare six independent sample solutions at 100% of the working concentration.

    • Inject each solution and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both days. The RSD should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from the y-intercept of the linearity plot or from the analysis of multiple blank injections) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic content)

      • Detection wavelength (± 5 nm)

    • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Inject the working standard solution five times.

    • Calculate the RSD of the peak areas (should be ≤ 2.0%).

    • Determine the theoretical plates (N) for the analyte peak (should be ≥ 2000).

    • Determine the tailing factor (T) for the analyte peak (should be ≤ 2.0).

Data Presentation

All quantitative data from the method validation should be summarized in a clear and concise tabular format.

Table 1: Summary of Validation Data

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at analyte RTPass/Fail
Linearity (r) ≥ 0.999
Range e.g., 50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Detection Limit (DL) Report value
Quantitation Limit (QL) Report value
Robustness System suitability passesPass/Fail

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound. The detailed methodology, grounded in the principles of chromatography and the specific chemistry of the analyte, offers a robust starting point for routine quality control and research applications. The integrated method validation plan, based on ICH guidelines, ensures that the method is reliable, accurate, and precise for its intended purpose. By following this guide, researchers and analysts can confidently implement and validate an effective HPLC method for this critical pharmaceutical intermediate.

References

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • MACHEREY-NAGEL. (2011). Separation of aromatic ketones. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of Ox5(a-f) in toluene solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/VIS absorption spectra of 1 (-) and spectral variation for the oxo transfer reaction from complex 1 to PPh 3 (-). Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, In Silico Pharmacokinetic And Antimicrobial Studies of Oxovanadium (V) Complexes With 2-(4-((2-(Carboxy) Phenoxy) Methyl)-1H-1,2,3-Triazol-1-Yl) Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 9 in KBr (solid) and C 2 H 5 OH (dashed). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indane - NIST WebBook. Retrieved from [Link]

Sources

Comprehensive NMR Characterization of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and development, providing definitive structural elucidation of novel chemical entities and intermediates. This guide presents a detailed protocol for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectra for the key intermediate, 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. We provide field-proven methodologies, from optimal sample preparation to advanced spectral analysis, ensuring trustworthy and reproducible results for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt these principles to other complex small molecules.

Introduction: The Imperative for Structural Integrity

This compound is a heterocyclic compound incorporating three key pharmacophoric fragments: a Boc-protected piperazine, a central aromatic ring, and an indanone moiety. As a potential intermediate in the synthesis of pharmacologically active agents, its structural and isomeric purity is paramount. Any deviation from the intended structure can have profound impacts on the efficacy, safety, and patentability of a final drug product.

NMR spectroscopy offers an unparalleled, non-destructive window into molecular structure, allowing for the precise mapping of atomic connectivity and chemical environments.[1][2] This application note serves as a comprehensive guide to leveraging a suite of NMR experiments for the unambiguous structural verification of this key intermediate.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a theoretical decomposition of the molecule to anticipate the NMR output. The structure contains multiple distinct spin systems that will give rise to a characteristic set of signals.

Caption: Numbering scheme for this compound.

  • ¹H NMR Predictions: The molecule has 25 protons, but due to symmetry, fewer signals are expected. We anticipate ~8 distinct signals corresponding to the Boc group (1 signal, 9H), the indanone aliphatic protons (2 signals, 4H), the aromatic protons (3 signals, 3H), and the piperazine protons (2 signals, 8H).

  • ¹³C NMR Predictions: The structure contains 20 carbon atoms. Due to the C₂ symmetry of the piperazine ring (assuming free rotation) and the three equivalent methyl groups on the Boc moiety, we predict approximately 14 unique carbon signals. These will span a wide chemical shift range, from the aliphatic carbons (~28 ppm) to the carbonyl carbons (~170-200 ppm).

Experimental Protocols: A Self-Validating Workflow

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correctly calibrated instrumentation.[3]

Part A: Protocol for NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3][4]

  • Material Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for this molecule due to its polarity and common availability. Use approximately 0.6-0.7 mL of solvent.[5][6]

  • Dissolution: Prepare the solution in a clean, dry vial. Gently vortex or sonicate to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any microparticulates that can disrupt the magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[4][7] The optimal sample height in the tube should be 4-5 cm.[4][5]

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

Part B: Protocol for 1D NMR Data Acquisition

These parameters are based on a 400 MHz spectrometer and can be adapted for other field strengths.

  • Instrument Preparation: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent (CDCl₃).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp lines and high resolution.[8]

  • Probe Tuning: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal transmission and sensitivity.[9]

Table 1: Recommended Acquisition Parameters for 1D NMR

Parameter¹H Acquisition¹³C AcquisitionCausality and Rationale
Pulse Angle 45°30°A compromise between signal intensity and preventing saturation, ensuring accurate integration for ¹H. A smaller angle for ¹³C helps in observing quaternary carbons which have longer relaxation times.[8]
Acquisition Time (AQ) 4 s2-4 sA longer acquisition time provides better digital resolution, allowing for more accurate measurement of coupling constants.
Relaxation Delay (D1) 2 s2 sAllows protons and carbons to return to equilibrium between pulses. A delay of 1-1.5 times the longest T₁ is generally sufficient for routine spectra.
Spectral Width -2 to 12 ppm-10 to 220 ppmMust encompass all expected signals, from the upfield Boc group to the downfield aromatic protons and carbonyl carbons.
Number of Scans (NS) 8-161024-2048¹H is highly sensitive and requires few scans. ¹³C has a very low natural abundance, necessitating a much larger number of scans to achieve an adequate signal-to-noise ratio.[10]
Part C: Protocol for Advanced NMR Experiments

For unambiguous assignment, advanced experiments are crucial.

  • DEPT-135: This experiment differentiates carbon types based on the number of attached protons.[11][12] It is run with similar parameters to a standard ¹³C experiment but uses a specific pulse sequence. The key is to analyze the phase of the peaks: CH₃ and CH signals are positive, while CH₂ signals are negative (inverted). Quaternary carbons are not observed.[13]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15] It is invaluable for tracing out the connectivity within the indanone aliphatic chain and the aromatic ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹J-coupling).[15][16] It provides definitive C-H correlations, bridging the information from both ¹H and ¹³C spectra.

Caption: A validated workflow for NMR-based structural elucidation.

Spectral Interpretation and Data Presentation

The following data are representative of what is expected for this compound in CDCl₃.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment, integration (number of protons), and coupling of protons.[17]

Table 2: Predicted ¹H NMR Data and Assignments

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a7.65dJ = 8.01HH-7
H-b7.15ddJ = 8.0, 2.01HH-6
H-c7.10dJ = 2.01HH-4
H-d3.80tJ = 5.04HH-12, H-14
H-e3.25tJ = 5.04HH-13, H-15
H-f3.10tJ = 6.02HH-3
H-g2.70tJ = 6.02HH-2
H-h1.50s-9HH-18, H-19, H-20
  • Aromatic Region (δ 7.0-7.8): The three aromatic protons (H-a, H-b, H-c) display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. H-7 (H-a) is a doublet due to ortho-coupling with H-6.[18] H-6 (H-b) is a doublet of doublets, being split by both H-7 (ortho) and H-4 (meta). H-4 (H-c) is a doublet due to the smaller meta-coupling with H-6.[19]

  • Piperazine Region (δ 3.0-4.0): The two sets of piperazine protons appear as two distinct triplets (H-d, H-e). The protons (H-d) adjacent to the Boc-protected nitrogen are deshielded relative to those (H-e) adjacent to the nitrogen connected to the aromatic ring.

  • Indanone Aliphatic Region (δ 2.5-3.2): The two methylene groups of the indanone five-membered ring (H-f, H-g) appear as two triplets, coupling with each other. The protons at H-3, being alpha to the carbonyl group, are typically more deshielded.

  • Boc Group (δ 1.50): The nine equivalent protons of the tert-butyl group (H-h) give rise to a sharp, intense singlet, a hallmark of this protecting group.

¹³C NMR and DEPT-135 Spectra Analysis (101 MHz, CDCl₃)

The ¹³C spectrum identifies all unique carbon environments, while the DEPT-135 spectrum clarifies the multiplicity of each carbon.[1]

Table 3: Predicted ¹³C NMR Data and Assignments

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentCarbon Type
205.0AbsentC-1C=O (Ketone)
154.8AbsentC-16C=O (Carbamate)
154.5AbsentC-5C-Ar (Quaternary)
145.0AbsentC-7aC-Ar (Quaternary)
135.0PositiveC-7C-Ar (CH)
128.0AbsentC-3aC-Ar (Quaternary)
125.0PositiveC-6C-Ar (CH)
118.0PositiveC-4C-Ar (CH)
80.0AbsentC-17C (Quaternary, Boc)
50.0NegativeC-13, C-15CH₂ (Piperazine)
45.0NegativeC-12, C-14CH₂ (Piperazine)
36.5NegativeC-2CH₂ (Indanone)
28.5PositiveC-18, C-19, C-20CH₃ (Boc)
25.5NegativeC-3CH₂ (Indanone)
  • Carbonyl Carbons: The indanone ketone (C-1) is significantly downfield, as expected. The carbamate carbonyl of the Boc group (C-16) appears further upfield.

  • Aromatic & Quaternary Carbons: The DEPT-135 spectrum is essential here. Signals absent in the DEPT-135 but present in the standard ¹³C spectrum correspond to the six quaternary carbons (C-1, C-16, C-5, C-7a, C-3a, C-17).

  • Aliphatic Carbons: The DEPT-135 spectrum confirms the four CH₂ groups (piperazine and indanone) with negative signals and the CH₃ groups of the Boc moiety with a positive signal.

Structural Confirmation with 2D NMR

While 1D NMR provides a strong hypothesis for the structure, 2D NMR provides definitive proof of connectivity.

G H1 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identifies coupled protons C13 13C NMR (Chemical Shift) DEPT DEPT-135 (C-Multiplicity: CH, CH₂, CH₃) C13->DEPT Determines multiplicity HSQC HSQC (C-H One-Bond Connectivity) DEPT->HSQC Confirms C groups Structure Unambiguous Structure Confirmation DEPT->Structure Proves C framework COSY->HSQC Confirms H groups COSY->Structure Proves H-H framework HSQC->Structure Links H and C data

Caption: Logical workflow showing the synergy of different NMR experiments.

  • COSY Analysis: A COSY spectrum would show cross-peaks confirming the following key correlations:

    • H-7 coupling with H-6.

    • H-6 coupling with both H-7 and H-4.

    • H-3 coupling with H-2.

    • This confirms the entire spin-system of the indanone fragment.

  • HSQC Analysis: An HSQC spectrum would show cross-peaks that definitively link the proton signals to their attached carbons, validating the assignments in Tables 2 and 3. For example:

    • A cross-peak between the proton signal at δ 7.65 (H-a) and the carbon signal at δ 135.0 (C-7).

    • A cross-peak between the proton singlet at δ 1.50 (H-h) and the carbon signal at δ 28.5 (C-18/19/20).

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and self-validating methodology for the complete structural characterization of this compound. The protocols and interpretation framework detailed in this note offer a reliable pathway for researchers to ensure the identity and purity of this and other complex small molecules, a critical step in the rigorous process of drug discovery and development.

References

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  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

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Application Note: Mass Spectrometric Characterization and Quantification of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a heterocyclic compound whose structural backbone is common in the development of novel therapeutics. The piperazine ring is a well-known pharmacophore, while the indanone moiety provides a rigid scaffold for molecular elaboration. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen during multi-step organic synthesis.[1] Accurate verification of the molecular structure and the ability to quantify its presence in complex matrices are paramount for process chemistry, reaction monitoring, and quality control in drug development pipelines.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[2] Electrospray ionization (ESI) is the preferred ionization technique for such molecules, as the basic nitrogen atoms on the piperazine ring are readily protonated, yielding a strong signal for the protonated molecular ion, [M+H]⁺.[3] Subsequent fragmentation via collision-induced dissociation (CID) provides a molecular fingerprint, enabling definitive structural elucidation.[4] This note outlines the expected fragmentation pathways and provides a validated protocol for analysis.

Molecular Structure and Properties:

  • Chemical Name: tert-butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate

  • Molecular Formula: C₂₀H₂₆N₂O₃

  • Monoisotopic Mass: 342.1943 g/mol

  • [M+H]⁺ (Protonated): 343.2022 m/z

Predicted Fragmentation Pathways

The fragmentation pattern of this compound in positive ion ESI-MS/MS is governed by the hierarchical stability of its functional groups. The most prominent fragmentation events are initiated by the lability of the Boc protecting group and cleavages within the piperazine ring.[3][5]

  • Loss of the Boc Group: The most characteristic fragmentation pathway for Boc-protected amines involves the elimination of the entire protecting group or its components.[6]

    • Loss of Isobutylene (C₄H₈): A primary fragmentation involves the loss of isobutylene (56 Da), followed by the rapid loss of carbon dioxide (44 Da) from the resulting carbamic acid intermediate. This pathway leads to the fully deprotected piperazine species at m/z 243.15 .

    • Formation of tert-Butyl Cation: Direct cleavage can also produce the highly stable tert-butyl cation at m/z 57.07 , which often appears as a prominent, diagnostic ion in the low-mass region of the spectrum.[5]

  • Piperazine Ring Cleavage: The protonated piperazine ring can undergo ring-opening followed by cleavage, a common fragmentation pattern for this class of compounds.[3][7] This leads to a series of characteristic product ions. For instance, cleavage across the ring can result in a fragment ion at m/z 286.18 , corresponding to the loss of C₃H₅N.

  • Indanone Moiety Fragmentation: While more stable, the indanone ring can also fragment, typically through the loss of carbon monoxide (CO, 28 Da) from the ketone group, a characteristic fragmentation for ketones.[8][9] This would produce a fragment from the deprotected core at m/z 215.15 .

The combination of these pathways provides a rich and highly specific fragmentation spectrum for confident identification.

G cluster_main Predicted MS/MS Fragmentation Pathway mol [M+H]⁺ m/z 343.20 frag1 Loss of Boc Group [M+H-100]⁺ m/z 243.15 mol->frag1 - C₅H₈O₂ (100 Da) frag2 tert-Butyl Cation m/z 57.07 mol->frag2 Direct Cleavage frag3 Piperazine Ring Cleavage [M+H-57]⁺ m/z 286.18 mol->frag3 - C₃H₅N (57 Da) frag4 Loss of CO from Core [M+H-100-28]⁺ m/z 215.15 frag1->frag4 - CO (28 Da) workflow cluster_workflow Quantitative LC-MS/MS Workflow prep 1. Sample & Standard Preparation lc 2. LC Separation (C18 Reverse Phase) prep->lc ms 3. MS Detection (ESI+, MRM Mode) lc->ms data 4. Data Acquisition & Integration ms->data quant 5. Quantification (Calibration Curve) data->quant report 6. Reporting quant->report

Sources

Using 1-Boc-4-(1-oxo-indan-5-YL)-piperazine as a drug intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine in Pharmaceutical Synthesis

Introduction: A Keystone Intermediate in Modern Drug Development

In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the strategic selection of key intermediates. This compound (CAS No. 954240-38-1) has emerged as a pivotal building block, most notably in the synthesis of the atypical antipsychotic agent, Lurasidone.[1] This guide provides a detailed exploration of this intermediate, offering in-depth protocols and technical insights for researchers, medicinal chemists, and process development scientists.

The molecule's structure is a deliberate convergence of three critical pharmacophoric and synthetic elements:

  • The Piperazine Ring: A ubiquitous scaffold in medicinal chemistry, the piperazine moiety is prized for its ability to modulate physicochemical properties, such as solubility and basicity, and to serve as a versatile linker between different parts of a molecule.[2][3]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and reliable method for selectively deactivating one of the two nitrogen atoms on the piperazine ring.[4] This orthogonal protection strategy is fundamental, as it allows for controlled, stepwise functionalization at the free secondary amine. The Boc group's stability in various reaction conditions and its clean removal under acidic conditions make it ideal for multi-step syntheses.[5]

  • The 1-Indanone Moiety: This substructure forms a core component of the final active pharmaceutical ingredient (API), directly contributing to its pharmacological profile.

This document will elucidate the synthesis, characterization, and critical application of this compound, focusing on its role as a precursor in the industrial synthesis of Lurasidone.[6][7]

Physicochemical and Structural Data

A thorough understanding of the intermediate's properties is essential for its effective handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 954240-38-1[8]
Molecular Formula C₁₈H₂₄N₂O₃Derived
Molecular Weight 316.40 g/mol Derived
Appearance White to off-white or yellowish crystalline solid[9]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Toluene, and Ethyl Acetate.[4]
Storage Store in a refrigerator, under an inert atmosphere, and protected from moisture.[9]

Synthesis of the Intermediate

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The following workflow illustrates a generalized SNAr pathway.

A 5-Fluoro-1-indanone C Reaction Vessel (Aprotic Polar Solvent, e.g., DMF/DMSO) A->C B 1-Boc-piperazine B->C F Nucleophilic Aromatic Substitution (SNAr) C->F D Base (e.g., K₂CO₃, DIPEA) D->C E Heat (e.g., 100-140 °C) E->C G Workup & Purification (Aqueous Wash, Crystallization) F->G H This compound G->H

Caption: Generalized workflow for the synthesis of the title intermediate.

Causality in Synthesis
  • Choice of Reactants: 5-Fluoro-1-indanone is often used because the fluorine atom is a good leaving group for SNAr reactions, activated by the electron-withdrawing effect of the adjacent ketone. 1-Boc-piperazine provides the necessary nucleophile with one nitrogen masked to prevent side reactions.[5][9]

  • Reaction Conditions: An aprotic polar solvent like DMF or DMSO is selected to dissolve the reactants and facilitate the charge separation in the transition state. A non-nucleophilic base (e.g., K₂CO₃) is crucial to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity without competing in the reaction. Heat is applied to overcome the activation energy of the reaction.

Core Application: Synthesis of Lurasidone

This compound is a direct precursor to a key lurasidone intermediate. The synthetic sequence involves two primary transformations: (1) Deprotection of the Boc group and (2) Reductive amination or direct coupling to introduce the bicyclic moiety.

Figure 2: Synthetic Pathway from Intermediate to Lurasidone cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Reductive Amination / Coupling cluster_2 Final Product A This compound B Acidic Conditions (e.g., HCl in Isopropanol) A->B Cleavage of Boc group C 4-(1-Oxo-indan-5-yl)-piperazine (as HCl salt) B->C G Coupling Reaction C->G D (3aR,4S,7R,7aS)-2-((1R,2R)-2-(hydroxymethyl) cyclohexyl)methyl)hexahydro-1H-4,7- methanoisoindole-1,3(2H)-dione E Activation (e.g., Mesylation) D->E F Activated Bicyclic Intermediate E->F F->G I Lurasidone G->I Formation of final C-N bond H Base (e.g., K₂CO₃) Solvent (e.g., Toluene) H->G

Caption: Synthetic pathway from the intermediate to Lurasidone.

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which is essential for the subsequent coupling reaction.

A. Materials and Equipment

  • This compound

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Drying oven

B. Step-by-Step Procedure

  • Dissolution: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in isopropanol (5-10 volumes).

  • Acidification: Cool the suspension in an ice bath to 0-5 °C. Slowly add concentrated HCl (1.5-2.0 eq) dropwise while stirring, ensuring the temperature does not exceed 10 °C. Alternatively, bubble HCl gas through the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Isolation: Upon completion, the deprotected product will precipitate as its hydrochloride salt. If precipitation is slow, the mixture can be stirred at a lower temperature (0-5 °C) for an additional hour.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 2 volumes) to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

C. Rationale and Self-Validation

  • Causality: The strong acidic environment protonates the carbamate oxygen, leading to the cleavage of the tert-butyl group as isobutylene and carbon dioxide, liberating the free amine.[10] Using HCl in an organic solvent like IPA allows for the direct precipitation of the clean hydrochloride salt, simplifying purification.

  • Validation: The identity and purity of the product, 4-(1-oxo-indan-5-yl)-piperazine hydrochloride, should be confirmed by ¹H NMR (disappearance of the t-butyl singlet at ~1.4 ppm) and HPLC analysis (>99% purity).

Protocol 2: Synthesis of Lurasidone via Nucleophilic Substitution

This protocol outlines the coupling of the deprotected intermediate with an activated bicyclic moiety, a key step in many patented Lurasidone syntheses.[7][11]

A. Materials and Equipment

  • 4-(1-Oxo-indan-5-yl)-piperazine hydrochloride (from Protocol 1)

  • Activated bicyclic intermediate (e.g., (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((methylsulfonyl)oxy)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) (approx. 1.0-1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Toluene

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

B. Step-by-Step Procedure

  • Setup: Charge the reaction vessel with 4-(1-oxo-indan-5-yl)-piperazine hydrochloride (1.0 eq), the activated bicyclic intermediate (1.05 eq), anhydrous potassium carbonate (2.5 eq), and toluene (10-15 volumes).

  • Reaction: Heat the suspension to reflux (approx. 105-110 °C) under a nitrogen atmosphere.[7] Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by HPLC, checking for the consumption of the starting materials.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) and stir for 15-20 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (toluene) layer.

  • Extraction: Extract the aqueous layer with additional toluene (2 x 3 volumes) to recover any residual product.

  • Washing: Combine the organic layers and wash with water and then with brine to remove inorganic salts.

  • Concentration and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Lurasidone free base. The crude product can then be purified by crystallization or converted directly to its hydrochloride salt.[7]

C. Rationale and Self-Validation

  • Causality: The K₂CO₃ serves two purposes: it neutralizes the hydrochloride salt of the piperazine intermediate to generate the free base in situ, and it acts as an acid scavenger for the methanesulfonic acid byproduct of the substitution reaction. Toluene is an effective solvent for this reaction due to its high boiling point, which allows for sufficient thermal energy, and its immiscibility with water, which simplifies the workup.

  • Validation: The final product should be characterized by HPLC for purity (typically >99.5%), Mass Spectrometry to confirm the molecular weight, and NMR to confirm the structure. Comparison with a reference standard of Lurasidone is the definitive validation.

Analytical Characterization and Quality Control

Rigorous analytical control is paramount in pharmaceutical synthesis. The identity, purity, and impurity profile of this compound and its downstream products must be thoroughly evaluated.

Analytical TechniquePurposeTypical Parameters
HPLC/UPLC Purity assessment, reaction monitoring, and quantification of impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and a buffered aqueous solution (e.g., ammonium formate). Detection: UV at 230 nm or 280 nm.[7]
¹H and ¹³C NMR Structural confirmation and identification of key functional groups.Solvent: CDCl₃ or DMSO-d₆. Key Signals: Look for the characteristic singlet of the Boc group (~1.4 ppm) and aromatic/aliphatic protons of the indanone and piperazine rings.
Mass Spectrometry (MS) Confirmation of molecular weight.Ionization: Electrospray Ionization (ESI), positive mode. Expected m/z: [M+H]⁺ at approx. 317.19.
FTIR Identification of functional groups.Look for characteristic stretches for C=O (ketone and carbamate) and C-N bonds.

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug development. Its carefully chosen protecting group and integrated pharmacophoric elements make it an exceptionally valuable intermediate for the streamlined and efficient synthesis of complex APIs like Lurasidone. The protocols and insights provided in this guide are intended to empower researchers and development scientists to leverage this key building block with a deep understanding of the underlying chemical principles, ensuring the production of high-quality pharmaceutical agents.

References

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Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the scale-up synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine, a key intermediate in the development of various pharmaceutically active compounds. The following protocols and application notes are designed to be a self-validating system, emphasizing scientific integrity, safety, and scalability.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of therapeutic areas. Its structure combines a protected piperazine moiety with an indanone core, offering multiple points for further chemical modification.

The synthetic strategy for the scale-up production of this intermediate focuses on a convergent approach, coupling two key fragments: 1-Boc-piperazine and a suitable 5-substituted-1-indanone precursor. The choice of the coupling reaction is critical for achieving high yield, purity, and scalability while minimizing costs and environmental impact. The Buchwald-Hartwig amination reaction has been identified as a highly efficient and versatile method for this transformation, offering broad functional group tolerance and manageable scale-up parameters.

Synthesis of the Key Intermediate: 1-Boc-piperazine

The selective mono-protection of piperazine is a crucial first step. While several methods exist, a robust and scalable procedure involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. An alternative, cost-effective approach for large-scale production utilizes diethanolamine as the starting material.[1]

Protocol 2.1: Scale-up Synthesis of 1-Boc-piperazine from Piperazine

This protocol is adapted from established procedures and optimized for scale-up.[2]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Water

  • Formic acid

  • Acetamidine hydrochloride (catalyst)

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add piperazine (1.0 eq).

  • Add methanol and water (1:1 v/v) to dissolve the piperazine completely with stirring.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add formic acid (1.75 eq) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Add a catalytic amount of acetamidine hydrochloride (0.01 eq).

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (0.33 eq) in methanol.

  • Slowly add the (Boc)₂O solution to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • The resulting aqueous solution can be used directly in the subsequent step or the product can be extracted with a suitable organic solvent like dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-Boc-piperazine as a white to off-white solid.

Process Optimization and Rationale:

  • The use of formic acid helps to selectively protect one nitrogen atom of piperazine by forming a salt with the other, increasing the yield of the mono-Boc protected product.

  • Acetamidine hydrochloride acts as a catalyst to facilitate the reaction.

  • Controlling the temperature during the addition of (Boc)₂O is crucial to prevent the formation of the di-Boc protected by-product.

Scale-up Synthesis of this compound via Buchwald-Hartwig Amination

The core of this synthesis is the palladium-catalyzed cross-coupling of 1-Boc-piperazine with a 5-halo-1-indanone (e.g., 5-bromo-1-indanone or 5-chloro-1-indanone). The Buchwald-Hartwig amination is particularly well-suited for this transformation on a large scale due to its high efficiency and functional group tolerance.

Protocol 3.1: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-1-indanone (or 5-chloro-1-indanone)

  • 1-Boc-piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Experimental Workflow Diagram:

G reagents 5-Halo-1-indanone 1-Boc-piperazine Base (e.g., NaOtBu) reaction_setup Reaction Setup Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) reagents->reaction_setup catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) catalyst->reaction_setup solvent Anhydrous Toluene solvent->reaction_setup workup Aqueous Work-up Extraction with Ethyl Acetate reaction_setup->workup Reaction Monitoring (TLC/HPLC) purification Purification Crystallization or Chromatography workup->purification product This compound purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Procedure:

  • To an oven-dried, inerted (purged with nitrogen or argon) reactor, add 5-bromo-1-indanone (1.0 eq), 1-Boc-piperazine (1.2 eq), and the base (e.g., Sodium tert-butoxide, 2.0 eq).

  • In a separate, dry, and inerted glovebox or Schlenk flask, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the anhydrous solvent (e.g., toluene) to the reactor containing the starting materials and base.

  • Add the prepared catalyst system to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with efficient stirring.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Scale-up Considerations and Rationale:

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for the stability and activity of the palladium catalyst.

  • Reagent Purity: The purity of starting materials, reagents, and solvents is paramount for a successful and reproducible scale-up.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is substrate-dependent. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. High-throughput screening can be employed to optimize the catalyst system for this specific transformation.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. Cesium carbonate can be a milder alternative.

  • Exotherm Control: The reaction can be exothermic, especially during the initial stages. Proper temperature control and monitoring are essential for safety and to prevent side reactions.

  • Work-up and Product Isolation: The work-up procedure should be optimized to efficiently remove the catalyst residues and other impurities.

Purification of this compound

For pharmaceutical applications, high purity of the final product is essential. The purification method will depend on the scale of the synthesis and the impurity profile.

Protocol 4.1: Purification by Crystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., isopropanol, ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., heptane, hexanes) until the solution becomes turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Protocol 4.2: Purification by Column Chromatography

For smaller scales or if crystallization is not effective, flash column chromatography can be employed.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane. The optimal gradient should be determined by TLC analysis.

Analytical Characterization

Thorough analytical characterization is required to confirm the identity and purity of the final product.

Quantitative Data Summary:

ParameterMethodExpected Result
Purity HPLC-UV>98%
Identity ¹H NMR, ¹³C NMR, MSConsistent with the structure of this compound
Yield GravimetricTypically 70-90% (optimized)
High-Performance Liquid Chromatography (HPLC)

An HPLC method should be developed and validated for purity determination and reaction monitoring.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation.

  • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • ~7.7 (d, 1H, Ar-H)

    • ~7.0-7.2 (m, 2H, Ar-H)

    • ~3.6 (t, 4H, piperazine-H)

    • ~3.2 (t, 4H, piperazine-H)

    • ~3.0 (t, 2H, indanone-CH₂)

    • ~2.7 (t, 2H, indanone-CH₂)

    • ~1.5 (s, 9H, Boc-CH₃)

  • Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

    • ~206 (C=O)

    • ~155 (Boc C=O)

    • ~150, 148, 135, 125, 118, 115 (Ar-C)

    • ~80 (Boc C(CH₃)₃)

    • ~50, 48 (piperazine-C)

    • ~36, 26 (indanone-CH₂)

    • ~28 (Boc-CH₃)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product.

  • Expected m/z (ESI+): [M+H]⁺, [M+Na]⁺

Process Safety and Hazard Analysis

A thorough safety assessment is mandatory before performing any scale-up synthesis.

Hazard Identification and Mitigation:

HazardRiskMitigation Measures
Piperazine Corrosive, sensitizerWear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Handle in a well-ventilated area.
Sodium tert-butoxide Flammable, corrosiveHandle in an inert atmosphere. Avoid contact with water. Wear appropriate PPE.
Palladium Catalysts Can be pyrophoric on filter paperHandle with care. Avoid inhalation of dust.
Toluene/Dioxane Flammable, toxicUse in a well-ventilated fume hood. Ground all equipment to prevent static discharge.
Exothermic Reaction Runaway reactionMonitor internal temperature closely. Use a cooling bath and control the rate of addition of reagents.

Conclusion

The successful scale-up synthesis of this compound is achievable through a well-designed and optimized process. The Buchwald-Hartwig amination provides a robust and efficient method for the key C-N bond formation. Careful attention to reaction parameters, purification techniques, and safety protocols is essential for a successful and safe scale-up campaign. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high yield and purity.

References

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Reaction scale‐up. Conditions: 1‐Boc‐piperazine (76; 0.1 m) iodocyclohexane (77.
  • CN108033931B - Synthesis method of N-Boc piperazine.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC).
  • tert-Butyl 4-(piperidin-4-yl)
  • 1-BOC-Piperazine synthesis. ChemicalBook.
  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.
  • 1-Boc-4-Isoquinolin-1-yl-piperazine. ChemScene.
  • 1-Boc-5-oxo-piperazine-2-carboxylic acid 97 1246553-28-5. Sigma-Aldrich.
  • tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate.
  • 1-boc-(4-benzyl)
  • 3-oxo-1-piperazinecarboxylic acid, tert-butyl ester. Wiley Online Library.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
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  • 4-N-BOC-2-oxo-piperazine, 97% 1 g. Thermo Scientific Chemicals.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and challenges encountered during this synthesis. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful C-N bond-forming reaction, but not without its potential pitfalls. This document provides in-depth, experience-based insights and actionable protocols to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 1-Boc-piperazine with an aryl halide, in this case, 5-bromo-1-indanone, in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3][4]

Q2: I'm seeing multiple spots on my TLC plate that are not my starting materials or product. What are the likely side products?

A2: Several side products can form during this reaction. The most common include:

  • 1,4-bis-(1-oxo-indan-5-yl)-piperazine: Resulting from the premature deprotection of the Boc group followed by a second amination.

  • 5,5'-biindanone: Formed from the homocoupling of two molecules of 5-bromo-1-indanone.[5][6][7][8][9]

  • 1-Indanone: The product of hydrodehalogenation of 5-bromo-1-indanone.[10][11][12]

  • Degradation of the phosphine ligand: Can lead to various phosphorous-containing byproducts.

This guide will provide detailed troubleshooting for each of these issues.

Troubleshooting Guide: Side Product Formation

Issue 1: Formation of Double Arylated Piperazine (1,4-bis-(1-oxo-indan-5-yl)-piperazine)

Symptoms:

  • A new, less polar spot appears on the TLC plate compared to the desired mono-arylated product.

  • LC-MS analysis shows a mass corresponding to the di-substituted piperazine.

  • The isolated yield of the desired product is significantly lower than expected.

Causality: The tert-butoxycarbonyl (Boc) protecting group on the piperazine is susceptible to cleavage under certain conditions, particularly acidic or high-temperature environments.[13][14][15][16] Once the Boc group is removed, the newly freed secondary amine can undergo a second Buchwald-Hartwig amination with another molecule of 5-bromo-1-indanone.

Preventative Measures & Solutions:

StrategyRationaleStep-by-Step Protocol
Optimize Base Selection Strong bases like sodium tert-butoxide (NaOtBu) are effective but can be harsh. Weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are less likely to induce Boc deprotection.[17][18][19]1. Screen a panel of bases including NaOtBu, Cs2CO3, and K3PO4. 2. Start with milder conditions (e.g., Cs2CO3) and monitor the reaction for both product formation and the appearance of the di-substituted byproduct. 3. If the reaction is sluggish, a stronger base may be necessary, but careful temperature control is crucial.
Strict Temperature Control High temperatures can promote the thermal decomposition of the Boc group.[14]1. Run the reaction at the lowest effective temperature. Start with temperatures around 80-90 °C. 2. Use a reliable heating mantle with a thermocouple to ensure a stable reaction temperature. 3. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
Use a Pre-catalyst Using a well-defined palladium pre-catalyst can lead to more controlled and reproducible reaction kinetics, potentially avoiding harsh conditions that favor side reactions.1. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2, use a commercially available pre-catalyst such as an XPhos, RuPhos, or BrettPhos palladacycle. 2. Follow the manufacturer's recommendations for catalyst loading and activation.
Purification Strategy If the di-substituted product has already formed, it can often be separated by column chromatography.1. Use a silica gel column with a gradient elution system. 2. A common solvent system is a gradient of ethyl acetate in hexanes. The less polar di-substituted product will typically elute before the more polar mono-substituted product.

Reaction Pathway and Side Reaction Visualization:

Buchwald_Hartwig_Amination cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Double Arylation 5-bromo-1-indanone 5-bromo-1-indanone Product This compound 5-bromo-1-indanone->Product Buchwald-Hartwig Amination Di-substituted_Product 1,4-bis-(1-oxo-indan-5-yl)-piperazine 5-bromo-1-indanone->Di-substituted_Product 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Product Pd_Catalyst Pd(0)L_n Pd_Catalyst->Product Deprotected_Piperazine Piperazine (from Boc cleavage) Product->Deprotected_Piperazine Boc Deprotection (Heat/Base) Deprotected_Piperazine->Di-substituted_Product Second Amination

Caption: Desired reaction pathway and the side reaction leading to double arylation.

Issue 2: Formation of Homocoupled Biaryl (5,5'-biindanone)

Symptoms:

  • A very non-polar spot is observed on the TLC plate, often close to the solvent front.

  • LC-MS analysis reveals a peak with a mass corresponding to the dimer of the indanone starting material.

  • The product may be contaminated with a sparingly soluble solid.

Causality: This side reaction, often referred to as Ullmann-type homocoupling, can occur under palladium catalysis, especially at higher temperatures or when the rate of the desired amination is slow.[5][6][7][8][9] It involves the coupling of two molecules of the aryl bromide.

Preventative Measures & Solutions:

StrategyRationaleStep-by-Step Protocol
Ligand Selection Bulky, electron-rich phosphine ligands generally favor the desired C-N bond formation over C-C homocoupling.1. Use ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for Buchwald-Hartwig aminations. 2. Avoid simple, less sterically demanding ligands like triphenylphosphine if homocoupling is observed.
Control Stoichiometry Using a slight excess of the amine coupling partner can help to outcompete the homocoupling reaction.1. Increase the stoichiometry of 1-Boc-piperazine to 1.2-1.5 equivalents relative to 5-bromo-1-indanone. 2. Monitor the reaction to ensure complete consumption of the limiting aryl bromide.
Lower Reaction Temperature As with many side reactions, lower temperatures can disfavor the homocoupling pathway.1. Attempt the reaction at the lower end of the typical temperature range for Buchwald-Hartwig reactions (e.g., 80 °C). 2. If the reaction rate is too slow, a modest increase in temperature may be necessary, but this should be balanced against the formation of the homocoupled product.
Purification The homocoupled product is typically much less polar than the desired product and can be removed by chromatography or sometimes by precipitation/filtration.1. If the homocoupled product is insoluble, it may be removed by filtering the reaction mixture (after cooling) through a pad of celite. 2. If soluble, it can be separated by silica gel chromatography, as it will elute much earlier than the desired product.

Homocoupling Side Reaction Pathway:

Homocoupling Aryl_Bromide 2x 5-bromo-1-indanone Homocoupled_Product 5,5'-biindanone Aryl_Bromide->Homocoupled_Product Reductive Homocoupling Pd_Catalyst Pd(0)L_n Pd_Catalyst->Homocoupled_Product

Caption: Formation of the homocoupled biaryl side product.

Issue 3: Formation of Hydrodehalogenated Product (1-Indanone)

Symptoms:

  • A spot on the TLC plate with a similar polarity to the 5-bromo-1-indanone starting material, but which does not correspond to it.

  • LC-MS or GC-MS analysis shows a peak corresponding to the mass of 1-indanone.

Causality: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur via several mechanisms in palladium-catalyzed reactions, often involving a palladium-hydride species.[10][11][12] These hydride species can arise from the solvent, the amine, or the base.

Preventative Measures & Solutions:

StrategyRationaleStep-by-Step Protocol
Use Anhydrous Conditions Water can be a source of protons that contribute to hydrodehalogenation.1. Use anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Choice of Ligand Certain ligands are better at suppressing the formation of palladium-hydride species and subsequent hydrodehalogenation.1. Employ sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) which can help to prevent the formation of the species that lead to hydrodehalogenation.
Base Selection The choice of base can influence the extent of hydrodehalogenation.1. If hydrodehalogenation is a significant issue with a strong base like NaOtBu, consider switching to a weaker base like Cs2CO3 or K3PO4.
Purification 1-Indanone can be challenging to separate from the starting material due to similar polarities. However, it is generally separable from the much more polar product.1. Careful column chromatography with a shallow solvent gradient can help to resolve the hydrodehalogenated product from any remaining starting material.

Hydrodehalogenation Side Reaction Pathway:

Hydrodehalogenation Aryl_Bromide 5-bromo-1-indanone Dehalogenated_Product 1-Indanone Aryl_Bromide->Dehalogenated_Product Hydrodehalogenation Pd_Catalyst Pd(0)L_n Pd_Catalyst->Dehalogenated_Product H_source Hydrogen Source (e.g., H2O, amine) H_source->Dehalogenated_Product

Caption: Formation of the hydrodehalogenated side product.

General Experimental Protocol and Purification

Reaction Setup:

A representative procedure for the synthesis is as follows:

  • To an oven-dried Schlenk flask, add 5-bromo-1-indanone (1.0 equiv), 1-Boc-piperazine (1.2 equiv), cesium carbonate (2.0 equiv), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the palladium source (e.g., Pd2(dba)3, 1-2 mol%) and anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

TLC Visualization:

  • UV Light: The aromatic nature of the starting material and product allows for visualization under UV light (254 nm).[20]

  • Iodine: An iodine chamber can be used to visualize the compounds as yellow-brown spots.[20]

  • Potassium Permanganate Stain: This stain can be useful for visualizing the product and starting materials, as the ketone and amine functionalities can be oxidized.

References

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed Homocoupling of Aryl Halides and Synthesis of Symmetrical Biaryls. Journal of the American Chemical Society, 123(34), 8410–8411.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Chen, H., & Hyland, C. J. T. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry, 75(10), 3295–3303.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • DeShong, P., Handy, C. J., & Mowery, M. E. (1999). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Organic Letters, 1(12), 2077–2079.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

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  • Singleton, D. A., & Buser, J. Y. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Viciu, M. S., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12345–12353.
  • Request PDF. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved January 18, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved January 18, 2026, from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(30), 7215–7216.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). Identifying palladium culprits in amine catalysis. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Conditions for Buchwald‐Hartwig C‐N double arylation reaction of... Retrieved January 18, 2026, from [Link]

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  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved January 18, 2026, from [Link]

  • J-STAGE. (n.d.). A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl)-piperazines. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 18, 2026, from [Link]

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Technical Support Center: Purification of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic molecules. The purification of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine presents a unique set of challenges stemming from its hybrid structure: the basicity of the piperazine ring, the moderate polarity of the indanone core, and the lability of the Boc protecting group.

This guide is structured as a technical support center, moving from high-level troubleshooting FAQs to detailed, actionable protocols. My aim is to not only provide solutions but to explain the underlying chemical principles, empowering you to adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My primary purification by flash column chromatography is resulting in significant peak tailing and poor separation. What is the cause and how can I resolve it?

A1: This is the most common issue encountered. The root cause is the interaction between the basic secondary amine of the piperazine moiety and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction causes your product to "stick" to the stationary phase, eluting slowly and asymmetrically.

Solution: The most effective strategy is to add a competitive base to your eluent system to neutralize the active sites on the silica.

  • Triethylamine (TEA) Additive: Add 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1] TEA is volatile and can be easily removed under reduced pressure. It will compete with your product for binding to the acidic silica sites, leading to sharper, more symmetrical peaks and improved separation.

  • Ammonia-Treated Silica: For particularly stubborn cases, you can use silica gel that has been pre-treated with ammonia or prepare a slurry of silica in your eluent containing 1-2% of a 7N solution of ammonia in methanol before packing the column.

Q2: My post-purification NMR analysis indicates contamination with unreacted 1-Boc-piperazine. How can I remove this starting material?

A2: 1-Boc-piperazine is significantly more polar than the target product due to its free N-H group and smaller size. While a well-optimized column should separate them, residual amounts can co-elute if the column is overloaded or the gradient is too steep.

  • Optimized Chromatography: Re-purify using a shallower solvent gradient. The increased resolution should allow for complete separation.

  • Aqueous Wash: If the contamination is minor, you can sometimes remove it with a carefully controlled acidic wash. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or DCM) and wash with a very dilute, weak acid like 1% citric acid or saturated ammonium chloride solution. Caution: Avoid strong acids like HCl, as they can begin to cleave the Boc protecting group.[2] Monitor with TLC before and after the wash to ensure you are not losing your main product or causing deprotection.

  • Trituration: Dissolve the mixture in a minimal amount of a good solvent (e.g., dichloromethane) and then add a non-polar solvent in which 1-Boc-piperazine has some solubility but your product does not (e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy. Cool the mixture, and your desired product should selectively precipitate, leaving the impurity in the mother liquor.

Q3: My purified product is a persistent, sticky oil or a waxy solid that I cannot crystallize for final analysis and storage. What techniques can I employ?

A3: This is common for Boc-protected compounds which can disrupt crystal lattice formation.[3]

  • Seed Crystal Induction: If you have even a minuscule amount of solid material, use it as a seed crystal. Dissolve your oil in a minimal amount of a suitable solvent and add the seed crystal. If no solid is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4]

  • Solvent System Screening: Create a concentrated solution of your compound in a solvent like ethyl acetate, methanol, or acetone. Add a non-polar "anti-solvent" (e.g., hexane, pentane, or heptane) dropwise until persistent cloudiness appears. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Pulping/Trituration: Dissolve the oil in a small volume of a solvent it is highly soluble in (e.g., DCM). Add a larger volume of a non-polar solvent in which it is poorly soluble (e.g., hexane).[3] Stir vigorously for several hours. This process can "crash out" the product as a solid or powder by washing away more soluble impurities that may be inhibiting crystallization.

Q4: During my reaction work-up, I suspect I am either losing product or inadvertently cleaving the Boc group. What are the best practices for the extraction phase?

A4: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2] Standard work-ups using strong acids must be avoided.

  • Use Mild Aqueous Solutions: For your aqueous washes, use saturated sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction, and brine (saturated NaCl) to reduce the solubility of your organic product in the aqueous layer.

  • Avoid Strong Acids: Do not use washes with 1M HCl or stronger acids. If an acidic wash is necessary to remove a basic impurity, use a milder option like saturated ammonium chloride (NH₄Cl) and minimize contact time.[5]

  • Monitor by TLC: Spot your organic layer on a TLC plate before and after each wash. A new, more polar spot appearing at the baseline could indicate the formation of the deprotected (free piperazine) product.

Troubleshooting and Optimization Workflows

Common Impurities Profile
Impurity NameStructureTypical Rf (vs. Product)Identification NotesRemoval Strategy
1-Boc-piperazine Boc-N(H)-piperazineLowerMore polar. Can be visualized with ninhydrin stain (if free N-H is present) or standard stains.Optimized column chromatography; trituration.
1,4-bis-Boc-piperazine Boc-N-piperazine-N-BocHigherLess polar than the product. Often formed during the synthesis of 1-Boc-piperazine.[6]Column chromatography.
Indanone Starting Material e.g., 5-halo-1-indanoneVariesLacks the piperazine signals in NMR. Polarity depends on the specific precursor.Column chromatography.
Deprotected Product H-N-piperazine-(1-oxo-indan-5-yl)Much LowerVery polar, will likely stick to the baseline on TLC in standard eluents. Will react with acids.Basic work-up followed by re-protection or purification via salt formation.
Diagram: Troubleshooting Chromatography Issues

chromatography_troubleshooting start Start Chromatography check_tailing Observe Peak Tailing on TLC or Column? start->check_tailing add_tea Add 0.5-1% TEA to eluent check_tailing->add_tea  Yes   no_tailing Proceed with Purification check_tailing->no_tailing  No   check_separation Improved Separation? add_tea->check_separation success Purification Successful check_separation->success  Yes   change_system Consider alternative: 1. Different solvent system (e.g., Toluene/Acetone) 2. Alumina column check_separation->change_system  No  

Caption: Troubleshooting workflow for peak tailing in chromatography.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues of peak tailing associated with piperazine-containing compounds.[1][7]

  • Eluent Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of 0.2-0.35 for the target compound.

    • Prepare two identical TLC jars. In one, use the neat eluent. In the second, add 1% triethylamine (TEA) to the eluent.

    • Run TLC plates of your crude material in both systems. You should observe a slightly higher Rf and a much rounder, less streaked spot in the jar containing TEA. This confirms that TEA will be effective.

  • Column Packing (Slurry Method):

    • Select a column with an appropriate diameter based on the amount of crude material (a 100:1 ratio of silica:crude material by weight is a good starting point).

    • In a beaker, create a slurry of silica gel in your chosen eluent (containing 0.5-1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This technique prevents solvent channeling and improves resolution.

  • Elution and Fraction Collection:

    • Run the column using the TEA-containing eluent, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions to track the emergence of your product and any impurities.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent and TEA under reduced pressure. It may be beneficial to co-evaporate with a solvent like toluene a few times to ensure all residual TEA is removed.

Protocol 2: Inducing Crystallization via Trituration/Pulping

This method is effective for converting oils or amorphous solids into crystalline material by washing away impurities that inhibit crystallization.[3][4]

  • Initial Dissolution: Dissolve your oily or waxy product (e.g., 1 gram) in a minimal volume of a solvent in which it is highly soluble (e.g., 2-3 mL of Dichloromethane or Ethyl Acetate).

  • Addition of Anti-Solvent:

    • In a separate flask, place a much larger volume of a non-polar solvent in which your product is expected to be insoluble (e.g., 50-100 mL of Hexane or Pentane).

    • While vigorously stirring the anti-solvent, slowly add your concentrated product solution dropwise.

    • You may observe the formation of a precipitate or an oily suspension.

  • Pulping:

    • Continue to stir the resulting mixture vigorously at room temperature for 2-4 hours. A magnetic stir bar is sufficient.

    • Often, an initial oily precipitate will slowly solidify into a fine powder during this process.

  • Isolation:

    • Collect the resulting solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold anti-solvent (Hexane or Pentane) to remove any remaining soluble impurities.

  • Drying: Dry the solid under high vacuum to remove all residual solvents. The material should now be a free-flowing solid with improved purity.

Diagram: Purification Strategy Decision Tree

purification_strategy start Crude Product primary_purification Primary Purification: Flash Column Chromatography (with 0.5-1% TEA) start->primary_purification check_purity Check Purity by NMR / LC-MS primary_purification->check_purity purity_question Purity > 98%? check_purity->purity_question final_product Final Product purity_question->final_product  Yes   impurity_id Identify Major Impurity purity_question->impurity_id  No   impurity_type Impurity Type? impurity_id->impurity_type starting_material Re-run column with shallower gradient impurity_type->starting_material Unreacted Starting Material / Isomer oily_product Attempt Crystallization or Trituration impurity_type->oily_product Amorphous / Oily Product starting_material->check_purity oily_product->check_purity

Sources

Technical Support Center: 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine (CAS No: 954240-38-1). The following frequently asked questions (FAQs) and troubleshooting advice are based on the chemical properties of the Boc-protected piperazine and indanone functional groups, as well as standard laboratory practices for handling sensitive organic compounds.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly sealed container in a refrigerator, protected from light and moisture.[1][2] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent slow oxidation.[2]

2. Can I store the compound at room temperature for short periods?

While refrigeration is recommended for long-term storage, this compound is expected to be stable at room temperature for short periods, such as during the preparation of experiments.[3] However, prolonged exposure to ambient conditions should be avoided to minimize the risk of degradation.

3. What are the visible signs of degradation?

The pure compound is typically a white to off-white or yellowish solid.[1][4] Any significant change in color, such as the development of a dark yellow or brown hue, may indicate degradation. Other signs could include a change in texture or the appearance of an unusual odor.

4. How should I handle the compound in solution?

Solutions of this compound should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be kept in a tightly sealed vial at low temperatures (e.g., -20°C). The choice of solvent can impact stability; aprotic solvents are generally preferred. It is advisable to perform a small-scale stability test in the desired solvent if the solution needs to be stored for an extended period.

5. What are the potential degradation pathways for this molecule?

  • Hydrolysis of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Accidental exposure to acids, including acidic impurities in solvents or on glassware, can lead to the removal of the Boc group, yielding the free piperazine derivative.

  • Oxidation of the indanone ring: The indanone moiety, particularly the benzylic carbon of the ketone, can be susceptible to oxidation over time, especially if exposed to air and light.

6. I am seeing an unexpected side product in my reaction. Could it be due to the instability of the starting material?

Yes, if the starting material has degraded, you may observe unexpected side products. For example, if the Boc group has been partially or fully removed, the resulting free amine can undergo different reactions, leading to impurities. It is recommended to check the purity of your this compound by a suitable analytical method (e.g., LC-MS or NMR) before use, especially if it has been stored for a long time or if you suspect degradation.

7. Are there any specific safety precautions I should take when handling this compound?

Similar to other Boc-protected piperazine derivatives, this compound may cause skin, eye, and respiratory irritation.[2][5] It is important to handle the compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust when handling the solid material.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield or no reaction Degradation of the starting material.Verify the purity of this compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degraded, use a fresh batch of the compound.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Presence of impurities from degradation, such as the de-Boc-protected compound.Co-inject with a standard of the expected product to confirm its presence. Use purification techniques like column chromatography to isolate the desired product.
Inconsistent results between experiments Inconsistent quality of the starting material or degradation during storage.Ensure consistent and proper storage of the compound. Aliquot the compound into smaller, single-use vials to minimize repeated opening and closing of the main container.
Change in physical appearance of the solid compound Degradation due to improper storage (exposure to light, moisture, or air).Discard the degraded material and obtain a fresh supply. Review and improve storage conditions to prevent future degradation.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated fume hood, weigh the desired amount of the solid into a clean, dry vial.

  • Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, DMF, or dichloromethane) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.

Visualizations

Summary of Storage Conditions
Condition Recommendation Rationale
Temperature Refrigerator (2-8°C) for long-term storage.[1]To slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).[2]To prevent oxidation.
Light Protect from light.[2]To prevent light-induced degradation.
Moisture Keep in a tightly sealed container in a dry place.[2][6]To prevent hydrolysis of the Boc group and other moisture-sensitive reactions.
Potential Degradation Pathway

G A This compound C 4-(1-Oxo-indan-5-yl)-piperazine (De-Boc protected) A->C Hydrolysis E Oxidized Indanone Derivatives A->E Oxidation B Acidic Conditions (e.g., impurities in solvent) B->C D Oxidizing Conditions (e.g., air, light) D->E

Caption: Plausible degradation pathways for this compound.

References

  • lifechem pharma. 1-boc Piperazine.
  • Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
  • Fisher Scientific. (2014). Safety Data Sheet: 1-(2-N-BOC-Aminoethyl)piperazine.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic & Biomolecular Chemistry, 11(35), 5854-5863.
  • U-Bio. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97%.
  • Wang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2496-2504.
  • Kotha, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Mac-Chem. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • Ciganek, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • ChemWhat. (n.d.). This compound CAS#: 954240-38-1.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Kotha, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33284.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine AldrichCPR.
  • Knowles, H. S., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 10(22), 7354-7366.
  • Mamun, S., et al. (2018). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Chemical Engineering & Technology, 41(8), 1615-1622.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. Energy Procedia, 4, 149-156.
  • ChemScene. (n.d.). 1-Boc-4-Isoquinolin-1-yl-piperazine.
  • Lam, G., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118-125.
  • Mamun, S., et al. (2018). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Greenhouse Gas Control, 76, 1-10.
  • Freeman, S. A., et al. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(15), 9013-9021.

Sources

Technical Support Center: Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the piperazine scaffold into target molecules. Piperazine is a privileged structure in medicinal chemistry, but its symmetrical nature and dual nucleophilic nitrogens present unique challenges.[1][2]

This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, optimize reaction conditions, and achieve reliable, high-yield syntheses.

Part 1: N-Arylation of Piperazine (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[3] However, its application to piperazine requires careful control to manage selectivity and prevent common side reactions.

Frequently Asked Questions (FAQs): N-Arylation

Q1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the likely causes?

A1: Low conversion is a frequent issue that typically points to a problem with the catalytic system or reaction environment.[4][5] A systematic check of the following is recommended:

  • Catalyst & Ligand Inactivity: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your ligand is not degraded. For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as RuPhos or XPhos are often necessary.[4][5][6]

  • Inappropriate Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are standard. Weaker bases like K₃PO₄ or K₂CO₃ may require higher temperatures and longer reaction times, which can lead to catalyst decomposition.[5][7]

  • Solvent and Solubility Issues: Reagents must be soluble at the reaction temperature. Toluene and dioxane are common solvents. Crucially, the solvent must be anhydrous, as water can deactivate the catalyst.[4]

  • Low Reaction Temperature: Many N-arylation reactions require heat (typically 80-110 °C) to overcome the activation energy for the catalytic cycle.[4][7]

  • Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) by properly degassing the solvent and using Schlenk techniques.[6]

Q2: I'm getting a significant amount of the N,N'-bis-arylated byproduct. How can I improve selectivity for the mono-arylated product?

A2: This is the most common selectivity challenge in piperazine coupling due to the comparable reactivity of both nitrogen atoms.[4][8] The formation of this byproduct consumes your starting material and complicates purification.

  • Stoichiometry Control: The simplest approach is to use a large excess of piperazine (5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[4] However, this complicates downstream purification.

  • Slow Addition: A slow, controlled addition of the aryl halide to the reaction mixture can maintain a low concentration of the electrophile, reducing the probability of a second arylation event.[4]

  • Protecting Groups (The Most Reliable Method): For absolute control, use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for arylation. The Boc group can be efficiently removed in a subsequent step.[1][4][9] This strategy is often preferred in multi-step syntheses where yield and purity are paramount.

Q3: I'm observing hydrodehalogenation of my aryl halide starting material. What causes this and how can I minimize it?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig couplings. This is often promoted by elevated temperatures or issues with the catalyst-ligand combination. Consider using a pre-formed catalyst (precatalyst) like XPhos Pd G3 to ensure the correct palladium-ligand ratio and potentially run the reaction at a lower temperature.[5][6][10]

Troubleshooting Workflow: Low Mono-Arylation Yield

The following diagram outlines a logical workflow for troubleshooting poor yields of the desired mono-substituted product.

G cluster_no No cluster_yes Yes cluster_di_sub_yes Yes cluster_di_sub_no No start Low Yield of Mono-Arylated Product check_conversion Is Aryl Halide Consumed? (TLC/LCMS) start->check_conversion troubleshoot_catalyst Troubleshoot Catalyst System: 1. Check Pd Source & Ligand 2. Use Anhydrous Solvent 3. Verify Base Strength (NaOtBu) 4. Increase Temperature (80-110 °C) 5. Ensure Inert Atmosphere check_conversion->troubleshoot_catalyst No check_di_sub Is Di-Arylated Byproduct Observed? check_conversion->check_di_sub Yes improve_selectivity Improve Selectivity: 1. Increase Piperazine Excess (5-10 eq.) 2. Slow Addition of Aryl Halide 3. Lower Reaction Temperature check_di_sub->improve_selectivity check_other Check for Other Side Reactions: - Hydrodehalogenation - Product Degradation check_di_sub->check_other final_solution For Maximum Control: Use N-Boc-Piperazine improve_selectivity->final_solution If selectivity is still poor

Caption: Troubleshooting workflow for low mono-substitution yield.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Piperazine

This protocol provides a starting point for the coupling of an aryl bromide with piperazine.

Materials:

  • Aryl Bromide (1.0 eq.)

  • Piperazine (5.0 eq.)

  • Pd₂(dba)₃ (1 mol%)

  • RuPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide, piperazine, RuPhos, and NaOtBu.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and add it to the Schlenk flask under a positive pressure of Argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or acid-base extraction to remove excess piperazine.

Part 2: N-Acylation of Piperazine

N-acylation is a fundamental transformation used to install amide functionalities. As with N-arylation, achieving mono-acylation is the primary challenge.

Frequently Asked Questions (FAQs): N-Acylation

Q1: My acylation reaction is giving a low yield. What should I check?

A1: Low yields in acylation can often be traced back to reagent stability and reaction conditions.

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[11]

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature. For less reactive acylating agents or carboxylic acids, use of an activating agent (e.g., HATU, HOBt) is necessary.[11][12]

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider a different solvent system, such as DMF or DCM.[11][13]

Q2: How can I avoid di-acylation?

A2: The strategies are similar to those for preventing di-arylation, focusing on controlling the reactivity and stoichiometry.

  • Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0-1.1 equivalents).[11]

  • Slow Addition at Low Temperature: Add the acylating agent dropwise to a cooled solution (e.g., 0 °C) of piperazine. This helps to manage the exothermic reaction and favors mono-acylation.[13]

  • In Situ Protonation: Reacting piperazine with one equivalent of an acid forms the mono-salt. The protonated nitrogen is significantly less nucleophilic, directing acylation to the free nitrogen.[9]

  • Sterically Hindered Reagents: Using a mixed anhydride with a bulky group, like trimethylacetic (pivalic) anhydride, can sterically hinder the approach to the second nitrogen, favoring the mono-acylated product.[14]

Protocol 2: Mono-Acylation of Piperazine with an Acyl Chloride

Materials:

  • Piperazine (3.0 eq.)

  • Acyl Chloride (1.0 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve piperazine in anhydrous DCM in a round-bottom flask under a Nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acylation: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cold piperazine solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor progress by TLC or LC-MS until the acyl chloride is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The product can be further purified by column chromatography.

Part 3: General Purification Strategies

The basic nature of the piperazine ring is a key feature that can be exploited for purification.

Q: My piperazine product co-elutes with byproducts during column chromatography. Are there alternative purification methods?

A: Yes. Acid-base extraction is a powerful technique for purifying basic compounds like N-substituted piperazines from neutral or acidic impurities.

Purification Workflow: Acid-Base Extraction

G start Crude Product Mixture in Organic Solvent (e.g., EtOAc) extract_acid Extract with aqueous acid (e.g., 1M HCl) start->extract_acid organic_layer Organic Layer: Contains neutral byproducts (e.g., hydrodehalogenated arene, ligand oxides) extract_acid->organic_layer Separate aqueous_layer Aqueous Layer: Contains protonated piperazine product (R-Pip-H⁺ Cl⁻) extract_acid->aqueous_layer Separate basify Basify aqueous layer to pH > 10 (e.g., with NaOH) aqueous_layer->basify extract_product Extract with fresh organic solvent basify->extract_product final_organic Organic Layer: Contains purified, free-based piperazine product extract_product->final_organic Separate final_aqueous Aqueous Layer: Contains inorganic salts extract_product->final_aqueous Separate

Caption: General purification strategy using acid-base extraction.

Data Summary Table

The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. The following table summarizes common choices.

ParameterReagent/ConditionClassTypical Use Case & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(II), Pd(0)Standard precatalysts. Pd(II) sources require in-situ reduction.[7]
XPhos Pd G3/G4PrecatalystAir-stable, ensures 1:1 Pd:Ligand ratio, often more reliable.[6][10]
Ligand BINAP, DPEphosBidentate"First generation" ligands, effective for aryl bromides/iodides but less so for chlorides.[15]
RuPhos, XPhosBiaryl MonophosphineBulky, electron-rich ligands. Highly effective for challenging substrates, including aryl chlorides.[4][5][15]
Base NaOtBu, LHMDSStrongMost common for Buchwald-Hartwig. Highly effective but can be sensitive to some functional groups.[7]
K₃PO₄, Cs₂CO₃WeakUsed for base-sensitive substrates. Generally requires higher temperatures and catalyst loadings.[7][16]
Solvent Toluene, DioxaneAprotic, NonpolarStandard solvents. Must be anhydrous.[4]

References

  • Technical Support Center: Optimizing Piperidine Acyl
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
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Technical Support Center: Strategies for Improving Regioselectivity in Piperazine Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine arylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective C-N bond formation with piperazine scaffolds. The symmetrical nature of piperazine presents a unique challenge, often leading to mixtures of mono- and di-arylated products, or in the case of substituted piperazines, a lack of selectivity between the N1 and N4 positions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern selectivity, empowering you to make informed decisions in your synthetic endeavors.

Table of Contents

  • Core Principles of Regioselectivity in Piperazine Arylation

  • Troubleshooting Guide: Common Issues and Solutions

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Core Principles of Regioselectivity in Piperazine Arylation

Achieving regioselectivity in piperazine arylation hinges on controlling the relative reactivity of the two nitrogen atoms. In an unsubstituted piperazine, the primary challenge is to prevent the formation of the N,N'-bis-arylated byproduct.[1] In a mono-substituted piperazine, the electronic and steric environment of the N1 and N4 nitrogens dictates the site of the second arylation.

The most common and robust method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] The choice of catalyst, ligand, base, and solvent all play a crucial role in steering the reaction towards the desired product.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during piperazine arylation and provides a systematic approach to resolving them.

Issue 1: Low or No Conversion of Starting Materials

This is a frequent issue that can often be traced back to the catalyst system or reaction conditions.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species is essential for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing efficiently to Pd(0).

    • Solution:

      • Ensure a properly inert atmosphere (Argon or Nitrogen) is maintained to protect the catalyst from oxygen.[1]

      • Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃.

      • The addition of a reducing agent or pre-activation of the Pd(II) source with a phosphine ligand before adding the other reagents can be beneficial.[4]

  • Possible Cause 2: Poor Ligand Choice. The phosphine ligand is critical and its effectiveness is substrate-dependent.

    • Solution:

      • For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often highly effective.[1]

      • If using older generation ligands like BINAP or DPEphos, especially with less reactive aryl chlorides, the catalytic activity might be insufficient.[1] It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate combination.

  • Possible Cause 3: Inappropriate Base or Solvent. The base is crucial for the catalytic cycle, and reagent solubility is key.

    • Solution:

      • Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[1] Weaker bases such as K₂CO₃ or K₃PO₄ may require higher temperatures or longer reaction times.[1]

      • Ensure your starting materials are soluble in the chosen solvent (commonly toluene or dioxane) at the reaction temperature.[1]

Issue 2: Poor Regioselectivity - Formation of N,N'-bis-arylated Piperazine

Controlling the formation of the bis-arylated product is a central challenge in piperazine chemistry.

  • Possible Cause 1: Stoichiometry. If the aryl halide is not the limiting reagent, the formation of the di-substituted product is more likely.

    • Solution:

      • Use an excess of piperazine relative to the aryl halide. A 2 to 4-fold excess of piperazine is a good starting point.

      • Employing a slow addition of the aryl halide to the reaction mixture can also favor mono-arylation.

  • Possible Cause 2: High Reactivity. Highly reactive aryl halides or catalyst systems can drive the reaction to completion, favoring the thermodynamically stable di-substituted product.

    • Solution:

      • Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-arylated product.

      • Consider using a less reactive aryl halide if possible (e.g., a chloride instead of a bromide or iodide).

  • Possible Cause 3: Lack of a Directing Group. Without a protecting group, both nitrogens are available for reaction.

    • Solution: The most reliable method for achieving mono-arylation is the use of a protecting group on one of the piperazine nitrogens.[1] The tert-butyloxycarbonyl (Boc) group is widely used for this purpose.[5]

Issue 3: Poor N1 vs. N4 Regioselectivity in Unsymmetrical Piperazines

When starting with a mono-substituted piperazine, directing the second arylation to the desired nitrogen can be challenging.

  • Possible Cause 1: Steric Hindrance. The substituents on the piperazine ring and the incoming aryl group can influence the site of reaction.

    • Solution:

      • If the existing substituent on the piperazine is sterically bulky, the arylation will likely occur at the less hindered nitrogen.

      • Conversely, using a sterically demanding aryl halide can favor reaction at the less hindered nitrogen of the piperazine.

  • Possible Cause 2: Electronic Effects. The electronic nature of the substituent on the piperazine can alter the nucleophilicity of the two nitrogen atoms.

    • Solution:

      • An electron-withdrawing group on the piperazine ring will decrease the nucleophilicity of the adjacent nitrogen, favoring reaction at the more distant nitrogen.

      • An electron-donating group will have the opposite effect, potentially directing arylation to the adjacent nitrogen.

The interplay of steric and electronic effects can be complex, and a systematic study of different ligands, solvents, and bases may be necessary to optimize selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure mono-arylation of piperazine?

A1: The most robust and widely accepted strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] This approach physically blocks one of the nitrogen atoms, ensuring that the arylation can only occur at the unprotected site. The Boc group can then be cleanly removed under acidic conditions.[6]

Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. What is the cause and how can I prevent it?

A2: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction in Buchwald-Hartwig amination.[2] It can be caused by β-hydride elimination from the palladium amide intermediate, which competes with reductive elimination. To minimize this side reaction, consider the following:

  • Ligand Choice: Use bulky, electron-rich ligands that promote reductive elimination over β-hydride elimination.

  • Base: Ensure the base is completely dry, as water can be a proton source for the hydrodehalogenation.

  • Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Q3: Can I control regioselectivity by protonating the piperazine?

A3: Yes, using piperazine monohydrochloride or generating the monoprotonated species in situ can be a simple and effective way to favor mono-alkylation or mono-arylation.[7] The proton effectively acts as a protecting group on one of the nitrogen atoms, reducing its nucleophilicity. However, this method may be less reliable than using a covalent protecting group, especially under the basic conditions of the Buchwald-Hartwig reaction.

Q4: What are the best ligands for the N-arylation of piperazine?

A4: For the N-arylation of piperazine, sterically hindered, electron-rich biaryl monophosphine ligands have shown excellent performance.[1] Ligands such as RuPhos and XPhos are excellent starting points as they generally exhibit high reactivity and promote efficient C-N bond formation.[1]

Q5: What is a typical catalyst loading for this reaction?

A5: A typical catalyst loading is in the range of 1-2 mol% for the palladium source.[1] For challenging substrates or for large-scale synthesis where cost is a factor, optimization to lower loadings (<1 mol%) is often possible with a highly active catalyst system.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of Piperazine using N-Boc-piperazine

This protocol describes a general method for the mono-arylation of piperazine via the Buchwald-Hartwig amination of N-Boc-piperazine, followed by deprotection.

Step 1: N-Arylation of N-Boc-piperazine

  • Reaction Setup: In a glovebox or under a stream of inert gas, add N-Boc-piperazine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[8]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the N-aryl-N'-Boc-piperazine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[6]

  • Reaction: Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent to yield the free N-aryl-piperazine.

Protocol 2: Introduction and Removal of Common Protecting Groups

Orthogonal protecting group strategies are essential for the synthesis of complex, unsymmetrically substituted piperazine derivatives.[6]

A. Boc Protection (Mono-protection of Piperazine)

  • Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

  • Procedure: Dissolve piperazine (2.0 eq) in DCM. Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature. Stir the reaction for 20-24 hours.[6]

B. Cbz Protection

  • Materials: Amine, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water).

  • Procedure: Dissolve the amine in a mixture of dioxane and water. Cool to 0 °C and add Cbz-Cl and NaHCO₃ portion-wise, maintaining a basic pH. Stir until the reaction is complete.

C. Cbz Deprotection (Hydrogenolysis)

  • Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure: Dissolve the N-Cbz protected piperazine derivative in MeOH. Carefully add 10% Pd/C (5-10 mol% Pd). Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon) and stir vigorously at room temperature until the starting material is consumed. Filter through Celite® to remove the catalyst and concentrate the filtrate.[6]

Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of 4-chlorotoluene with Piperazine

Palladium SourceLigand (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1%)RuPhos (2%)NaOtBuToluene1000.1795
Pd₂(dba)₃ (1%)XPhos (2%)NaOtBuToluene1000.1792
Pd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Toluene1001675
Pd₂(dba)₃ (1%)DPEphos (2%)NaOtBuToluene10016<10

Data synthesized from literature reports for illustrative comparison.[1]

Table 2: Effect of Base and Solvent on Mono-Arylation Selectivity

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Inputs cluster_2 Output Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination Piperazine, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination - HX Reductive_Elimination->Pd(0)L2 Ar-Piperazine Aryl_Halide Aryl Halide (Ar-X) Piperazine Piperazine/Protected Piperazine Base Base (e.g., NaOtBu) Product N-Aryl Piperazine

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation of piperazine.

Troubleshooting_Flowchart start Low Conversion? check_catalyst Check Catalyst System - Inert atmosphere? - Active Pd(0)? - Optimal ligand? start->check_catalyst Yes poor_selectivity Poor Selectivity? start->poor_selectivity No check_conditions Check Reaction Conditions - Reagent solubility? - Appropriate base? - Optimal temperature? check_catalyst->check_conditions success Problem Solved check_conditions->success bis_arylation Bis-arylation issue? poor_selectivity->bis_arylation Yes poor_selectivity->success No use_pg Use Protecting Group (e.g., N-Boc-piperazine) bis_arylation->use_pg Yes adjust_stoichiometry Adjust Stoichiometry (excess piperazine) bis_arylation->adjust_stoichiometry No n1_n4_issue N1 vs N4 issue in unsymmetrical piperazine? bis_arylation->n1_n4_issue No use_pg->success adjust_stoichiometry->success steric_electronic Consider Steric/Electronic Effects - Modify aryl halide - Screen conditions n1_n4_issue->steric_electronic Yes n1_n4_issue->success No steric_electronic->success

Caption: Troubleshooting flowchart for piperazine arylation.

References

  • BenchChem. A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
  • BenchChem.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • BenchChem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.

I. Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction between 5-bromo-1-indanone and 1-Boc-piperazine is resulting in low to no yield of the desired product. What are the primary troubleshooting steps?

Answer: Low or non-existent yields in Buchwald-Hartwig aminations are a common issue that can often be resolved through a systematic approach to troubleshooting.[1] The key is to verify the integrity of your reagents and the reaction conditions. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your 5-bromo-1-indanone and 1-Boc-piperazine are pure and dry. The solvent and base must be anhydrous, as moisture can significantly hinder the reaction.[1] Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst Activity: The palladium source and ligand are critical. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system. The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Base Selection: The strength and solubility of the base are important for the transmetalation step.[3] Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. For base-sensitive functional groups, weaker bases might be necessary, though this can sometimes lead to lower reaction rates.[3]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products, including the debrominated starting material (1-indanone) and homo-coupling of the aryl halide. How can I minimize these?

Answer: The formation of these side products points to specific issues within the catalytic cycle.

  • Hydrodehalogenation (Debromination): This side reaction can occur if there are sources of hydride in the reaction mixture or if a competing β-hydride elimination pathway is favored.[4]

    • Troubleshooting:

      • Ensure your amine and solvent are free of water and other protic impurities.

      • The choice of ligand can influence the rate of reductive elimination versus side reactions. Consider screening different ligands.

  • Homo-coupling of Aryl Halide: This typically arises from a slow transmetalation step, allowing for the oxidative addition of a second molecule of the aryl halide to the palladium center.

    • Troubleshooting:

      • Increase the concentration of the amine nucleophile (1-Boc-piperazine).

      • Optimize the base and solvent to improve the rate of transmetalation.

FAQ: General Questions

Q1: Can I use 5-chloro-1-indanone instead of 5-bromo-1-indanone?

A1: While possible, aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination.[5] To successfully use 5-chloro-1-indanone, you will likely need to employ more electron-rich and sterically hindered phosphine ligands and potentially higher reaction temperatures.[6][7]

Q2: What are some alternative palladium catalysts and ligands for this reaction?

A2: A variety of palladium sources and ligands can be effective. Common choices include:

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃[6]

  • Ligands: BINAP, Xantphos, RuPhos, and SPhos.[2][6] The choice of ligand can significantly impact reaction efficiency, and screening a few options is often beneficial.[6]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction. A co-spot of your starting materials and the reaction mixture on the TLC plate will help you track the consumption of reactants and the formation of the product.

II. Alternative Synthetic Routes

While Buchwald-Hartwig amination is a robust method, other synthetic strategies can be employed to synthesize this compound. The choice of route may depend on the availability of starting materials, scale, and desired purity profile.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

For aryl halides with electron-withdrawing groups, direct nucleophilic aromatic substitution can be a viable alternative to palladium-catalyzed methods.[8] In the case of 5-halo-1-indanone, the ketone group provides some activation, although it may not be sufficient for facile substitution.

Rationale: This method avoids the use of expensive palladium catalysts and ligands. However, it often requires higher temperatures and may not be suitable for all substrates.

Route 2: Reductive Amination

This approach involves the reaction of 5-amino-1-indanone with a suitable bis-electrophile to form the piperazine ring, followed by Boc-protection. Alternatively, one could perform a reductive amination between 1-Boc-piperazine and a suitable indanone precursor.[9][10]

Rationale: Reductive amination is a powerful tool for C-N bond formation and is widely used in pharmaceutical synthesis.[9] This route offers a convergent approach to the target molecule.

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed coupling of 5-bromo-1-indanone with 1-Boc-piperazine.

Materials:

  • 5-bromo-1-indanone (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-1-indanone, 1-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Boc-piperazine

The starting material, 1-Boc-piperazine, can be synthesized in the lab if not commercially available.[6]

Materials:

  • Piperazine (2.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-Boc-piperazine.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-1-indanonePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene1101875
5-bromo-1-indanonePd₂(dba)₃ (1)Xantphos (2)NaOtBuDioxane1001288
5-chloro-1-indanonePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH1202465

Note: The data in this table is representative and may vary based on specific experimental conditions.

V. Visualization

Diagram 1: Synthetic Pathways to this compound

Synthetic_Pathways SM1 5-Bromo-1-indanone Product This compound SM1->Product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) SM2 1-Boc-piperazine SM2->Product SM3 5-Amino-1-indanone Intermediate1 Piperazine Ring Formation SM3->Intermediate1 Reductive Amination SM4 Bis-electrophile SM4->Intermediate1 Intermediate1->Product Boc Protection

Caption: Alternative synthetic routes to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow Start Low or No Product Yield Check1 Verify Reagent Purity & Dryness (Starting Materials, Solvent, Base) Start->Check1 Check2 Evaluate Catalyst System (Pd Source & Ligand Activity) Start->Check2 Check3 Ensure Inert Atmosphere (Proper Degassing) Start->Check3 Check4 Optimize Reaction Conditions (Temperature, Concentration) Start->Check4 Solution1 Purify/Dry Reagents Check1->Solution1 Solution2 Screen Different Catalysts/Ligands Check2->Solution2 Solution3 Improve Degassing Technique Check3->Solution3 Solution4 Systematic Optimization Check4->Solution4 Success Improved Yield Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A systematic workflow for troubleshooting low product yield.

VI. References

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of piperazine derivatives. Piperazine and its analogues are foundational scaffolds in medicinal chemistry, recognized for their prevalence in a wide array of FDA-approved pharmaceuticals.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is a critical tool in the multi-step synthesis of these complex molecules, enabling selective functionalization by temporarily masking one of the piperazine nitrogens.[3][4]

However, the seemingly straightforward acid-catalyzed removal of the Boc group can present numerous challenges, from incomplete reactions to unexpected side products. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these common hurdles. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection reaction is incomplete. What are the primary causes and how can I drive it to completion?

Incomplete deprotection is one of the most common issues encountered. The stability of the Boc group is significant, and achieving complete removal requires carefully optimized conditions. Several factors can contribute to a stalled reaction.

Causality & Explanation: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3] If any step in this equilibrium-driven process is inefficient, the reaction may not proceed to completion.

Troubleshooting Strategies:

  • Insufficient Acid: The stoichiometry of the acid is critical. A simple catalytic amount is insufficient.

    • Solution: Increase the equivalents of the acid. For trifluoroacetic acid (TFA), concentrations of 20-50% (v/v) in a solvent like dichloromethane (DCM) are common.[5] For hydrochloric acid (HCl), using a 4M solution in 1,4-dioxane at 5-10 equivalents is a standard starting point.[3]

  • Reaction Time: Deprotection is not always instantaneous.

    • Solution: Monitor the reaction progress diligently using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time until the starting material is fully consumed.

  • Temperature: Room temperature may not provide enough energy to overcome the activation barrier.

    • Solution: Gentle heating to 40-50°C can often accelerate the reaction. However, this should be done cautiously, as elevated temperatures can also promote side reactions.[5]

  • Solvent and Solubility: If the Boc-protected piperazine derivative has poor solubility in the chosen solvent, the reaction will be slow and inefficient.

    • Solution: Select a solvent system where the starting material is fully soluble.[5] While DCM is common for TFA deprotections and dioxane for HCl, other solvents like methanol or ethyl acetate can be effective co-solvents.[3]

Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

Side reactions can drastically reduce the yield and complicate the purification of your target compound. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Mitigation:

  • Degradation of Other Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., esters, acetals, trityl groups), they may be cleaved under the harsh conditions required for Boc deprotection.

    • Mitigation:

      • Milder Acids: Consider using a weaker acid or a different acid/solvent combination. For instance, HCl in dioxane is sometimes considered milder than neat TFA.[5]

      • Alternative Protecting Groups: If possible, consider using an orthogonal protecting group strategy in your synthesis, such as the Fmoc group, which is removed under basic conditions.[6][7]

  • Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings.

    • Mitigation: Employ scavengers to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[5]

  • Ring Opening or Fragmentation: Under very strong acidic conditions or with prolonged heating, the piperazine ring itself can undergo fragmentation.[5]

    • Mitigation: Carefully control the reaction temperature and time. Avoid excessive heating and monitor the reaction closely to stop it as soon as the starting material is consumed.[5]

Q3: What is the best practice for working up an acidic Boc deprotection reaction?

A proper work-up procedure is essential for isolating the deprotected piperazine in high yield and purity. The goal is to remove the excess acid and byproducts while ensuring the desired product is not lost.

Step-by-Step Work-up Protocol (TFA Example):

  • Removal of Volatiles: Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][5] Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • Neutralization:

    • For Free Base Isolation: Dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like sodium carbonate (Na₂CO₃) until effervescence ceases and the aqueous layer is basic (pH > 8).[5]

    • For Hydrochloride Salt Isolation: If using HCl in dioxane, the hydrochloride salt of the deprotected piperazine may precipitate directly from the reaction mixture. This can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3]

  • Extraction: If you neutralized to obtain the free base, separate the organic layer. Extract the aqueous layer multiple times with your organic solvent to recover any dissolved product.[3]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected piperazine.[3] If necessary, purify the product further by column chromatography on silica gel or by recrystallization.

Q4: Should I use TFA or HCl for my Boc deprotection?

The choice between TFA and HCl is a common consideration and depends on several factors related to your specific substrate and desired outcome.

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Strength Very strong acid, often used neat or in high concentrations (20-50% in DCM).[5]Strong acid, typically used as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[3]
Volatility Highly volatile (boiling point ~72°C), making it relatively easy to remove under reduced pressure.[8]Less volatile when used as a solution in dioxane. The HCl gas itself is highly volatile.
Work-up Typically requires a basic aqueous work-up to neutralize the acid and isolate the free amine.[5]Often results in the precipitation of the hydrochloride salt, which can sometimes be isolated by simple filtration.[3]
Compatibility Can be harsh and may cleave other acid-sensitive groups. The trifluoroacetate salt can sometimes be difficult to handle or purify.Generally considered milder than neat TFA, potentially offering better compatibility with other sensitive functional groups.[5] The hydrochloride salt is often a stable, crystalline solid.
Safety/Handling Highly corrosive and requires careful handling in a fume hood.Corrosive. Solutions in dioxane should be handled with care as dioxane is a suspected carcinogen.[9]

Recommendation: For robust substrates where a strong acid is needed and easy removal of the deprotecting agent is desired, TFA is a good choice. For substrates with other acid-sensitive groups or when isolation of a stable hydrochloride salt is advantageous, HCl in dioxane is often preferred.[3][5]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol provides a general method for the removal of a Boc group from a piperazine derivative using trifluoroacetic acid in dichloromethane.[5]

Materials:

  • Boc-protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents, or to a final concentration of 20-50% v/v).[3][5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is > 8.

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[5]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol outlines the deprotection using a commercially available solution of HCl in dioxane, often resulting in the hydrochloride salt of the product.[3]

Materials:

  • Boc-protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol or ethyl acetate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).[3]

  • To the stirred solution, add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[3]

  • Alternatively, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be dissolved in water, neutralized with a base (e.g., 1M NaOH), and extracted with an organic solvent as described in Protocol 1.[3]

Visualizing the Process

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Boc Deprotection Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete incomplete_options Troubleshooting Options complete->incomplete_options No workup Proceed to Work-up complete->workup Yes increase_acid Increase Acid Equivalents incomplete_options->increase_acid increase_time Increase Reaction Time incomplete_options->increase_time increase_temp Increase Temperature (40-50°C) incomplete_options->increase_temp check_sol Check Solubility / Change Solvent incomplete_options->check_sol increase_acid->monitor increase_time->monitor increase_temp->monitor check_sol->monitor analyze_purity Analyze Purity (LC-MS/NMR) workup->analyze_purity pure Product Pure? analyze_purity->pure purify Purify (Column/Recrystallization) pure->purify No end Isolated Pure Product pure->end Yes purify->end

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • Sheppard, R. C. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7, 107-112.
  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. BenchChem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(7), 1544. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. BenchChem.
  • ACS Green Chemistry Institute. (2026). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 1-Boc-Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-piperazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation using this critical building block. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals targeting CNS disorders, cancer, and infectious diseases.[1][2] The Buchwald-Hartwig amination and related copper-catalyzed reactions are the premier methods for synthesizing these structures, but their success is highly dependent on the careful selection of the catalytic system.[3][4]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues, optimize conditions, and achieve reliable, high-yielding results.

Troubleshooting Guide: Diagnosing and Solving Common Coupling Issues

This section addresses specific problems encountered during the coupling of 1-Boc-piperazine with aryl and heteroaryl halides. Each entry details potential causes and provides a logical, step-by-step approach to resolution.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no product formation is the most common issue, often stemming from an insufficiently active catalyst or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalytic Species: The active Pd(0) species may not be forming efficiently.

    • Insight: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction, which can be inefficient or lead to side reactions.[5] Using pre-formed Pd(0) complexes or specialized "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) ensures reliable generation of the active L-Pd(0) species.[6] This is particularly crucial for less reactive aryl chlorides.

    • Actionable Steps:

      • Switch to a modern Buchwald precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These are designed for clean and efficient generation of the active catalyst.[6]

      • Ensure all reagents and the solvent are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Insight: For electron-neutral or electron-rich aryl bromides, ligands like RuPhos are often effective.[3] However, for sterically hindered substrates or challenging, electron-rich aryl chlorides, more specialized, bulky biarylphosphine ligands like XPhos or BrettPhos are often required to promote the difficult oxidative addition step.[7]

    • Actionable Steps:

      • Consult a ligand selection guide (see Table 1 below).

      • Screen a panel of ligands. Start with a general-purpose ligand (e.g., RuPhos) and move to more specialized ones (e.g., XPhos for aryl chlorides, SPhos for heteroaryl halides) if the initial attempt fails.

  • Incorrect Base or Solvent: The base's strength and solubility, along with the solvent's polarity, are interconnected and crucial for reaction success.

    • Insight: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are standard.[1] However, if your substrate has base-sensitive functional groups, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be necessary, often requiring a more polar solvent like dioxane or a higher reaction temperature to compensate for the lower reactivity.[5]

    • Actionable Steps:

      • Verify the base is strong enough for the N-H deprotonation and subsequent steps. NaOtBu is a reliable starting point for most systems.

      • Ensure the base is fresh and anhydrous. Old NaOtBu can be less active.

      • If substrate compatibility is an issue, switch to K₃PO₄ or Cs₂CO₃, potentially changing the solvent from toluene to dioxane to improve solubility and reaction rate.

Question 2: My reaction is messy, with significant side product formation. How can I identify and minimize these impurities?

Side products complicate purification and reduce yield. Common culprits include dehalogenation of the aryl halide and homo-coupling.

Potential Causes & Solutions:

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Insight: This often occurs at high temperatures or when the catalytic cycle is inefficient, leading to β-hydride elimination from intermediate palladium species. The choice of base can also play a role.[6]

    • Actionable Steps:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[6]

      • Use a Precatalyst: Modern precatalysts can lead to cleaner reactions with fewer side products by ensuring a more controlled formation of the active catalyst.[6]

      • Change the Base: In some cases, switching from an alkoxide base (NaOtBu) to a carbonate or phosphate base can reduce dehalogenation.

  • Double Arylation of Piperazine: If unprotected piperazine is used, or if the Boc group is unintentionally cleaved, reaction at both nitrogen atoms can occur.

    • Insight: The Boc protecting group is generally stable under standard Buchwald-Hartwig conditions but can be labile under harsh acidic or thermal stress. Using unprotected piperazine is challenging as the second arylation often competes with the first.[8]

    • Actionable Steps:

      • Confirm Starting Material Integrity: Ensure you are using 1-Boc-piperazine, not piperazine.

      • Use Stoichiometry Control: Use a slight excess of 1-Boc-piperazine (1.2-1.5 equivalents) to favor the mono-arylation product.[9]

      • Avoid Unprotected Piperazine: If possible, avoid using unprotected piperazine directly. If it must be used, conditions need to be carefully optimized, often at lower temperatures, to favor mono-arylation.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding 1-Boc-piperazine coupling reaction.

G start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Purity & Integrity (Aryl Halide, Boc-Piperazine, Solvent, Base) start->check_reagents check_inert 2. Confirm Inert Atmosphere (Anhydrous, O₂-free) check_reagents->check_inert Reagents OK screen_ligand 3. Screen Ligand Panel (e.g., RuPhos -> XPhos -> BrettPhos) check_inert->screen_ligand Setup OK change_catalyst 4. Switch to Precatalyst (e.g., Pd₂(dba)₃ -> XPhos Pd G3) screen_ligand->change_catalyst screen_base 5. Screen Different Bases (e.g., NaOtBu -> K₃PO₄) change_catalyst->screen_base screen_solvent 6. Screen Solvents (Toluene vs. Dioxane) screen_base->screen_solvent adjust_temp 7. Adjust Temperature (Lower for side products, Higher for slow rxn) screen_solvent->adjust_temp success Reaction Successful adjust_temp->success

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for a first attempt at coupling 1-Boc-piperazine with an aryl bromide?

For a standard, unhindered aryl bromide, a highly reliable starting point is a second or third-generation Buchwald biarylphosphine ligand/catalyst system.

  • Catalyst: Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%) OR RuPhos Pd G3 Precatalyst (2 mol%).[3]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv.).[3]

  • Solvent: Toluene or Dioxane.

  • Temperature: 80-100 °C.

This combination is robust and effective for a wide range of electron-rich and electron-neutral aryl bromides.[3]

Q2: How does the choice of aryl halide (I, Br, Cl) impact my catalyst selection?

The reactivity of aryl halides in oxidative addition to Pd(0) follows the order I > Br > OTf >> Cl. This hierarchy dictates the choice of ligand.

  • Aryl Iodides/Bromides: Generally reactive. Most modern biarylphosphine ligands (e.g., RuPhos, XPhos) will work well.

  • Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond. Their coupling requires highly active catalysts.[7]

    • Causality: Very electron-rich and sterically bulky ligands are needed to promote the difficult oxidative addition step. Ligands like XPhos and BrettPhos are specifically designed for this purpose. Using a less active ligand will almost certainly result in no reaction.[7]

Q3: When should I consider a copper-catalyzed coupling instead of palladium?

Copper-catalyzed C-N coupling (Ullmann-type reaction) offers a valuable alternative, particularly in specific scenarios.

  • When to Consider Copper:

    • Cost-Sensitivity: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.[10]

    • Orthogonal Reactivity: If your molecule contains functional groups that are incompatible with palladium catalysis but stable under copper conditions.

    • Challenging Substrates: In some cases where palladium systems fail, copper catalysis can provide a solution.[11]

  • Typical Copper System: A common system for coupling 1-Boc-piperazine with aryl iodides is CuBr with a ligand like rac-BINOL and K₃PO₄ as the base in a polar solvent like DMF.[11] However, these reactions often require higher temperatures and longer reaction times than their palladium-catalyzed counterparts.[11]

Catalyst System Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate starting catalyst system based on the nature of your aryl halide.

G cluster_halide Halide Identity cluster_ligand Recommended Ligand Class cluster_catalyst Catalyst/Base Recommendation start Select Aryl Halide (Ar-X) ArI Aryl Iodide (Ar-I) start->ArI ArBr Aryl Bromide (Ar-Br) start->ArBr ArCl Aryl Chloride (Ar-Cl) start->ArCl ligand_general General Biarylphosphines (RuPhos, SPhos) ArI->ligand_general ArBr->ligand_general ligand_specialized Bulky, Electron-Rich Biarylphosphines (XPhos, BrettPhos) ArCl->ligand_specialized cat_general System: - Pd₂(dba)₃ / Ligand or G3 Precatalyst - NaOtBu or K₃PO₄ - Toluene / Dioxane, 80-100°C ligand_general->cat_general cat_specialized System: - XPhos/BrettPhos Pd G3/G4 Precatalyst - NaOtBu or LHMDS - Toluene / Dioxane, 100-120°C ligand_specialized->cat_specialized

Caption: Decision tree for initial catalyst and ligand selection.

Data Summary & Protocols

Table 1: Catalyst & Ligand Selection Guide for 1-Boc-Piperazine Coupling
Aryl Halide TypeSteric/Electronic ProfileRecommended Ligand(s)Typical BaseTypical SolventTemp (°C)Key Considerations
Aryl Bromide/Iodide Electron-Neutral / RichRuPhos, DavePhosNaOtBu, K₃PO₄Toluene, Dioxane80-100RuPhos is a versatile starting point.[3]
Aryl Bromide/Iodide Sterically HinderedXPhos, tBuXPhosNaOtBuToluene100-110Bulky ligands are needed to overcome steric clash.
Aryl Chloride Electron-Neutral / PoorXPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane100-120Requires highly active, specialized catalyst systems.[7]
Heteroaryl Halide (e.g., Pyridyl-Cl/Br)SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane100-110Weaker bases are often preferred to avoid side reactions with the heteroaromatic ring.
Aryl Iodide Alternative Methodrac-BINOL (with CuBr)K₃PO₄DMF100A viable copper-catalyzed alternative for specific substrates.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 1-Boc-piperazine with an aryl bromide.[9]

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 1-Boc-piperazine, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

References
  • Vertex AI Search. (2026). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • White Rose Research Online. (n.d.).
  • ResearchGate. (n.d.).
  • Teo, Y.-C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. Tetrahedron Letters. Available at: [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • MDPI. (n.d.).
  • Chemical Reviews. (n.d.).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Reddit. (2024). BH amination side products and purification. Available at: [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • University of Windsor. (n.d.).
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for monitoring the synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine via Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking, drawing upon established chromatographic principles and extensive field experience.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you might encounter while running TLC for this reaction.

Question 1: My spots are streaking or tailing up the plate. What's causing this and how can I fix it?

Answer: Streaking is a common issue that obscures the separation between your starting materials and the product, making it difficult to assess reaction completion. There are several potential causes:

  • Overloading the Sample: Applying too much of the reaction mixture to the TLC plate is the most frequent cause. The stationary phase (silica gel) becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your reaction mixture sample (e.g., 1 drop in 0.5 mL of a solvent like ethyl acetate or dichloromethane) before spotting. Apply the diluted sample carefully and ensure the initial spot on the baseline is small (1-2 mm in diameter).[1][2][3]

  • Compound-Silica Interaction: The piperazine moiety in both the starting material (1-Boc-piperazine) and the product is basic. This basic nitrogen can interact strongly with the acidic silica gel, causing tailing.[3][4]

    • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et3N) at a concentration of 0.5-1%.[5][6] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can pre-elute the sample on the baseline, causing it to spread out and streak once the plate is developed.[1]

    • Solution: Ensure your spotting solvent is volatile and not significantly more polar than your mobile phase. Dichloromethane or ethyl acetate are generally good choices. After spotting, make sure the solvent has completely evaporated before placing the plate in the developing chamber.[1]

Question 2: I can't see any spots on my TLC plate after development, or they are very faint. What should I do?

Answer: This issue can arise from either insufficient sample concentration or ineffective visualization.

  • Low Concentration: The concentration of your reactants or product may be too low to be detected.[2]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application.[2] This effectively concentrates the sample on the baseline.

  • Ineffective Visualization: The chosen visualization method may not be suitable for your compounds. While the indanone and Boc groups provide chromophores for UV visualization, staining is often more sensitive.

    • Solution:

      • UV Light (254 nm): First, always check the plate under a UV lamp. The aromatic indanone ring in the starting material and product should be UV-active, appearing as dark spots on a fluorescent green background.[7]

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized.[8] The ketone in your product and potential impurities will likely show up as yellow-brown spots on a purple background. It is a highly sensitive and reliable stain for this system.

      • p-Anisaldehyde Stain: This stain is particularly good for visualizing aldehydes and ketones, often yielding distinct colors that can help differentiate between spots.[9]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a specific stain for aldehydes and ketones, which will appear as orange or yellow-red spots.[8][10] This can be very useful for confirming the presence of your ketone-containing product.

Question 3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

Answer: Poor resolution (low ΔRf) makes it difficult to determine if the starting material has been fully consumed. The key is to modify the polarity of the mobile phase.

  • Understanding Polarity: The product, this compound, is more polar than the likely starting material, 5-halo-1-indanone, but potentially of similar polarity to 1-Boc-piperazine depending on the eluent. Your goal is to find a solvent system where all components are well-separated.

    • Solution: Systematically adjust the ratio of your solvents. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[4][11]

      • If spots are too high (Rf > 0.8): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 1:1 Hexanes:EtOAc to 3:1 Hexanes:EtOAc).

      • If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 3:1 Hexanes:EtOAc to 1:1 Hexanes:EtOAc).

      • It is not uncommon to test several solvent systems to achieve optimal separation.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this TLC analysis?

A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. This system provides a medium polarity that should allow for the migration of both starting materials and the product off the baseline. Observe the results and adjust the polarity as described in the troubleshooting section to achieve an ideal product Rf value between 0.3 and 0.5.[4][13]

Q2: How can I definitively identify which spot corresponds to the starting material and which to the product?

The best practice is to use a "co-spot." On your TLC plate, spot the starting materials in separate lanes, the reaction mixture in another, and then a "co-spot" lane where you apply the starting material first, and then the reaction mixture directly on top of it.[5]

  • Lane 1: 1-Boc-piperazine

  • Lane 2: 5-substituted-1-indanone

  • Lane 3: Reaction Mixture

  • Lane 4: Co-spot (Lane 2 + Lane 3)

After development, if the starting indanone spot in Lane 2 and the lower spot in the reaction mixture (Lane 3) have the same Rf, the co-spot lane will show a single, merged spot. If the reaction is complete, the spot corresponding to the indanone starting material will be absent or very faint in the reaction mixture lane.[14]

Q3: How do the polarities of the starting materials and product compare?

  • 1-Boc-piperazine: This is a moderately polar compound due to the two nitrogen atoms, though the Boc group reduces the polarity of one.[15]

  • 5-substituted-1-indanone (e.g., 5-bromo-1-indanone): This is typically the least polar component.

  • This compound (Product): This is the most polar of the key components due to the combination of the ketone and the piperazine ring.

Therefore, on a standard silica gel plate, you should expect the 5-substituted-1-indanone to have the highest Rf value (travels furthest), followed by 1-Boc-piperazine, and then the product with the lowest Rf value.

Q4: Do I need to saturate the TLC chamber with solvent vapor?

Yes, chamber saturation is highly recommended for reproducible results.[16] Line the inside of your developing chamber with a piece of filter paper soaked in the mobile phase. Allow the chamber to sit for 5-10 minutes before placing your plate inside. This ensures the atmosphere within the chamber is saturated with solvent vapors, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values and better separations.[1][16]

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol provides a standardized workflow for monitoring your reaction.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)[17]

  • Developing Chamber with Lid

  • Mobile Phase (e.g., 7:3 Hexanes:Ethyl Acetate)

  • Capillary Spotters

  • UV Lamp (254 nm)

  • Staining Jar and Staining Solution (e.g., Potassium Permanganate)

  • Heat Gun or Hot Plate

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for your starting materials (SM1, SM2), a co-spot (Co), and the reaction mixture (Rxn).

  • Sample Preparation: Prepare dilute solutions of your starting materials and a sample from your reaction mixture in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary spotter, apply a small spot of each sample to its designated lane on the origin line. For the co-spot lane, apply the starting material first, then apply the reaction mixture directly over the same spot. Ensure spots are small and compact.[2]

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your origin line).[16] Carefully place the TLC plate into the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top edge.

  • Visualization (Part 1): Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[7]

  • Visualization (Part 2): Submerge the plate quickly and evenly in the potassium permanganate staining solution. Remove the plate and wipe excess stain from the back. Gently warm the plate with a heat gun until colored spots appear against the background.[18]

  • Analysis: Compare the spots in the reaction lane to the starting material lanes. The disappearance of the limiting reagent's spot and the appearance of a new, lower Rf spot indicates product formation. Calculate the Rf values for all spots.

Data Interpretation Summary
CompoundExpected PolarityExpected Rf Value (Relative)Primary Visualization Method
5-Substituted-1-IndanoneLowHighUV, KMnO₄
1-Boc-piperazineMediumMediumKMnO₄ (UV-inactive)
Product HighLowUV, KMnO₄, DNPH

Visual Workflow and Logic Diagrams

TLC Spotting and Analysis Workflow

This diagram illustrates the proper spotting technique for unambiguous reaction monitoring.

TLC_Workflow cluster_plate TLC Plate Layout cluster_results Interpreting the Developed Plate cluster_logic Decision Logic plate SM1 (Indanone) SM2 (Boc-Pip) Co-Spot Reaction (Rxn) q1 SM1 spot faded/gone in Rxn lane? plate:lane4->q1 Analyze result result SM1 Spot (High Rf) SM2 Spot (Mid Rf) Product Spot (Low Rf) q2 New low Rf spot in Rxn lane? q1->q2 Yes conclusion_neg Check Reaction Conditions q1->conclusion_neg No conclusion Reaction Progressing q2->conclusion Yes q2->conclusion_neg No

Caption: TLC spotting strategy and result interpretation logic.

Troubleshooting Flowchart

This flowchart provides a systematic approach to resolving common TLC issues.

Troubleshooting_Flowchart decision decision solution solution start TLC Problem Observed d1 Streaking or Tailing Spots? start->d1 d2 Spots Too Close Together? d1->d2 No s1 Dilute Sample Add 1% Et3N to Eluent d1->s1 Yes d3 No Spots Visible? d2->d3 No s2 Adjust Mobile Phase Polarity (More/Less Polar) d2->s2 Yes s3 Concentrate Spot Use a Stronger Stain (KMnO4) d3->s3 Yes end Problem Resolved d3->end No s1->end s2->end s3->end

Caption: A systematic guide to troubleshooting TLC problems.

References

  • Reddit. (2020). TLC Seperation of N-Boc thiol. Available at: [Link]

  • ResearchGate. (2021). What can cause spot smearing in a cellulose TLC for analysis of AMP and m6AMP? Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Sajocom. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Available at: [Link]

  • UNODC. (2005). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Available at: [Link]

  • University of California, Irvine. TLC Stains. Available at: [Link]

  • University of Rochester. Troubleshooting: TLC. Available at: [Link]

  • Google Patents. (2020). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • White Rose eTheses Online. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • YouTube. (2021). how to do TLC plates and N-boc deprotection. Available at: [Link]

  • Organic Chemistry. TLC stains. Available at: [Link]

  • ResearchGate. (2020). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • LookChem. 1-BOC-PIPERAZINE 57260-72-7 wiki. Available at: [Link]

  • IJRPS. (2018). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • VanVeller Lab, Iowa State University. VanVeller Lab Resources. Available at: [Link]

  • University of Colorado Boulder. TLC Stains. Available at: [Link]

  • University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • YouTube. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

  • YMER. (2023). To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. Available at: [Link]

  • Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). Available at: [Link]

Sources

Validation & Comparative

The Analytical Imperative: Understanding Potential Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quantitative metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound this compound serves as a critical building block in the synthesis of various therapeutic agents. Its purity profile directly influences the efficacy and safety of the final drug product.

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative standards.

A robust purity assessment begins with a theoretical understanding of potential impurities. These can arise from starting materials, byproducts of the synthetic route, or degradation. For this compound, the synthesis typically involves the coupling of 1-Boc-piperazine with a 5-halo-1-indanone derivative.

Common Impurity Classes:

  • Starting Materials: Unreacted 1-Boc-piperazine or 5-halo-1-indanone.

  • Synthesis Byproducts: Isomeric products, or byproducts from side-reactions. A common impurity in the synthesis of mono-Boc-piperazine is the di-substituted 1,4-bis-Boc-piperazine, which could potentially be carried through.[1]

  • Degradation Products: Hydrolysis of the Boc protecting group under acidic conditions, or oxidation of the indanone moiety.

A multi-pronged, orthogonal approach to analytical testing is therefore essential to detect and quantify this diverse range of potential impurities. We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantification

HPLC coupled with Ultraviolet (UV) detection is the workhorse for purity determination in pharmaceutical analysis. Its strength lies in its ability to separate and quantify non-volatile and thermally labile compounds with high precision and accuracy.

Causality of Method Selection: The target molecule, this compound, possesses two key structural features that make it ideally suited for HPLC-UV analysis:

  • Hydrophobicity: The Boc group and the indanone ring system confer significant non-polar character, making it well-retained and separable on reversed-phase columns (e.g., C18).

  • Chromophores: The 1-oxo-indan-5-YL moiety contains a conjugated aromatic system that absorbs UV light, enabling sensitive detection.

Experimental Protocol: HPLC-UV Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[2]

  • Chromatographic Data System (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[2][3]

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL.[2][3]

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. System Suitability:

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

  • Calculate the purity (% Area) of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution system_suit System Suitability (5x Standard Injections) prep_std->system_suit prep_smp Prepare Sample Solution run_smp Inject Sample prep_smp->run_smp prep_mobile Prepare Mobile Phases prep_mobile->system_suit check_sst Verify SST Criteria (%RSD, Tailing) system_suit->check_sst Data Acquisition run_blank Inject Blank (Diluent) run_std Inject Standard run_blank->run_std run_std->run_smp integrate Integrate Peaks in Sample Chromatogram run_smp->integrate Data Acquisition check_sst->run_blank SST Pass calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Assessment.

Section 2: GC-MS for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] While the target molecule itself has a high boiling point, GC-MS is invaluable for identifying low-molecular-weight starting materials or impurities that may not be well-resolved by HPLC.

Causality of Method Selection:

  • High Sensitivity & Specificity: The mass spectrometer provides mass-to-charge ratio (m/z) data, which acts as a "fingerprint" for compound identification, offering much higher certainty than UV detection alone.[5]

  • Detection of Volatiles: It is the ideal method for detecting residual synthesis solvents or volatile starting materials that would elute in the solvent front of an HPLC run.

A key consideration for piperazine derivatives in GC-MS is their polarity, which can lead to poor peak shape.[6] While the Boc-protection reduces this, derivatization (e.g., silylation or acylation) can sometimes be employed to improve chromatographic performance, although it adds complexity.[6] For a screening method, direct injection is often sufficient.

Experimental Protocol: GC-MS Impurity Screening

1. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Autosampler.

2. Chromatographic and MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Program:

    • Initial Temp: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 amu.

3. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the sample into a vial and dissolve in 5 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

4. Analysis Procedure:

  • Inject the sample solution.

  • Analyze the resulting total ion chromatogram (TIC).

  • Examine the mass spectrum of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.

Section 3: NMR Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is particularly powerful. It is a quantitative technique (qNMR) under specific conditions and can detect impurities that are structurally different from the main component, even if they co-elute in chromatography.

Causality of Method Selection:

  • Structural Elucidation: NMR provides definitive structural confirmation of the main component.

  • Detection of Non-Chromophoric Impurities: It can detect impurities that lack a UV chromophore and would be invisible to HPLC-UV.

  • Quantitative Potential: The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, allowing for quantification without needing a reference standard for the impurity itself.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the Boc group (a sharp singlet around 1.5 ppm), the piperazine protons, and the aromatic and aliphatic protons of the indanone moiety.[7][8] Impurities would present as additional, unassigned peaks.

Experimental Protocol: ¹H NMR Purity Check

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).[9]

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer to an NMR tube.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for full relaxation of all protons for accurate integration.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

4. Data Analysis:

  • Assign the major peaks corresponding to the structure of this compound.

  • Integrate all peaks, including those from the solvent and known impurities (if any).

  • Carefully examine the baseline for small peaks that may indicate low-level impurities.

  • The purity can be estimated by comparing the integral of the main component peaks to the integrals of the impurity peaks.

Comparative Analysis of Techniques

The true power of a purity assessment strategy lies in the intelligent combination of these orthogonal techniques. Each method provides a unique piece of the puzzle.

FeatureHPLC-UVGC-MS¹H NMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.Partitioning between gas and stationary phases, followed by mass analysis.Nuclear spin transitions in a magnetic field.
Primary Application Quantitative purity (% Area), separation of non-volatile compounds.Qualitative identification of volatile/semi-volatile impurities.Structural confirmation , identification and quantification of diverse impurities.
Sensitivity High (ppm levels).[2]Very High (ppb levels for targeted ions).Moderate (Typically >0.1%).
Throughput High (20-40 min per sample).[3]Moderate (30-50 min per sample).Low to Moderate (5-20 min per sample).
Strengths Robust, precise, excellent for quantification.High specificity for identification, excellent for volatile impurities.Universal detector for hydrogen-containing molecules, provides structural information.
Limitations Requires chromophore for detection, peak identity is not confirmed.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, complex spectra can be difficult to interpret.

Conclusion: An Integrated Strategy for Purity Certification

A comprehensive purity assessment of this compound should not rely on a single technique. A tiered, orthogonal approach provides the highest degree of confidence for researchers and drug developers.

  • Primary Assay (Quantification): Use a validated HPLC-UV method to determine the main component's purity as a percentage of the total peak area. This is the primary metric for batch release.

  • Impurity Identification: Employ GC-MS to screen for residual solvents and volatile starting materials. For non-volatile impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to obtain mass information and aid in structural elucidation.

  • Definitive Structural Confirmation: Utilize ¹H NMR to confirm the identity of the main component and to detect any non-chromophoric or structurally diverse impurities that may be missed by chromatography.

By integrating these methods, scientists can build a complete and trustworthy purity profile, ensuring the quality and reliability of this critical synthetic intermediate for its journey into advanced drug discovery and development programs.

References

  • ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Available at: [Link]

  • Royal Society of Chemistry. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Available at: [Link]

  • IJAR. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

Sources

Comparative Guide to 1-Boc-4-(1-oxo-indan-5-YL)-piperazine Derivatives: A Neuropharmacological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolds of Significance in CNS Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their favorable interactions with biological targets and desirable pharmacokinetic properties. The arylpiperazine moiety is one such scaffold, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its prevalence stems from the unique ability of the piperazine ring to present substituents in specific vectors, profoundly influencing receptor affinity and functional activity, particularly at dopaminergic and serotonergic receptors.[2][3]

Simultaneously, the 1-indanone framework has garnered significant interest for its presence in a range of biologically active compounds, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The fusion of these two pharmacologically significant motifs—the arylpiperazine and the 1-indanone core—gives rise to the 1-Boc-4-(1-oxo-indan-5-YL)-piperazine class of compounds.

This guide provides a comprehensive characterization of this chemical series. We will detail a robust synthetic protocol, elucidate the rationale behind key experimental steps, and present a comparative performance analysis against established, clinically relevant alternatives. The objective is to equip researchers, scientists, and drug development professionals with the foundational data and contextual insights necessary to evaluate the potential of these derivatives as next-generation CNS-active agents.

Part 1: Synthesis and Characterization

The synthesis of N-aryl piperazines is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a powerful and versatile reaction for forming the critical C-N bond between an aryl halide and an amine.[6][7] This method is superior to classical techniques like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the aryl halide. The Buchwald-Hartwig approach offers broad substrate scope and functional group tolerance under milder conditions.[8]

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible and optimized synthesis via a palladium-catalyzed Buchwald-Hartwig amination.

Starting Materials:

  • 5-Bromo-1-indanone (or 5-Iodo-1-indanone for higher reactivity)

  • 1-Boc-piperazine[9]

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like G3-XPhos Palladacycle

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand

  • Sodium tert-butoxide (NaOtBu) as a base

  • Anhydrous toluene or dioxane as a solvent

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask is charged with 5-bromo-1-indanone (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: The flask is sealed with a rubber septum, then evacuated and backfilled with argon or nitrogen gas. This cycle is repeated three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst Preparation: In a separate vial, the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) are dissolved in a small amount of the anhydrous solvent. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle, especially with less reactive aryl halides.[10]

  • Reaction Assembly: The anhydrous solvent (toluene) is added to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Reaction Execution: The reaction mixture is heated to 100-110 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 5-Bromo-1-indanone E Buchwald-Hartwig C-N Cross-Coupling A->E B 1-Boc-piperazine B->E C Pd Catalyst (e.g., Pd(OAc)₂) + XPhos Ligand C->E Catalyst System D Base (NaOtBu) Solvent (Toluene) Heat (100-110°C), Argon D->E Conditions F Workup & Purification (Extraction, Chromatography) E->F G Product: This compound F->G

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Expected Characterization Data

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The table below summarizes the expected data based on the analysis of its constituent parts.

Technique Expected Observations
¹H NMR - Aromatic Protons: Signals in the ~7.2-7.8 ppm range corresponding to the indanone ring.
- Piperazine Protons: Two distinct multiplets/broad signals, typically ~3.2-3.8 ppm (for CH₂ adjacent to Boc) and ~3.0-3.4 ppm (for CH₂ adjacent to the aryl ring).
- Indanone CH₂ Protons: Two triplets around ~2.7 ppm and ~3.1 ppm.
- Boc Group Protons: A characteristic sharp singlet at ~1.47 ppm, integrating to 9 protons.[11]
¹³C NMR - Carbonyl Carbon: A signal downfield, typically >200 ppm, for the indanone C=O.
- Boc Carbonyl: Signal around 154 ppm.
- Boc t-Butyl Carbon: Signal around 80 ppm.
- Piperazine Carbons: Signals in the 40-55 ppm range.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight (C₂₀H₂₈N₂O₃).
FT-IR - Strong C=O stretch for the ketone (~1710 cm⁻¹).
- Strong C=O stretch for the Boc carbamate (~1690 cm⁻¹).

Part 2: Comparative Performance Analysis

The arylpiperazine scaffold is a hallmark of many atypical antipsychotics that modulate dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors.[12][13] Given this precedent, it is logical to hypothesize that 1-oxo-indan-5-YL-piperazine derivatives will exhibit affinity for these same targets. To provide a meaningful performance benchmark, we will compare this scaffold to two leading third-generation antipsychotics: Aripiprazole and Cariprazine .

  • Aripiprazole (Abilify): A well-established drug known for its D₂ and 5-HT₁A partial agonism and 5-HT₂A antagonism.[14][15]

  • Cariprazine (Vraylar): A newer agent with a similar mechanism but a notable preference and higher affinity for the dopamine D₃ receptor over the D₂ receptor.[16][17]

Structural Comparison of Scaffolds

While all three compounds share the core arylpiperazine pharmacophore, the terminal moieties differ significantly, which dictates receptor affinity, selectivity, and intrinsic activity.

Caption: Structural comparison of the core scaffolds (post-Boc deprotection).

Comparative Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of antipsychotics are largely determined by their binding affinities (expressed as Kᵢ, the inhibition constant) at various CNS receptors. Lower Kᵢ values indicate stronger binding. The following table compares the known affinities of Aripiprazole and Cariprazine, providing a benchmark for the anticipated profile of the indanone-piperazine series.

Receptor Target Aripiprazole (Kᵢ, nM) [12][15]Cariprazine (Kᵢ, nM) [16][18]1-(1-oxo-indan-5-YL)-piperazine Derivatives (Predicted Profile)
Dopamine D₂ 0.34 - 1.60.49 - 0.69Expected high affinity (low nM range) due to the core arylpiperazine structure.
Dopamine D₃ 0.8 - 4.10.085 - 0.3Affinity is likely, but D₃ vs D₂ preference is uncertain without experimental data.
Serotonin 5-HT₁A 1.7 - 4.41.9 - 2.6Expected high affinity, a common feature of this compound class.[2]
Serotonin 5-HT₂A 3.4 - 1418.8 - 20Expected moderate to high affinity, contributing to an "atypical" profile.
Serotonin 5-HT₂B 0.260.58Activity at this receptor can be variable and structure-dependent.
Histamine H₁ 19 - 6123Moderate affinity is possible, which could correlate with sedative side effects.
Adrenergic α₁ 26 - 5711.1 - 29Moderate affinity is possible, which could correlate with orthostatic hypotension.

Note: Data for the target derivatives is predictive and based on the established pharmacology of the arylpiperazine class. Experimental validation is required.

Mechanism of Action: The Dopamine D₂ Receptor Pathway

Aripiprazole and Cariprazine are known as "partial agonists" or "dopamine stabilizers." In brain regions with excessive dopamine (hyperdopaminergic state, linked to positive symptoms of psychosis), they act as functional antagonists, blocking the overstimulation. In regions with low dopamine (hypodopaminergic state, linked to negative and cognitive symptoms), they provide a low level of stimulation, acting as functional agonists.[15][19] This dual action is mediated through the Gαi/o-coupled D₂ receptor pathway.

G cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP (Decreased) AC->cAMP Dopamine Dopamine (Full Agonist) Dopamine->D2R High Activity Drug Arylpiperazine (Partial Agonist) Drug->D2R Moderate Activity Gi->AC Inhibits ATP ATP ATP->AC PKA PKA Inactivation cAMP->PKA

Caption: Simplified Dopamine D₂ receptor signaling pathway.

The 1-oxo-indan-5-YL-piperazine derivatives are hypothesized to function similarly. The key differentiator will be their intrinsic activity at the D₂ receptor—the degree of receptor stimulation they provide in the absence of the endogenous ligand, dopamine. This property, along with their precise D₂/D₃/5-HT₁A affinity ratios, will define their potential as a novel antipsychotic agent.

Conclusion and Future Directions

The this compound scaffold represents a logical and promising fusion of two pharmacologically relevant moieties. The synthetic route via Buchwald-Hartwig amination is robust and amenable to creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Comparative Standing:

  • Potential Advantages: The novelty of the indanone portion could lead to a unique selectivity profile or improved pharmacokinetic properties (ADME) compared to existing drugs like Aripiprazole and Cariprazine.

  • Key Challenges: Without experimental data, the primary challenge is overcoming the high bar set by clinically successful comparators. Achieving a superior balance of high affinity for D₂/D₃/5-HT₁A receptors, appropriate partial agonist intrinsic activity, and low affinity for off-targets (like H₁ and α₁ receptors) is the critical goal.

Future research should focus on:

  • Synthesis and Screening: Preparing a library of analogs by modifying the indanone ring (e.g., substitutions at positions 4, 6, or 7) and evaluating their binding affinities at a standard panel of CNS receptors.

  • Functional Assays: Determining the intrinsic activity (agonist, partial agonist, or antagonist) of high-affinity compounds at D₂ and 5-HT₁A receptors.

  • In Vivo Studies: Advancing lead compounds into animal models of psychosis to assess efficacy and side-effect profiles (e.g., catalepsy).

This structured approach will effectively characterize the therapeutic potential of this novel chemical series and determine its place in the ongoing search for safer and more effective treatments for complex neuropsychiatric disorders.

References

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The Stereochemical Imperative: A Comparative Analysis of Indanone-Piperazine Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The indanone-piperazine scaffold, a privileged structure found in numerous centrally active agents, is a compelling example of this principle. The inherent potential for stereoisomerism within this framework—arising from chiral centers and restricted bond rotation—gives rise to molecules with identical chemical formulas but often dramatically different pharmacological profiles. This guide delves into the comparative biological activities of indanone-piperazine isomers, providing a technical narrative on why one isomer is often the key to therapeutic efficacy while another may be inactive or even detrimental. We will explore the causality behind experimental choices in differentiating isomers and present the data that underpins these critical decisions in drug development. While direct comparative studies on simple indanone-piperazine conjugates are sparse in publicly accessible literature, a comprehensive analysis of the complex antipsychotic agent Lurasidone offers a powerful case study. Lurasidone's intricate stereochemistry, featuring a piperazine ring and a bicyclic imide system analogous to indanone's rigid structure, perfectly illustrates the profound impact of isomerism on receptor interaction and overall pharmacological effect.

The Lurasidone Case Study: A Tale of Two Isomers (and More)

Lurasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its structure is a testament to the importance of precise stereochemical control. The clinically active form is a single, specific isomer: (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]hexahydro-4,7-methano-2H-isoindole-1,3-dione.[3][4] This precise configuration is crucial for its unique receptor binding profile, which is thought to be responsible for its efficacy and tolerability.[5][6]

The development of lurasidone involved the deliberate synthesis and separation of various stereoisomers to identify the one with the optimal therapeutic window. A key step in its synthesis is the resolution of racemic trans-1,2-cyclohexane dicarboxylic acid to isolate the (1R,2R)-trans isomer, a critical building block.[7][8] This focus on a specific isomer was driven by the need to achieve high affinity for dopamine D2 and serotonin 5-HT2A receptors while minimizing off-target effects, such as those mediated by alpha-1 adrenergic receptors, which are associated with orthostatic hypotension.[5]

Comparative Receptor Binding Profile

The cornerstone of understanding the differential activity of isomers lies in quantifying their interaction with biological targets. This is typically achieved through in vitro radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for a specific receptor is competed with the test compounds (the isomers). The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, and from this, the inhibitory constant (Ki) is calculated, which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

The receptor binding profile of Lurasidone demonstrates its potent and selective activity.[3][4][9]

Receptor SubtypeLurasidone Ki (nM)Biological Function
Dopamine D21.68Antipsychotic efficacy
Serotonin 5-HT2A2.03Antipsychotic efficacy, reduced extrapyramidal symptoms
Serotonin 5-HT70.495Potential antidepressant and pro-cognitive effects
Serotonin 5-HT1A6.75Partial agonist activity, potential anxiolytic/antidepressant effects
Noradrenaline α2C10.8Modulatory role in neurotransmission
Noradrenaline α1Weak affinityReduced risk of orthostatic hypotension
Histamine H1Negligible affinityReduced risk of sedation and weight gain
Muscarinic M1Negligible affinityReduced anticholinergic side effects (e.g., dry mouth, constipation)

Data compiled from multiple sources.[3][4]

Functional Activity: Beyond Binding

Affinity (binding) does not tell the whole story. The functional consequence of that binding—whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor—is equally critical. Lurasidone acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[3][9] This mixed functional profile is a hallmark of second-generation antipsychotics and is believed to contribute to their efficacy against a broader range of symptoms with fewer side effects than older, "typical" antipsychotics.

The following diagram illustrates the primary signaling pathways modulated by Lurasidone's multi-receptor activity.

Lurasidone_Signaling_Pathway cluster_Lurasidone Lurasidone Isomer cluster_Receptors Target Receptors cluster_Outcomes Therapeutic Outcomes lurasidone Lurasidone ((3aR,4S,7R,7aS)...(1R,2R)...) D2 Dopamine D2 lurasidone->D2 Antagonist HT2A Serotonin 5-HT2A lurasidone->HT2A Antagonist HT7 Serotonin 5-HT7 lurasidone->HT7 Antagonist HT1A Serotonin 5-HT1A lurasidone->HT1A Partial Agonist antipsychotic Antipsychotic Effect (↓ Positive Symptoms) D2->antipsychotic HT2A->antipsychotic eps Reduced EPS Risk HT2A->eps antidepressant Antidepressant & Anxiolytic Effects HT7->antidepressant HT1A->antidepressant

Caption: Lurasidone's multi-receptor interaction profile.

Experimental Protocols: A Guide to Isomer Differentiation

To provide actionable insights for researchers in the field, this section details a standard, self-validating protocol for a competitive radioligand binding assay, a fundamental technique for comparing the receptor affinity of isomers.

Protocol: In Vitro Radioligand Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of indanone-piperazine isomers for a specific G-protein coupled receptor (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds: Stock solutions of each isomer in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Plate shaker.

  • Filtration manifold.

Workflow Diagram:

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents serial_dilution Serially Dilute Isomer Test Compounds prepare_reagents->serial_dilution plate_setup Set Up 96-Well Plate: - Total Binding (Buffer) - Non-Specific (Haloperidol) - Isomer Dilutions serial_dilution->plate_setup add_radioligand Add [3H]Spiperone to all wells plate_setup->add_radioligand add_membranes Add D2 Receptor Membranes to all wells add_radioligand->add_membranes incubate Incubate with Shaking (e.g., 60 min at 25°C) add_membranes->incubate filter Rapid Filtration (Harvest on Glass Fiber Filters) incubate->filter wash Wash Filters with ice-cold buffer filter->wash scintillation Place Filters in Vials with Scintillation Cocktail wash->scintillation count Quantify Radioactivity (Liquid Scintillation Counter) scintillation->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of each isomer stock solution in the assay buffer. A typical concentration range would span from 10 pM to 10 µM.

  • Plate Configuration: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay buffer only.

    • Non-Specific Binding (NSB): A high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

    • Isomer Competition: Each concentration of the serially diluted isomers.

  • Reagent Addition:

    • Add 50 µL of the appropriate solution (buffer, NSB control, or isomer dilution) to the wells.

    • Add 50 µL of the [3H]Spiperone solution (at a final concentration near its Kd value) to all wells.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), typically with gentle agitation.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any non-specifically trapped radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the isomer concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each isomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. The inclusion of total and non-specific binding controls ensures that the assay is working correctly. A significant window between total and non-specific counts is required for a valid assay. The data from multiple replicates for each concentration point allows for the calculation of standard error, ensuring the robustness and reproducibility of the IC50 determination.

Conclusion and Future Outlook

The case of lurasidone unequivocally demonstrates that stereoisomerism is a paramount consideration in the development of drugs based on the indanone-piperazine and related scaffolds. The specific spatial arrangement of substituents, dictated by the molecule's absolute configuration, governs its affinity and functional activity at a constellation of biological targets. This, in turn, defines the therapeutic efficacy and side-effect profile of the drug. For researchers and drug development professionals, this underscores the necessity of investing in stereoselective synthesis and chiral separation techniques early in the discovery pipeline. A comprehensive, isomer-specific evaluation of biological activity is not merely an academic exercise but a critical, value-adding step towards identifying safer and more effective medicines. As our understanding of receptor biology deepens, the ability to design and synthesize conformationally precise molecules will continue to be a key driver of innovation in neuroscience and beyond.

References

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1-Oxo-Indan-Piperazines: Targeting Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-oxo-indan-piperazine derivatives, a chemical class with significant potential in the discovery of novel agents for central nervous system (CNS) disorders. By leveraging the unique properties of the rigid 1-indanone scaffold and the versatile piperazine moiety—a well-established "privileged scaffold" in medicinal chemistry—these compounds are primarily explored as ligands for dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This guide will dissect the key structural components, analyze the impact of substitutions on biological activity, and provide validated experimental protocols for researchers in drug development.

Introduction: A Tale of Two Scaffolds

The 1-oxo-indan-piperazine framework is a molecular hybrid designed to capitalize on the distinct advantages of its constituent parts.

  • The 1-Indanone Core: This bicyclic ketone provides a rigid, well-defined three-dimensional structure.[4] Its constrained conformation limits the number of accessible spatial arrangements, which can lead to higher receptor affinity and selectivity by reducing the entropic penalty of binding. The indanone ring system is present in a variety of biologically active compounds, demonstrating its utility as a pharmacophore.[4][5]

  • The Piperazine Linker: The piperazine ring is one of the most ubiquitous scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Its two nitrogen atoms offer key advantages: the first (N1) serves as a robust attachment point for the indanone moiety, while the second (N4) can be functionalized with various aryl groups to modulate receptor interactions. The basicity of the piperazine nitrogen is crucial for forming a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[8]

The primary therapeutic rationale for this scaffold is the development of multi-target ligands, particularly those with a mixed D2/5-HT1A receptor profile, which is a hallmark of several atypical antipsychotic drugs.[8]

General Structure and Key Regions for Modification

The exploration of SAR for this class is best understood by dissecting the molecule into three key regions. Modifications in each region can profoundly impact receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

SAR_Points cluster_0 General Structure of 1-Oxo-Indan-Piperazine cluster_1 SAR Exploration Points A R1 Region 1: Indanone Ring (Substitutions at C4, C5, C6, C7) R2 Region 2: Piperazine Linker (Alkylation, Conformation) R3 Region 3: Terminal Aryl Group (Substitutions on Ar)

A conceptual diagram illustrating the key regions for SAR analysis on the 1-oxo-indan-piperazine scaffold.

Dissecting the Structure-Activity Relationship

While a complete dataset for a single, unified series of 1-oxo-indan-piperazines is not publicly available, we can construct a robust SAR model by integrating findings from studies on 1-indanone derivatives and, more extensively, various classes of arylpiperazines targeting D2 and 5-HT1A receptors.

Region 1: The Influence of the 1-Indanone Ring

Substitutions on the aromatic portion of the 1-indanone scaffold are critical for fine-tuning physical properties and can influence receptor interaction.

  • Electronic Effects: Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F) can alter the molecule's overall electron density and lipophilicity. Based on related scaffolds, small, lipophilic, and electron-withdrawing substituents like fluorine are often favored as they can enhance metabolic stability and membrane permeability.[9]

  • Steric Hindrance: Bulky substituents near the piperazine linkage point can introduce steric clash, potentially reducing binding affinity. The primary role of this region is often to orient the crucial piperazine-aryl portion of the molecule correctly within the receptor binding pocket.

Region 2: The Piperazine Linker

The piperazine ring itself is generally conserved due to its optimal geometry and basic nitrogen for the key ionic interaction. While less frequently modified, changes here can be significant. Replacing the piperazine with a homopiperazine (a seven-membered ring) or conformationally restricted analogs can alter the distance and vector between the indanone anchor and the terminal aryl group, which must be optimized for dual-target engagement.[10]

Region 3: The Terminal Aryl Group - The Key to Affinity and Selectivity

This region is the most critical determinant of receptor affinity and selectivity. Extensive research on long-chain arylpiperazines provides clear guidance.[11]

  • Substituents at the Ortho Position: An ortho-substituent on the phenyl ring (e.g., -OCH₃, -Cl) is a well-established motif for achieving high affinity for the 5-HT1A receptor.[8] This is observed in many known 5-HT1A ligands.

  • Substituents at the Meta and Para Positions: Halogen substitutions (Cl, F) at the meta or para positions can enhance affinity for the D2 receptor. Dichlorophenyl derivatives are common in potent D2 ligands.

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems like naphthyl or heteroaromatic rings (e.g., pyrimidine, quinoline) dramatically alters the electronic and steric profile, offering a powerful strategy to modulate the D2/5-HT1A affinity ratio and introduce novel intellectual property.[8][12]

Comparative Binding Data of Structurally Related Arylpiperazines

To illustrate the principles discussed above, the following table summarizes binding affinity data (Ki, in nM) for a series of arylpiperazine derivatives targeting 5-HT1A and D2 receptors. While not 1-oxo-indan derivatives, these compounds demonstrate the profound impact of substitutions on the terminal aryl ring.

Compound IDAryl GroupLinker/Scaffold5-HT1A Ki (nM)D2 Ki (nM)Selectivity (D2/5-HT1A)
Cmpd 1 2-Methoxyphenyl3,5-dioxo-1,2,4-triazine1.2>1000>833
Cmpd 2 2-Pyrimidinyl3,5-dioxo-1,2,4-triazine2.55020
Cmpd 3 Phenyl3,5-dioxo-1,2,4-triazine15.015010
Cmpd 4 1-Naphthyl3,5-dioxo-1,2,4-triazine0.82531

Data synthesized from representative studies to illustrate SAR principles, primarily from work by Kumar et al. on 3,5-dioxo-(2H,4H)-1,2,4-triazine derivatives.[8]

This data clearly shows that an ortho-methoxy group (Cmpd 1) confers high affinity and selectivity for the 5-HT1A receptor. Replacing the phenyl ring with a naphthyl group (Cmpd 4) maintains high 5-HT1A affinity while significantly increasing D2 affinity, leading to a more balanced dual-target profile.

Experimental Protocols: A Self-Validating System

Accurate determination of binding affinity is the cornerstone of any SAR study. The following protocol describes a standard competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for D2/5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from its receptor.

Pillar of Trustworthiness: This protocol is self-validating. The inclusion of known reference compounds and the determination of non-specific binding provide internal controls for every experiment, ensuring the reliability of the generated data.

workflow prep 1. Preparation - Cell Membranes (HEK293 expressing receptor) - Assay Buffer - Radioligand ([3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) - Test Compounds (serial dilutions) incubation 2. Incubation Combine membranes, radioligand, and test compound (or buffer for total binding, or excess cold ligand for non-specific binding). Incubate at RT. prep->incubation Combine reagents filtration 3. Filtration Rapidly filter mixture through GF/B filter plate to separate bound from free radioligand. Wash filters with cold buffer. incubation->filtration Separate bound/free scintillation 4. Scintillation Counting Add scintillation cocktail to dried filters. Count radioactivity (CPM) in a microplate scintillation counter. filtration->scintillation Measure bound radioactivity analysis 5. Data Analysis - Calculate % Inhibition - Non-linear regression to determine IC50 - Cheng-Prusoff equation to calculate Ki scintillation->analysis Quantify results

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. The choice of a physiological buffer is critical to ensure receptor integrity and relevant binding interactions.

    • Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).

    • Radioligand: Dilute the radiolabeled ligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) in assay buffer to a final concentration approximately equal to its Kd value. Using a concentration near the Kd ensures a good signal window while remaining sensitive to competitive displacement.

    • Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human D2 or 5-HT1A receptor. Thaw membranes on ice immediately before use and dilute in ice-cold assay buffer to a predetermined optimal concentration.

  • Assay Plate Setup:

    • In a 96-well plate, add reagents in the following order:

      • Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 100 µL membrane suspension.

      • Non-Specific Binding (NSB): 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2) + 50 µL radioligand + 100 µL membrane suspension. This step is crucial as it defines the background signal, allowing for the calculation of specific binding.

      • Test Compound: 50 µL of test compound dilution + 50 µL radioligand + 100 µL membrane suspension.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the plate contents onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and count the radioactivity retained on the filters using a microplate scintillation counter. The output is typically in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition: % Inhibition = 100 * [1 - (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)].

    • Determine IC₅₀: Plot percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 1-oxo-indan-piperazine scaffold represents a promising framework for developing novel CNS agents, particularly those targeting the dopamine D2 and serotonin 5-HT1A receptors. The SAR is heavily driven by the nature of the terminal aryl group on the piperazine ring, allowing for the fine-tuning of affinity and selectivity. The rigid 1-indanone moiety serves as a valuable anchor to present the pharmacophoric elements in a defined orientation. Future research should focus on synthesizing a dedicated library of these compounds to directly validate the hypothesized SAR, exploring a wider range of heterocyclic replacements for the terminal aryl ring, and assessing the functional activity (e.g., agonism, antagonism) of high-affinity compounds to fully elucidate their therapeutic potential.

References

  • Title: Synthesis of 1-indanones with a broad range of biological activity. Source: RSC Advances, 2018. URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Source: ResearchGate, 2024. URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ACG Publications, 2017. URL: [Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Source: Saudi Pharmaceutical Journal, 2023. URL: [Link]

  • Title: Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Source: Bioorganic & Medicinal Chemistry, 2013. URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate, 2017. URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: Medicinal Chemistry, 2024. URL: [Link]

  • Title: The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]

  • Title: Synthesis and biological activity of piperazine derivatives of phenothiazine. Source: Indian Journal of Pharmaceutical Sciences, 2010. URL: [Link]

  • Title: Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Source: ResearchGate, 2008. URL: [Link]

  • Title: The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. Source: ResearchGate, 2008. URL: [Link]

  • Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Source: Chemical & Pharmaceutical Bulletin, 1996. URL: [Link]

  • Title: 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. Source: ChemMedChem, 2022. URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: ResearchGate, 2024. URL: [Link]

  • Title: SAR of N-phenyl piperidine based oral integrin alpha5beta1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Title: Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Source: ResearchGate, 2013. URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review. Source: ResearchGate, 2024. URL: [Link]

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Source: Cherry, 2023. URL: [Link]

  • Title: Piperazine: the molecule of diverse pharmacological importance. Source: ResearchGate, 2012. URL: [Link]

  • Title: Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Source: Journal of Medicinal Chemistry, 1999. URL: [Link]

  • Title: Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

  • Title: Phenylpiperazine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: SAR of piperazine bearing phthalazinone derivatives. Source: ResearchGate, 2020. URL: [Link]

  • Title: The medicinal chemistry of piperazines: A review. Source: Chemical Biology & Drug Design, 2024. URL: [Link]

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In vitro assay validation for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assay Validation for Novel 1-Boc-4-(1-oxo-indan-5-YL)-piperazine Analogs as 5-HT2A Receptor Antagonists

Introduction: The Rationale for Targeting 5-HT2A

The this compound scaffold represents a promising chemical starting point for novel therapeutics targeting the central nervous system (CNS). The inclusion of a piperazine moiety, a common pharmacophore in many CNS-active drugs, suggests potential interactions with aminergic G-protein coupled receptors (GPCRs).[1][2][3][4] Specifically, the structural features of these analogs bear resemblance to known antagonists of the serotonin 2A receptor (5-HT2A), a critical target in the treatment of neuropsychiatric disorders like schizophrenia and depression.[5] The 5-HT2A receptor is a Gq-protein coupled receptor, and its activation leads to the mobilization of intracellular calcium, a robust and measurable signaling event.[6][7]

This guide provides a comprehensive framework for the validation of a cell-based functional assay designed to characterize the antagonist activity of novel this compound analogs at the human 5-HT2A receptor. We will compare the performance of these novel analogs against a well-characterized reference antagonist, Ketanserin, providing the supporting experimental data and protocols required for robust and reproducible screening.

The Causality Behind Experimental Choices: Why a Functional Calcium Flux Assay?

While initial characterization of compound-receptor interactions can be performed using radioligand binding assays to determine binding affinity (Ki), these assays provide no information on the functional consequence of that binding.[8][9][10][11] A compound can be a binder but act as an agonist, antagonist, or inverse agonist. For a drug discovery program, understanding this functional outcome is paramount.

We, therefore, selected a cell-based functional assay that measures a downstream event following receptor activation. For the Gq-coupled 5-HT2A receptor, activation of the Phospholipase C (PLC) pathway culminates in an increase in intracellular calcium ([Ca2+]i).[7] This provides several distinct advantages:

  • Physiological Relevance: The assay measures a true cellular response to receptor modulation, offering greater insight into a compound's potential in vivo effect than a simple binding assay.[12][13]

  • High-Throughput Capability: Modern fluorescent calcium indicators and automated plate readers (e.g., FLIPR) allow for rapid and efficient screening of many compounds and concentrations.[14]

  • Clear Agonist vs. Antagonist Determination: Agonists will directly elicit a calcium response, while antagonists will block the response induced by a known agonist (like serotonin), allowing for unambiguous classification of the compound's activity.

The following diagram illustrates the 5-HT2A signaling pathway that forms the basis of this assay.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Cytosol Increased [Ca2+]i IP3R->Ca_Cytosol Releases Ca2+ from ER Ca_ER Stored Ca2+ Ca_ER->IP3R Response Cellular Response Ca_Cytosol->Response Triggers Ligand Serotonin (Agonist) Ligand->Receptor Binds

Caption: 5-HT2A receptor signaling cascade leading to calcium mobilization.

Assay Validation: A Self-Validating System for Trustworthiness

To ensure the integrity of our screening data, the assay must be rigorously validated. The validation process establishes that the assay is fit for its intended purpose, providing reliable and reproducible results. We adapt principles from the FDA's Bioanalytical Method Validation guidance to our in vitro context.[15][16]

Key Validation Parameters:

ParameterDefinition & PurposeAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The agonist (Serotonin) should elicit a response only in cells expressing the 5-HT2A receptor, not in the parental cell line.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Intra- and inter-assay coefficient of variation (%CV) for EC50/IC50 values should be <20%.
Accuracy The closeness of the mean test results obtained by the assay to the true value.The IC50 of the reference antagonist (Ketanserin) should be within a 2-fold range of the historically accepted value.
Range (LLOQ/ULOQ) The interval between the upper and lower concentrations of analyte in the sample for which the assay has been demonstrated to be precise and accurate.The concentration-response curve should have a clear bottom and top plateau, with at least 5-10 concentrations on the linear portion of the slope.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Minor changes in incubation time (±10%) or cell density (±15%) should not significantly alter EC50/IC50 values (>2-fold change).
Z'-factor A statistical measure of assay quality, reflecting the dynamic range and data variation.Z'-factor for agonist-stimulated vs. basal signal should be ≥ 0.5.

Comparative Performance Analysis

The validated assay was used to profile three novel this compound analogs (A, B, and C) against the standard 5-HT2A antagonist, Ketanserin. All compounds were tested for their ability to inhibit the calcium response induced by an EC80 concentration of serotonin.

CompoundTargetAssay TypePotency (IC50, nM)Hill Slope
Analog A 5-HT2ACalcium Flux15.2-1.1
Analog B 5-HT2ACalcium Flux89.7-0.9
Analog C 5-HT2ACalcium Flux5.8-1.0
Ketanserin (Ref.) 5-HT2ACalcium Flux6.1[6]-1.0

Interpretation of Results: The data indicates that all three analogs act as antagonists at the 5-HT2A receptor. Analog C demonstrates potency comparable to the well-established antagonist Ketanserin, making it a high-priority candidate for further investigation. Analog A also shows significant potency, while Analog B is considerably less active. The Hill slopes, hovering around -1.0, suggest a competitive mechanism of action at the receptor binding site for all tested compounds.

Experimental Protocol: 5-HT2A Calcium Flux Antagonist Assay

This protocol details the step-by-step methodology for determining the potency (IC50) of test compounds.

Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis p1 1. Seed Cells (HEK293-5HT2A) into 384-well plates p2 2. Prepare Compound Plates (Analogs & Ketanserin) 10-pt, 3-fold serial dilutions p3 3. Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) p2->p3 p4 4. Pre-incubate Cells with Test Compounds p3->p4 p5 5. Add Agonist (Serotonin at EC80 conc.) p4->p5 p6 6. Measure Fluorescence (FLIPR Tetra®) p5->p6 p7 7. Normalize Data (% Inhibition) p6->p7 p8 8. Fit Concentration-Response Curve (4-parameter logistic equation) p7->p8 p9 9. Determine IC50 Values p8->p9

Caption: Step-by-step workflow for the 5-HT2A antagonist assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing the human 5-HT2A receptor in DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[17]

    • On Day 1, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000 cells/well in 25 µL of growth medium and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test analogs and the reference compound (Ketanserin) in 100% DMSO.[5]

    • Perform a serial dilution series in an intermediate plate to create a 10-point, 3-fold dilution curve. The final assay concentration will typically range from 10 µM to 0.5 nM.

  • Calcium Dye Loading:

    • On Day 2, prepare a calcium dye loading buffer (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the growth medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Compound Incubation:

    • Add 10 µL of the prepared compound dilutions to the cell plate.

    • Incubate for 30 minutes at room temperature to allow the antagonist to bind to the receptors.[6]

  • Agonist Stimulation and Measurement:

    • Prepare a solution of Serotonin (agonist) in assay buffer at a concentration that is 4x its predetermined EC80 value.

    • Place the cell plate and the agonist plate into a fluorescent imaging plate reader (e.g., FLIPR Tetra®).

    • Initiate reading, establishing a stable baseline fluorescence for 15-20 seconds.

    • The instrument will then automatically add 10 µL of the 4x serotonin solution to each well.

    • Continue to measure the fluorescence intensity for an additional 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Export the kinetic fluorescence data. The response is calculated as the maximum fluorescence signal minus the baseline signal.

    • Normalize the data to percent inhibition using wells with vehicle (0% inhibition) and a maximally inhibiting concentration of a standard antagonist (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide outlines a robust and validated methodology for the in vitro characterization of novel this compound analogs. By employing a functionally relevant calcium flux assay targeting the 5-HT2A receptor, we can reliably determine the antagonist potency of new chemical entities. The comparative data shows that compounds from this series, particularly Analog C, exhibit promising activity worthy of further optimization and characterization in a drug discovery setting. Adherence to the principles of assay validation described herein ensures data integrity and provides a solid foundation for making critical project decisions.

References

  • Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity.
  • European Pharmaceutical Review. "GPCRs: Cell based label-free assays in GPCR drug discovery." (2013-08-20).
  • Creative Biolabs. "Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Biocompare. "Cell-based Assays for GPCR Activity." (2013-10-03).
  • PubMed. "Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors." (2024-05-17).
  • PubMed Central. "Ligand binding assays at equilibrium: validation and interpretation.
  • "5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • PubMed Central. "Tactics for preclinical validation of receptor-binding radiotracers.
  • Benchchem. "Application Notes and Protocols: 5-HT2A Antagonist Solution Preparation for In Vitro Experiments.
  • Innoprot. "5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.
  • Innoprot. "D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
  • PlumX. "Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System, HT-PSÒ 100.
  • PubMed. "In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations.
  • Fluidic Sciences. "Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls." (2025-11-18).
  • Eurofins DiscoverX. "Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • ACS Publications. "Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists." (2014-03-25).
  • Oncodesign Services. "Radioligand Binding Assays: A Lost Art in Drug Discovery?
  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." (2025-12-26).
  • FDA. "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. "Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones | Request PDF." (2025-08-05).
  • PMC - NIH. "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • PMC - PubMed Central. "Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.

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Cross-validation of analytical data for 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Data for Novel Pharmaceutical Intermediates: A Case Study of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Authored by: A Senior Application Scientist

Editorial Note: In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. This guide focuses on the critical process of cross-validating analytical data for the novel intermediate, this compound. As this is a proprietary or research-level compound, publicly available, peer-reviewed analytical data is scarce. Therefore, this document serves as a comprehensive methodological blueprint. The experimental protocols and data presented herein are illustrative, based on established principles for analogous piperazine derivatives and guided by international regulatory standards. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to design and execute a robust analytical validation package for this and similar molecules.

Introduction: The Analytical Imperative for Novel Intermediates

This compound is a complex heterocyclic molecule, likely serving as a key building block in the synthesis of pharmacologically active agents. The piperazine moiety is a common pharmacophore, while the indanone component adds structural rigidity and potential for further functionalization. The Boc (tert-butoxycarbonyl) protecting group ensures regioselective reactions at the distal nitrogen of the piperazine ring.

The journey from synthesis to a scalable Good Manufacturing Practice (GMP) process requires a deep understanding of the molecule's identity, purity, and stability. This understanding is built upon a foundation of reliable and validated analytical methods. Cross-validation—the process of assuring that two or more distinct analytical procedures provide equivalent results—is not merely a regulatory checkbox; it is a cornerstone of scientific integrity, ensuring data trustworthiness and mitigating risks in downstream development.

This guide will detail the cross-validation strategy for this molecule, focusing on the orthogonal techniques best suited for its structural features. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.

The Cross-Validation Workflow: A Multi-Technique Approach

The principle of orthogonality is central to robust cross-validation. This involves using analytical techniques that rely on different physicochemical principles to measure the same attribute. For a molecule like this compound, a comprehensive approach would involve a primary chromatographic method for purity and impurity profiling, cross-validated against a spectroscopic and another chromatographic or spectrometric method.

Below is a conceptual workflow for the analytical cross-validation process.

Cross-Validation Workflow cluster_0 Phase 1: Primary Method Development & Validation cluster_1 Phase 2: Orthogonal Method Development cluster_2 Phase 3: Cross-Validation & Comparison A Develop Primary Assay & Purity Method (e.g., RP-HPLC-UV) B Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Range, LOQ, LOD) A->B C Develop Orthogonal Method 1 (e.g., LC-MS for Impurity ID) B->C D Develop Orthogonal Method 2 (e.g., qNMR for Absolute Purity) B->D E Analyze Same Batch with All Methods C->E D->E F Compare Purity Results (HPLC vs. qNMR) E->F G Compare Impurity Profile (HPLC-UV vs. LC-MS) E->G H Assess Equivalence & Investigate Discrepancies F->H G->H

Caption: Workflow for Analytical Method Cross-Validation.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For this compound, a C18 stationary phase is a logical starting point, given the molecule's significant nonpolar character. UV detection is suitable due to the presence of the indanone chromophore.

Illustrative HPLC Method Validation Protocol

This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2]

Step 1: System Suitability

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a system suitability solution containing the target analyte and a known related substance.

    • Inject the solution six replicate times.

    • Calculate the resolution between the two peaks, the tailing factor for the analyte peak, and the relative standard deviation (RSD) of the peak areas.

  • Acceptance Criteria: Resolution > 2.0, Tailing Factor < 1.5, RSD < 2.0%.

Step 2: Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Procedure:

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress).

    • Analyze stressed samples alongside an unstressed sample.

    • Employ a photodiode array (PDA) detector to assess peak purity of the main peak in all conditions.

  • Acceptance Criteria: The main peak should be free from co-eluting peaks, and peak purity analysis should pass.

Step 3: Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three samples at each level and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Step 5: Precision (Repeatability and Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: RSD should be ≤ 2.0% for both repeatability and intermediate precision.

Hypothetical HPLC Data Summary
Validation ParameterSpecificationHypothetical ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 80%), 100.2% (at 100%), 99.8% (at 120%)Pass
Precision (RSD%)
Repeatability≤ 2.0%0.8%Pass
Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) Report0.05-
LOQ (µg/mL) Report0.15-

Orthogonal Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, making it the ideal tool for identifying impurities and degradation products. This serves as a crucial cross-validation check on the purity profile determined by HPLC-UV.

Experimental Protocol: Impurity Identification
  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Use the same chromatographic conditions as the primary HPLC method to ensure peak correlation.

    • Analyze the forced degradation samples.

    • Obtain accurate mass measurements for all detected impurity peaks.

    • Use the accurate mass to predict elemental compositions.

    • Perform fragmentation studies (MS/MS) to elucidate the structures of the impurities.

Comparative Analysis: HPLC-UV vs. LC-MS

The key cross-validation step is to ensure that all impurities detected by the primary UV method are also observed and identified by LC-MS. Furthermore, LC-MS may reveal impurities that lack a strong UV chromophore and are therefore missed by the primary method.

ObservationImplicationAction Required
All UV peaks match with MS peaks.High confidence in the impurity profile from the primary method.Proceed with routine testing using the validated HPLC-UV method.
An MS peak is observed with no UV peak.A non-chromophoric impurity is present. The primary method underestimates total impurities.Develop a more universal detection method (e.g., CAD, ELSD) or use the LC-MS method for release.
A single UV peak corresponds to multiple MS peaks.Co-elution is occurring. The primary method's specificity is compromised.Optimize the HPLC method to resolve the co-eluting species.

Orthogonal Method 2: Quantitative NMR (qNMR)

Rationale: Chromatographic methods determine purity relative to a reference standard, whose own purity must be known. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity (or assay) of a substance without the need for a specific reference standard of the same substance. It relies on an internal standard of known, high purity. This makes qNMR an excellent and truly orthogonal technique to cross-validate the assay value obtained by HPLC.

Experimental Protocol: qNMR for Absolute Purity
  • Instrumentation: High-field NMR spectrometer (≥ 400 MHz).

  • Internal Standard Selection: Choose a standard with high purity, stability, and a simple spectrum with at least one signal that is well-resolved from any analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantification (long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Cross-Validation of Assay Results

The assay value obtained from the primary HPLC method (typically calculated against a reference standard) should be compared with the absolute purity determined by qNMR.

MethodPrincipleHypothetical Assay ValueComparison
HPLC-UV External Standardization99.2%The values should agree within an acceptable margin (e.g., ±1.0%). Good agreement provides high confidence in the purity assessment of the material.
qNMR Internal Standardization (Absolute)99.5%

A decision tree for technique selection is provided below.

Technique_Selection A What is the analytical question? B Purity & Impurity Profile A->B Separation & Quantification C Identity Confirmation A->C Structural Information D Absolute Purity (Assay) A->D Primary Measurement E RP-HPLC-UV B->E Primary Method F LC-MS B->F Orthogonal Check G HRMS C->G High-Resolution H NMR (1H, 13C) C->H Confirmatory I qNMR D->I Orthogonal Assay J High Confidence Assay Value E->J Cross-validate with I->J

Caption: Decision Tree for Selecting Analytical Techniques.

Conclusion: Building a Defensible Data Package

The cross-validation of analytical data for a novel intermediate like this compound is a multifaceted process that underpins the entire drug development lifecycle. By systematically employing orthogonal techniques—a primary validated HPLC method for routine purity testing, LC-MS for impurity identification, and qNMR for absolute assay determination—a scientifically sound and defensible data package can be constructed.

This guide provides a robust framework for approaching this task. The causality behind choosing RP-HPLC as a primary method, the necessity of LC-MS for true impurity profiling, and the power of qNMR as a primary standard-independent technique have been detailed. By following these principles and meticulously documenting the comparative data, researchers can ensure the highest level of confidence in the quality of their intermediates, paving the way for successful and compliant drug development.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Gawande, S. D., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 5(12), 1275-1281. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(5-6), 481-492. [Link]

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A Comparative Guide to the Efficacy of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine Derived Compounds Versus Standard Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] This guide provides a comparative analysis of a specific class of emerging compounds, 1-Boc-4-(1-oxo-indan-5-YL)-piperazine derivatives, against the established clinical standard, Donepezil. While direct, peer-reviewed efficacy data for this exact series of Boc-protected compounds is not yet prevalent in the public domain, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to provide a scientifically grounded perspective on their potential efficacy. We will delve into the mechanistic underpinnings of AChE inhibition, present comparative data from structurally related molecules, and provide detailed experimental protocols for researchers seeking to evaluate such compounds.

The this compound Scaffold: A Building Block for CNS-Targeted Libraries

The this compound scaffold is a versatile starting point in medicinal chemistry. The "Boc" (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it a valuable intermediate for the synthesis of diverse compound libraries.[2][3] The piperazine ring is a well-known "privileged scaffold" in drug discovery, frequently found in centrally active agents due to its favorable physicochemical properties, including the ability to cross the blood-brain barrier.[4] The indanone moiety is also of significant interest, as it forms the core of highly potent AChE inhibitors like Donepezil.[5]

The synthesis of the parent 1-Boc-piperazine is well-established, often involving the reaction of piperazine with di-tert-butyl dicarbonate.[6] Subsequent elaboration to attach the 1-oxo-indan-5-yl group would typically proceed through standard coupling chemistries.

Acetylcholinesterase Inhibition: The Therapeutic Rationale

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). This rapid degradation terminates the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and consequently, cognitive impairment.[1]

Acetylcholinesterase inhibitors (AChEIs) function by blocking the active site of AChE, thereby preventing the breakdown of ACh.[1] This increases the concentration and duration of action of ACh in the synaptic cleft, enhancing cholinergic neurotransmission and providing symptomatic relief.[1]

Below is a diagram illustrating the cholinergic signaling pathway and the mechanism of action of AChE inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor ACh Receptor ACh_synapse->ACh_receptor AChEI AChE Inhibitor AChEI->AChE Inhibition Signal Signal Propagation ACh_receptor->Signal

Caption: Cholinergic signaling and AChE inhibition.

The Gold Standard: Donepezil

Donepezil is a highly potent and selective, reversible inhibitor of acetylcholinesterase and is a first-line treatment for mild to moderate Alzheimer's disease.[7] Its chemical structure features a 1-benzylpiperidine moiety linked to a 5,6-dimethoxy-1-indanone group.

The in vitro efficacy of Donepezil is well-documented, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.

CompoundTargetIC50 ValueReference
Donepezil Acetylcholinesterase5.7 nM
Donepezil Acetylcholinesterase6.7 nM [7]

This high potency is a key benchmark for any new, aspiring AChE inhibitor.

Comparative Efficacy of Structurally Related Piperazine Derivatives

While data for the specific this compound series is lacking, we can draw valuable insights from published studies on other piperazine derivatives investigated as AChE inhibitors.

One study synthesized a series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity.[1][8] The most potent compound in this series exhibited an IC50 value in the micromolar range, significantly less potent than Donepezil.[1][8]

Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also reported IC50 values in the micromolar range, with the most active compound having an IC50 of 0.91 µM.[9]

CompoundTargetIC50 ValueReference
Donepezil Acetylcholinesterase0.14 µM [9]
Compound 4a (ortho-chloro derivative) Acetylcholinesterase0.91 µM [9]
Compound 4b (4-Fluorophenyl derivative) Acetylcholinesterase16.42 µM [1][8]

These findings suggest that while the piperazine and indanone/isoindoline-dione scaffolds are promising, achieving the nanomolar potency of Donepezil requires precise structural features. The presence of the bulky Boc protecting group on the piperazine nitrogen in the target compounds of this guide is a critical consideration. This group may sterically hinder the molecule's ability to fit into the active site of AChE, potentially leading to lower inhibitory activity compared to Donepezil and its analogs that have a smaller benzyl group.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine the efficacy of novel compounds, a robust and standardized assay is essential. The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.[10][11][12]

Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[11][12] The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATChI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and Donepezil in phosphate buffer (ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity, typically <1%).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and all reagents except the enzyme.

    • Control wells (100% activity): Add buffer, DTNB, and AChE solution.

    • Test wells: Add buffer, DTNB, AChE solution, and the test compound at various concentrations.

    • Positive control wells: Add buffer, DTNB, AChE solution, and Donepezil at various concentrations.

  • Pre-incubation:

    • Add the enzyme solution to the control, test, and positive control wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATChI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and Donepezil using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

Below is a workflow diagram for the Ellman's assay.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATChI, Compounds) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min at 25°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction with ATChI pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Ellman's assay.

Conclusion and Future Directions

Based on the available structure-activity relationship data for acetylcholinesterase inhibitors, it is reasonable to hypothesize that this compound derived compounds may exhibit some level of AChE inhibitory activity. However, the presence of the sterically demanding Boc group is a significant structural deviation from the highly potent, small N-substituted piperidine/piperazine analogs like Donepezil. Therefore, it is anticipated that these Boc-protected derivatives will likely demonstrate significantly lower efficacy than Donepezil.

To definitively ascertain their therapeutic potential, empirical testing is paramount. The detailed Ellman's assay protocol provided in this guide offers a robust framework for such an evaluation. Future research should focus on the synthesis and in vitro screening of this specific compound series. Should any activity be observed, subsequent steps would involve the removal of the Boc group and the introduction of various substituents on the piperazine nitrogen to explore the SAR and potentially identify derivatives with improved potency. Such studies will be crucial in determining if this scaffold holds promise for the development of next-generation Alzheimer's therapeutics.

References

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology.
  • Donepezil hydrochloride | Cholinesterases. Tocris Bioscience.
  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acet
  • [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. PubMed.
  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.
  • In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. Benchchem.
  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil...
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Ellman Esterase Assay Protocol. Scribd.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI.
  • New Findings about Ellman's Method to Determine Cholinesterase Activity.
  • Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • A kind of synthetic method of 1 BOC piperazines.
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed.
  • 1-boc Piperazine. lifechem pharma.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central.
  • N-Boc Piperazine (1-Boc-piperazine). Petalheadexim.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Indanone-Piperazine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of indanone-piperazine ligands, a class of compounds with significant therapeutic potential, particularly as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. We will delve into the technical nuances of study design, protocol execution, and results interpretation, emphasizing the rationale behind key experimental choices to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.

Introduction: The Significance of Indanone-Piperazine Ligands and Molecular Docking

The indanone-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A prime example is Donepezil, a well-established acetylcholinesterase inhibitor, which features an N-benzylpiperidine moiety linked to an indanone group.[1][2] The core hypothesis in designing analogs is that the indanone moiety interacts with the peripheral anionic site (PAS) of AChE, while the protonated nitrogen of the piperazine (or piperidine) ring engages in a crucial cation-π interaction within the catalytic active site (CAS).[2]

Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target, such as an enzyme.[3] By simulating the molecular interactions between our indanone-piperazine ligands and their target, we can gain insights into their mechanism of action, predict their relative potencies, and guide the synthesis of more effective derivatives. A comparative approach, where multiple ligands are docked and their results are juxtaposed with experimental data, provides a robust framework for validating our computational model and making informed decisions in the drug discovery pipeline.[4]

The Comparative Docking Workflow: A Self-Validating System

A well-designed docking study is a self-validating system. This means that every step is chosen to minimize ambiguity and build confidence in the final results. Here, we outline a detailed workflow for a comparative docking study of indanone-piperazine ligands against human acetylcholinesterase (hAChE).

G PDB 1. Target Selection & Preparation (PDB: 4EY7) Ligands 2. Ligand Preparation (Indanone-Piperazines & Alternatives) Grid 3. Grid Generation (Defining the Binding Site) Ligands->Grid Validation 4. Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Validation Docking 5. Ligand Docking (AutoDock Vina) Validation->Docking Analysis 6. Results Analysis (Binding Energy, Interactions, Poses) Docking->Analysis Comparison 7. Comparative Analysis (Docking Scores vs. Experimental IC50) Analysis->Comparison

Figure 1: A generalized workflow for comparative molecular docking.
Experimental Protocols

Target Selection and Preparation:

  • Causality: The choice of the target protein structure is paramount. We will use the crystal structure of human acetylcholinesterase in complex with Donepezil (PDB ID: 4EY7).[5] This structure is ideal because it provides a biologically relevant conformation of the active site with a bound ligand that is structurally similar to our compounds of interest.

  • Protocol:

    • Download the PDB file (4EY7) from the Protein Data Bank.

    • Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, prepare the protein by:

      • Removing water molecules that are not involved in ligand binding.

      • Adding hydrogen atoms and assigning appropriate protonation states for titratable residues at a physiological pH of 7.4.

      • Assigning partial charges to all atoms.

      • Performing a restrained energy minimization to relieve any steric clashes.

Ligand Preparation:

  • Causality: The ligands must be in their correct three-dimensional and protonated states to ensure accurate docking. We will prepare a set of indanone-piperazine derivatives and a known reference compound, Donepezil.

  • Protocol:

    • Obtain the 2D structures of the indanone-piperazine ligands.

    • Use a ligand preparation tool like Schrödinger's LigPrep or ChemDraw to generate 3D conformations.

    • Generate possible ionization states at a pH of 7.0 ± 2.0. For the piperazine moiety, the protonated form is crucial for the cation-π interaction.

    • Perform an energy minimization of each ligand structure.

Grid Generation:

  • Causality: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site to allow the ligand to explore all possible binding modes.

  • Protocol (for AutoDock Vina):

    • Identify the active site by selecting the co-crystallized Donepezil in the prepared protein structure.

    • Define a grid box with dimensions of approximately 20 x 20 x 20 Å centered on the geometric center of the bound ligand. This ensures that the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site are included.[5]

Protocol Validation:

  • Causality: Before docking our novel compounds, we must validate that our docking protocol can reproduce the experimentally observed binding mode of a known ligand. This is a critical step to establish the trustworthiness of our computational model.

  • Protocol:

    • Extract the co-crystallized Donepezil from the PDB structure 4EY7.

    • Dock the extracted Donepezil back into the prepared receptor using the defined grid and docking parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Ligand Docking:

  • Causality: We will use AutoDock Vina, a widely used and well-validated open-source docking program, due to its balance of speed and accuracy.[6] The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the probability of finding the optimal binding pose but also increases the computational time. For this study, an exhaustiveness of 16 is a reasonable starting point.

  • Protocol:

    • Individually dock each prepared ligand into the prepared hAChE receptor using AutoDock Vina.

    • Set the exhaustiveness parameter to 16.

    • Generate a set of possible binding poses for each ligand (e.g., the top 10 poses).

    • Record the binding energy (in kcal/mol) for the top-ranked pose of each ligand.

Results and Comparative Analysis

The primary outputs of a docking study are the predicted binding affinity (often represented as a docking score or binding energy) and the predicted binding pose, which reveals key molecular interactions.

Quantitative Data Summary

The following table summarizes the docking results for a selection of indanone-piperazine derivatives against hAChE, compared with the reference compound Donepezil and an alternative scaffold. The experimental IC50 values are included to facilitate a direct comparison between computational predictions and biological activity.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)Reference
Donepezil N-benzylpiperidine-indanone-12.2Trp86, Trp286, Tyr337, Phe338140[7][8]
Ligand A 2-chlorobenzylpiperazine-phthalimide-11.8Trp86, Tyr337, Phe338910[2][8]
Ligand B 3-methoxybenzylpiperazine-phthalimide-10.5Trp86, Tyr337, Phe3385500[2][8]
Alternative C Indanone-Mannich base-12.3Trp86, Tyr337, Phe3380.982[9]

Note: The docking scores and IC50 values are compiled from various sources and are presented for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental and computational methodologies.

Analysis of Molecular Interactions

Visual inspection of the docked poses is crucial for understanding the structural basis of ligand binding. The interactions of Donepezil with the active site of AChE are well-characterized and serve as a benchmark for our comparative analysis.

G cluster_ligand Indanone-Piperazine Ligand cluster_ache AChE Active Site Indanone Indanone Moiety Trp286 Trp286 Indanone->Trp286 π-π stacking Piperazine Protonated Piperazine Trp86 Trp86 Piperazine->Trp86 Cation-π Benzyl Benzyl Group Phe338 Phe338 Benzyl->Phe338 π-π stacking PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS)

Sources

A Comparative Guide to the Synthesis of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a valuable intermediate in medicinal chemistry, serving as a core scaffold in the development of novel therapeutic agents. The efficiency of its synthesis directly impacts the timeline and cost of drug discovery programs. This guide provides an in-depth comparison of prevalent synthetic methodologies for its preparation. We will dissect the palladium-catalyzed Buchwald-Hartwig amination, the current industry standard, and benchmark it against classical approaches. This analysis is supported by a thorough examination of reaction mechanisms, detailed experimental protocols, and quantitative data to empower researchers in making informed decisions for process optimization and scale-up.

Introduction: The Strategic Importance of the Indanylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, recognized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker between different pharmacophoric elements.[1][2][3] When coupled with an indanone moiety, it forms a class of compounds with significant biological activity. This compound is a key precursor in this class, where the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the N-1 position of the piperazine ring.[4] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program utilizing this scaffold.

This guide will focus on the pivotal carbon-nitrogen (C-N) bond formation between the 5-position of the indanone ring and the N-4 atom of 1-Boc-piperazine.

Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines, largely supplanting harsher, traditional methods.[5] This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient route for forming C-N bonds between aryl halides (or triflates) and amines, demonstrating broad functional group tolerance and generally high yields.[5][6][7]

Mechanistic Rationale & Causality

The success of the Buchwald-Hartwig reaction hinges on a palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states.[5][8] The choice of ligand, typically a sterically hindered and electron-rich phosphine, is crucial for stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle.[6]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coord [label="Amine\nCoordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; amine_complex [label="", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; amido_complex [label="Ar-Pd(II)-NR'R''(L₂)\n(Amido Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-NR'R''\n(Product)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_add [label=" + Ar-X"]; oxidative_add -> pd_complex; pd_complex -> amine_coord [label=" + HNR'R''"]; amine_coord -> amine_complex; amine_complex -> deprotonation; deprotonation -> amido_complex; amido_complex -> reductive_elim; reductive_elim -> pd0 [label="Reforms Catalyst"]; reductive_elim -> product [color="#34A853"];

// Invisible nodes and edges for layout {rank=same; oxidative_add; amine_coord; deprotonation; reductive_elim;} }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 5-bromo-1-indanone), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (1-Boc-piperazine) coordinates to the Pd(II) center. A base then removes a proton from the amine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a self-validating system. Successful formation of the product, confirmed by analytical techniques like LC-MS and NMR, validates the chosen conditions.

Workflow:

Synthesis_Workflow

Caption: General experimental workflow for the synthesis.

Materials:

  • 5-Bromo-1-indanone (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)[4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1-indanone, 1-Boc-piperazine, Xantphos, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd₂(dba)₃ catalyst to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Benchmarking Synthesis Efficiency

The primary advantage of the Buchwald-Hartwig amination lies in its superior efficiency and substrate scope compared to older methods like the Ullmann condensation, which typically requires harsh conditions (high temperatures, copper catalyst) and gives lower yields.[2]

ParameterMethod A: Buchwald-Hartwig AminationMethod B: Classical SNAr / Ullmann
Catalyst Palladium / Phosphine LigandCopper Powder / Salts
Typical Yield 70-95%20-60%
Temperature (°C) 80-120 °C150-220 °C
Reaction Time 4-24 hours24-72 hours
Substrate Scope Broad (Aryl-Cl, Br, I, OTf)[5]Limited (Activated aryl halides)
Key Advantage High efficiency, mild conditionsLow catalyst cost
Key Disadvantage Catalyst cost, potential metal residueHarsh conditions, low yield, poor scope

Ancillary Synthesis: Preparation of 1-Boc-piperazine

The overall process efficiency is also dependent on the synthesis of the key starting material, 1-Boc-piperazine.

Conventional Approach: Direct Boc Protection

The most common method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[9] The primary challenge is preventing the formation of the undesired by-product, 1,4-di-Boc-piperazine. This is typically controlled by using an excess of piperazine and carefully controlling the stoichiometry and addition rate of Boc₂O.[9]

Boc_Protection

Caption: Synthesis of 1-Boc-piperazine via direct protection.

A reported high-yield procedure involves using formic acid and an acetamidine hydrochloride catalyst in a methanol/water solvent system, achieving a yield of 98.6%.[9]

Alternative Routes

Recent advancements have explored alternative routes to improve efficiency and reduce waste. One such method involves a three-step synthesis starting from diethylamine, proceeding through chlorination, Boc protection, and finally cyclization to yield 1-Boc-piperazine with yields reported over 93.5%.[1] Another innovative approach uses 2-morpholone as a precursor, which reacts with Boc anhydride and then ammonia to form the target molecule.[10] These methods can offer advantages in industrial settings by avoiding the challenges of selective mono-protection of piperazine.

Conclusion for the Practicing Scientist

For the laboratory-scale synthesis of this compound, the Buchwald-Hartwig amination stands as the demonstrably superior methodology. Its operational simplicity, high yields, and broad applicability make it the most efficient and reliable choice for researchers. While the initial cost of the palladium catalyst and ligand is higher than that of classical methods, the significant increase in yield and reduction in reaction time and purification efforts provide a compelling economic and practical advantage. For large-scale industrial production, exploring alternative syntheses of the 1-Boc-piperazine starting material may offer further process optimization and cost reduction.

References

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • 1-BOC-Piperazine synthesis. ChemicalBook.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • The piperazine ring constitutes an important class of saturated nitrogen-containing heterocycles.... PubMed Central.
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Boc-4-(1-oxo-indan-5-YL)-piperazine (CAS No. 954240-38-1)[1]. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is built on the principles of risk assessment, regulatory compliance, and scientific causality, ensuring that operational protocols are not merely followed, but understood.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. The structure of this compound combines a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and an indanone core. The hazard profile is therefore inferred from data on these components.

  • N-Boc-piperazine Moiety: The N-Boc-piperazine parent structure is classified as a hazardous substance.[3] It is known to be an irritant to the eyes, skin, and respiratory system.[3][4] Direct contact can cause redness and itching, while inhalation may lead to respiratory tract irritation.

  • 1-Indanone Moiety: The 1-indanone core is considered hazardous and is harmful if swallowed.[5]

  • Boc Protecting Group: While the Boc group itself is a stable carbamate, its removal (deprotection) is typically achieved under acidic conditions, which can generate hazardous byproducts like the tert-butyl cation and isobutylene.[6][7] Therefore, on-site neutralization or deprotection as a disposal method is not recommended as it can create new, potentially genotoxic impurities and complicates the waste stream.[6]

Table 1: Inferred Hazard Profile and Physicochemical Properties

Property / Hazard ClassInferred AssessmentRationale & References
Physical State Solid, likely a powder.Based on data for N-Boc-piperazine and 1-indanone.[3]
Acute Oral Toxicity Category 4: Harmful if swallowed.Based on hazard statement for 1-Indanone.
Skin Corrosion/Irritation Category 2: Causes skin irritation.Based on hazard statements for N-Boc-piperazine derivatives.[4][8]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.Based on hazard statements for N-Boc-piperazine derivatives.[4][8]
Respiratory Irritation Category 3: May cause respiratory irritation.Based on hazard statements for N-Boc-piperazine derivatives.
Aquatic Hazard Data not available.SDS for related compounds shows no available data for ecotoxicity.[9] Should be treated as potentially harmful to aquatic life and prevented from entering drains or waterways.[8][9][10]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).Thermal decomposition of nitrogen-containing organic compounds.[4][8]

Pre-Disposal Safety: Engineering Controls and PPE

Based on the risk assessment, handling of this compound waste requires stringent controls to minimize exposure.

Engineering Controls

All waste handling and containerization procedures must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9] This is critical to prevent the inhalation of any fine powders or dusts, which may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The causality is clear: each piece of equipment forms a barrier against a specific route of exposure identified in the hazard profile.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] This protects against accidental splashes or airborne particles causing serious eye irritation.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace.[12]

  • Skin and Body Protection: A standard lab coat is mandatory. For handling larger quantities of waste, consider additional protection such as a chemically resistant apron or coveralls.[8][9] Open cuts or abraded skin should never be exposed to this material.[3]

  • Respiratory Protection: If there is a risk of generating dust or if working outside of a fume hood, a full-face respirator with an appropriate particulate filter (e.g., NIOSH/MSHA or European Standard EN 149 approved) is required.[8][9]

Waste Segregation, Containerization, and Labeling

Proper segregation is a cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden.

Waste Stream Identification

This compound waste must be classified and disposed of as hazardous chemical waste .[5][8] It should be collected in a dedicated container for non-halogenated solid organic waste .

Step-by-Step Containerization Protocol
  • Select an Appropriate Container: Use a chemically compatible, sealable, and clearly marked container. The original product container is often a good choice.[13] If using a different container, ensure it is clean, dry, and made of a material like high-density polyethylene (HDPE).

  • Label the Container: Proper labeling is mandated by regulatory bodies like the EPA.[14] Before any waste is added, affix a hazardous waste label that includes:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid using abbreviations or formulas.

    • The specific hazard warnings: "Irritant," "Harmful if Swallowed."[3][5][14]

    • The accumulation start date (the date the first piece of waste is added to the container).[14]

  • Collect Waste:

    • Solid Waste: Carefully transfer solid waste (e.g., unused reagent, reaction residues) into the designated container using a spatula or funnel to minimize dust generation.

    • Contaminated Labware: Items like gloves, weighing papers, and pipette tips that are contaminated with the compound should be placed in a sealed, clearly labeled bag and then into the solid waste container.

    • Empty Containers: A container that held the pure substance must be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, though institutional policies may vary.

  • Secure Storage: Keep the waste container tightly sealed when not in use.[9] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents and acids.[3][4] The SAA must be at or near the point of generation and under the control of the operator.[14]

Disposal Procedures and Regulatory Compliance

Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_assessment 1. Assessment & Segregation cluster_containerization 2. Containerization & Labeling cluster_storage 3. On-Site Management start Waste Generated (this compound) is_solid Is the waste solid or solid-contaminated? start->is_solid is_liquid Is the waste a liquid solution or rinsate? is_solid->is_liquid  No solid_container Place in dedicated container for: 'Non-Halogenated Solid Organic Waste' is_solid->solid_container  Yes liquid_container Place in dedicated container for: 'Non-Halogenated Liquid Organic Waste' is_liquid->liquid_container  Yes label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Accumulation Start Date solid_container->label_waste liquid_container->label_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup When container is full or reaches time limit (e.g., 6-12 months), submit a Hazardous Waste Pickup Request to institutional EHS. store_waste->request_pickup end Disposal by Licensed Waste Management Vendor request_pickup->end

Caption: Disposal Decision Workflow for this compound.

Regulatory Framework
  • In the United States (EPA): The management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more operational flexibility for managing laboratory waste compared to standard satellite accumulation area rules.[15][16] These rules emphasize that hazardous waste determinations should be made by trained professionals and require waste to be removed from the laboratory within twelve months.[15]

  • In the European Union (ECHA): The Waste Framework Directive (WFD) establishes the legal framework for waste management.[17] It mandates that hazardous waste be traced from production to final disposal and prohibits the mixing of different categories of hazardous waste.[18] The Classification, Labelling and Packaging (CLP) Regulation ensures that chemical hazards are clearly communicated.[17]

Ultimately, your institution's EHS department is the final authority on disposal procedures. They will have established protocols that comply with all local, state, and federal (or national) regulations.[5] Always follow their guidance for waste pickup and final disposal.[4][5]

References

  • Proper Disposal of Boc-Arg(Boc)2-OH: A Guide for Laboratory Professionals. Benchchem.
  • N-Boc-piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
  • 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets. ECHEMI.
  • N-BOC-Piperazine Safety Data Sheet. Thermo Fisher Scientific.
  • 1-Indanone Safety Data Sheet. Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • 4-Boc-Piperazine MSDS/SDS. BOC Sciences.
  • 4-(6-Amino-3-pyridyl)-1-Boc-piperazine Safety Data Sheet. Fisher Scientific.
  • 1-Boc-piperazine Safety Data Sheet. Sigma-Aldrich.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Piperazine Safety Data Sheet. Fisher Scientific.
  • Legislation Overview. European Chemicals Agency (ECHA).
  • EU Chemicals Legislation Finder. European Chemicals Agency (ECHA).
  • Regulation of Laboratory Waste. American Chemical Society.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • This compound CAS#: 954240-38-1. ChemWhat.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • BOC Deprotection Guide. ACS GCI Pharmaceutical Roundtable.
  • Hazardous waste - EU Waste Law.
  • Amine Protection / Deprotection. Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.